molecular formula C5H10O4 B1673960 Hydroxy-PEG1-acid CAS No. 89211-34-7

Hydroxy-PEG1-acid

Cat. No.: B1673960
CAS No.: 89211-34-7
M. Wt: 134.13 g/mol
InChI Key: GTIFLSYPOXYYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxy-PEG1-acid is a PEG derivative containing a hydroxyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-hydroxyethoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c6-2-4-9-3-1-5(7)8/h6H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIFLSYPOXYYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

117786-94-4
Record name Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117786-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID501203147
Record name Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501203147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117786-94-4
Record name Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501203147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Hydroxy-PEG1-acid: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG1-acid, chemically known as 3-(2-hydroxyethoxy)propanoic acid, is a heterobifunctional linker of significant interest in the fields of bioconjugation, drug delivery, and pharmaceutical development.[1][2] This molecule incorporates a terminal hydroxyl group and a carboxylic acid, separated by a single polyethylene glycol (PEG) unit.[3] This unique structure provides a versatile platform for covalently linking molecules, enhancing solubility, and enabling precise control over the architecture of complex bioconjugates.[4][5]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound. Detailed experimental protocols for its synthesis and common conjugation reactions are provided, along with visual representations of relevant workflows and biological pathways to facilitate a deeper understanding of its utility in modern drug development.

Chemical Structure and Properties

This compound is a small, hydrophilic molecule featuring three key functional components: a primary alcohol, an ether linkage, and a carboxylic acid.[2] This combination of functional groups allows for orthogonal reactivity, meaning the hydroxyl and carboxyl groups can be addressed with different chemical reactions in a stepwise manner. The presence of the PEG spacer enhances aqueous solubility, a valuable attribute when working with hydrophobic drugs or biomolecules.[3][6] For stability during storage and shipping, this compound is often supplied as its sodium salt, as the free acid form can be prone to polymerization.[6][7][8][9]

Data Presentation: Physicochemical Properties
PropertyValueSource(s)
IUPAC Name 3-(2-hydroxyethoxy)propanoic acid[7]
Synonyms OH-PEG1-COOH, Hydroxy-PEG1-carboxylic acid[7]
CAS Number 89211-34-7[3]
Molecular Formula C₅H₁₀O₄[7][8]
Molecular Weight 134.13 g/mol [7][8]
Appearance Solid
Purity Typically ≥95%[10]
SMILES O=C(O)CCOCCO
InChI Key GTIFLSYPOXYYFG-UHFFFAOYSA-N
Computed XLogP3 -1.1[7]

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable tool in the construction of complex therapeutic and diagnostic agents.

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic payload to a monoclonal antibody.[11] Typically, the carboxylic acid is activated and reacted with an amine on the antibody, while the hydroxyl group can be used to attach the drug. The hydrophilic PEG spacer can help to improve the pharmacokinetic profile of the resulting ADC.

  • PROteolysis TArgeting Chimeras (PROTACs): PROTACs are molecules that induce the degradation of specific proteins. This compound can serve as a linker to connect a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase.

Mandatory Visualization

Logical Relationships: Bifunctional Nature of this compound

Molecule This compound Carboxyl Carboxylic Acid (-COOH) Molecule->Carboxyl Hydroxyl Hydroxyl (-OH) Molecule->Hydroxyl AmideBond Stable Amide Bond Carboxyl->AmideBond EDC/NHS Activation OtherTarget Other Functional Group Target Hydroxyl->OtherTarget Activation AmineTarget Amine-containing Target (e.g., Protein) AmineTarget->AmideBond

Caption: Orthogonal reactivity of this compound.

Experimental Workflows: Synthesis of this compound

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis A Ethyl 3-halopropanoate D Ethyl 3-(2-hydroxyethoxy)propanoate A->D B Ethylene Glycol B->D C Base (e.g., NaH) C->D F This compound D->F E Base (e.g., NaOH), then Acid (e.g., HCl) E->F

Caption: Two-step synthesis of this compound.

Signaling Pathways: PROTAC-Mediated Protein Degradation

PROTAC PROTAC (containing this compound linker) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC mechanism utilizing a PEG linker.

Experimental Protocols

The following protocols are adapted from established chemical principles and procedures for bioconjugation. They provide a general framework for the synthesis and application of this compound. Optimization may be required for specific substrates and applications.

Protocol 1: Synthesis of this compound via Hydrolysis

This protocol describes the final step in the synthesis of this compound from its corresponding ester precursor, ethyl 3-(2-hydroxyethoxy)propanoate.

Materials:

  • Ethyl 3-(2-hydroxyethoxy)propanoate

  • Sodium hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Methanol or a mixture of Tetrahydrofuran (THF)/water

  • Dilute Hydrochloric Acid (HCl) for neutralization

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve ethyl 3-(2-hydroxyethoxy)propanoate in methanol or a THF/water mixture.

  • Add an aqueous solution of NaOH or LiOH (typically 1.1 to 2.0 equivalents).

  • Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully neutralize the reaction mixture to a pH of approximately 7 with dilute HCl.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid product.

Expected Yield:

  • Ester hydrolysis under basic conditions is generally a high-yielding reaction, often exceeding 90%.

Protocol 2: EDC/NHS Coupling of this compound to a Protein

This protocol details the conjugation of the carboxylic acid moiety of this compound to primary amines on a protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • This compound

  • Target protein in a suitable buffer (e.g., MES buffer, pH 4.7-6.0 for activation; PBS, pH 7.2-8.0 for conjugation)

  • EDC

  • NHS or Sulfo-NHS

  • Quenching solution (e.g., hydroxylamine, Tris, or glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Dissolve this compound in an appropriate buffer (e.g., MES buffer, pH 4.7-6.0).

  • Add EDC (typically 1.5-2 equivalents) and NHS or Sulfo-NHS (typically 1.5-2 equivalents) to the linker solution and incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Add the activated linker solution to the protein solution in a suitable buffer (e.g., PBS, pH 7.2-8.0).

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • (Optional) Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purify the protein conjugate by passing it through a desalting column or by dialysis to remove excess linker and by-products.

Characterization of the Conjugate:

  • UV-Vis Spectroscopy: To determine the degree of labeling (DOL) if the attached molecule has a distinct chromophore.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and calculate the number of attached linkers.

  • SDS-PAGE: A shift in the molecular weight of the protein band can indicate successful conjugation.

  • HPLC (Size-Exclusion or Reverse-Phase): To separate the conjugate from unreacted protein and assess purity.

  • Functional Assays: To ensure the biological activity of the protein is retained post-conjugation.

Conclusion

This compound is a highly versatile and valuable tool for researchers in drug development and the life sciences. Its defined structure, bifunctional nature, and water-solubility make it an ideal linker for creating sophisticated bioconjugates with enhanced properties. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for the successful application of this compound in a variety of research and development endeavors.

References

An In-depth Technical Guide to the Synthesis and Purification of Hydroxy-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Hydroxy-PEG1-acid, chemically known as 2-(2-hydroxyethoxy)acetic acid. This heterobifunctional molecule, featuring a terminal hydroxyl and a carboxylic acid group, is a fundamental building block in bioconjugation, drug delivery, and materials science. This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and purification techniques, supported by quantitative data and process visualizations.

Synthesis of this compound

The primary and most well-documented method for synthesizing 2-(2-hydroxyethoxy)acetic acid is the Williamson ether synthesis.[1][2][3] This approach involves the reaction of an ethylene glycol monoalkoxide with a chloroacetate salt. An alternative, though less detailed in the provided literature, is the selective catalytic oxidation of diethylene glycol.

Williamson Ether Synthesis

This reliable method proceeds via a nucleophilic substitution (SN2) reaction, where the monosodium salt of ethylene glycol reacts with sodium chloroacetate.[1]

Reaction Scheme:

HO-CH₂CH₂-OH + NaOH → HO-CH₂CH₂-ONa + H₂O HO-CH₂CH₂-ONa + Cl-CH₂-COONa → HO-CH₂CH₂-O-CH₂-COONa + NaCl HO-CH₂CH₂-O-CH₂-COONa + HCl → HO-CH₂CH₂-O-CH₂-COOH + NaCl

The overall workflow for this synthesis and subsequent purification is depicted in the following diagram.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start Materials: Ethylene Glycol & NaOH reaction Formation of Monosodium Salt of Ethylene Glycol start->reaction add_chloroacetate Addition of Sodium Chloroacetate reaction->add_chloroacetate heating Heating Mixture (80-100°C, 4-6 hours) add_chloroacetate->heating crude_product Crude Sodium 2-(2-hydroxyethoxy)acetate heating->crude_product acidification Acidification with HCl (pH 2-3) crude_product->acidification Work-up extraction Liquid-Liquid Extraction (Ethyl Acetate) acidification->extraction drying Drying of Organic Phase (Anhydrous Na₂SO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation final_purification Final Purification: Vacuum Distillation or Crystallization evaporation->final_purification final_product Pure this compound final_purification->final_product

Caption: General experimental workflow for the synthesis and purification of 2-(2-hydroxyethoxy)acetic acid.

The logical progression of the Williamson ether synthesis pathway is illustrated below.

G EthyleneGlycol Ethylene Glycol MonosodiumSalt Monosodium Salt of Ethylene Glycol EthyleneGlycol->MonosodiumSalt SodiumHydroxide Sodium Hydroxide SodiumHydroxide->MonosodiumSalt CrudeSalt Crude Sodium 2-(2-hydroxyethoxy)acetate MonosodiumSalt->CrudeSalt SodiumChloroacetate Sodium Chloroacetate SodiumChloroacetate->CrudeSalt FinalProduct This compound CrudeSalt->FinalProduct  Acidification HCl Hydrochloric Acid HCl->FinalProduct

Caption: Williamson ether synthesis pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-hydroxyethoxy)acetic acid

This protocol is based on the Williamson ether synthesis method.[1][3]

Materials:

  • Anhydrous ethylene glycol

  • Sodium hydroxide (pellets)

  • Sodium chloroacetate

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

  • Brine solution

Equipment:

  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus or crystallization dishes

Procedure:

  • Formation of the Alkoxide: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 124 g (2.0 mol) of anhydrous ethylene glycol.[1] Carefully and portion-wise, add 20.0 g (0.5 mol) of sodium hydroxide pellets to the ethylene glycol while stirring.[1]

  • Reaction with Chloroacetate: Once the sodium hydroxide has completely dissolved, add one molar equivalent of sodium chloroacetate to the flask.

  • Reaction Incubation: Heat the reaction mixture to 80-100°C and maintain this temperature with vigorous stirring for 4-6 hours.[3]

  • Work-up and Acidification: After the reaction is complete, allow the mixture to cool to room temperature. Dissolve the resulting crude sodium (2-hydroxyethoxy)acetate in water. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether to remove unreacted ethylene glycol. Carefully acidify the aqueous layer to a pH of 2-3 with concentrated hydrochloric acid.[3]

  • Extraction: Extract the acidified aqueous solution multiple times with ethyl acetate.[2][3]

  • Drying and Solvent Removal: Combine the organic layers and wash with brine. Dry the ethyl acetate solution over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to yield crude 2-(2-hydroxyethoxy)acetic acid.[2][3]

Protocol 2: Purification of 2-(2-hydroxyethoxy)acetic acid

The crude product from the synthesis can be further purified by either vacuum distillation or crystallization.[2][3]

Method A: Vacuum Distillation

  • Set up a vacuum distillation apparatus.

  • Transfer the crude 2-(2-hydroxyethoxy)acetic acid to the distillation flask.

  • Heat the flask gently under vacuum.

  • Collect the fraction that distills at the appropriate boiling point and pressure for 2-(2-hydroxyethoxy)acetic acid.

Method B: Crystallization

  • Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis and characterization of 2-(2-hydroxyethoxy)acetic acid.

Table 1: Reagent Quantities for Synthesis

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Ratio
Ethylene Glycol62.071242.04
Sodium Hydroxide40.0020.00.51
Sodium Chloroacetate116.4858.240.51

Table 2: Reaction Conditions

ParameterValue
Reaction Temperature80-100 °C[3]
Reaction Time4-6 hours[3]
pH for Acidification2-3[3]

Table 3: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₄H₈O₄
Molecular Weight120.10 g/mol
AppearanceColorless liquid or solid
CAS Number13382-47-3

Conclusion

The Williamson ether synthesis provides a robust and effective method for the production of 2-(2-hydroxyethoxy)acetic acid.[2] Careful control of reaction conditions and thorough purification via vacuum distillation or crystallization are crucial for obtaining a high-purity product suitable for applications in research and drug development.[2][3] The protocols and data presented in this guide offer a solid foundation for the successful synthesis and purification of this versatile PEG linker.

References

An In-depth Technical Guide to Hydroxy-PEG1-acid and its Analogs for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide addresses the nomenclature ambiguity surrounding "Hydroxy-PEG1-acid," a term that can refer to two distinct chemical entities with different applications in scientific research and drug development. This document provides a comprehensive overview of both compounds, including their chemical properties, primary applications, and relevant experimental protocols.

Section 1: 2-(2-hydroxyethoxy)acetic acid (HEAA)

2-(2-hydroxyethoxy)acetic acid, a key metabolite of 1,4-dioxane, is a crucial biomarker for monitoring exposure to this environmental contaminant. Its quantification in biological samples is vital for toxicological and environmental studies.

Quantitative Data Summary
PropertyValue
CAS Number 13382-47-3
Molecular Formula C4H8O4
Molecular Weight 120.10 g/mol
Synonyms β-hydroxyethoxyacetic acid, HEAA
Primary Application Biomarker for 1,4-dioxane exposure
Metabolic Pathway of 1,4-Dioxane to HEAA

The primary metabolic pathway for 1,4-dioxane in mammals involves its oxidation by cytochrome P450 enzymes, primarily CYP2E1, to form 2-(2-hydroxyethoxy)acetic acid (HEAA), which is then excreted in the urine[1][2][3][4][5][6]. This metabolic conversion is a key process in the detoxification of 1,4-dioxane[5].

HEAA_Metabolism Metabolism of 1,4-Dioxane to HEAA Dioxane 1,4-Dioxane HEAA 2-(2-hydroxyethoxy)acetic acid (HEAA) Dioxane->HEAA Cytochrome P450 (CYP2E1) Urine Urinary Excretion HEAA->Urine

Fig. 1: Metabolic conversion of 1,4-Dioxane to HEAA.
Experimental Protocol: Quantification of HEAA in Human Urine

The following is a summarized experimental protocol for the reliable quantification of β-hydroxyethoxyacetic acid in human urine by an isotope-dilution GC-MS procedure, as a reference for researchers.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge an aliquot of each urine sample to remove any sediment.

  • Transfer the supernatant to a new tube for analysis.

2. Isotope Dilution:

  • Add a known amount of an isotopically labeled internal standard of HEAA to each urine sample. This is crucial for accurate quantification by correcting for matrix effects and variations in sample processing.

3. Derivatization:

  • The carboxylic acid and hydroxyl groups of HEAA are chemically modified (derivatized) to make the molecule more volatile and suitable for Gas Chromatography (GC) analysis. This typically involves esterification followed by silylation.

4. Extraction:

  • Extract the derivatized HEAA from the urine matrix using a suitable organic solvent.

5. GC-MS Analysis:

  • Inject the extracted sample into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • The GC separates the derivatized HEAA from other components in the sample based on its boiling point and interaction with the GC column.

  • The MS detects and quantifies the derivatized HEAA and its internal standard by monitoring specific ion fragments.

6. Quantification:

  • The concentration of HEAA in the original urine sample is calculated by comparing the peak area ratio of the native HEAA to its isotopically labeled internal standard against a calibration curve prepared with known concentrations of HEAA.

Section 2: this compound (ADC Linker)

This molecule is a short-chain polyethylene glycol (PEG) derivative containing a terminal hydroxyl group and a terminal carboxylic acid. It is primarily used as a linker in the synthesis of Antibody-Drug Conjugates (ADCs)[7][8]. The PEG spacer enhances the solubility and stability of the resulting ADC[9][10].

Quantitative Data Summary
PropertyValue
CAS Number 89211-34-7
Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
Synonyms 3-(2-hydroxyethoxy)propanoic acid
Primary Application Linker for Antibody-Drug Conjugates (ADCs)
Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The synthesis of an ADC using a Hydroxy-PEG-acid linker generally involves a two-step process. First, the cytotoxic drug is attached to the hydroxyl group of the linker. Second, the carboxylic acid of the drug-linker conjugate is activated and then reacted with amine groups (e.g., from lysine residues) on the antibody to form a stable amide bond[11].

ADC_Synthesis_Workflow General Workflow for ADC Synthesis using Hydroxy-PEG-Acid Linker cluster_0 Step 1: Drug-Linker Conjugation cluster_1 Step 2: Antibody Conjugation Linker Hydroxy-PEG-Acid Linker DrugLinker Drug-Linker Conjugate Linker->DrugLinker Drug Cytotoxic Drug Drug->DrugLinker Activation Activate Carboxylic Acid (e.g., with EDC, NHS) DrugLinker->Activation Activation ActivatedDrugLinker Activated Drug-Linker Activation->ActivatedDrugLinker Antibody Monoclonal Antibody ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Amide Bond Formation ActivatedDrugLinker->ADC

Fig. 2: ADC synthesis workflow with a Hydroxy-PEG-Acid linker.
Experimental Protocol: Synthesis of an Antibody-Drug Conjugate

The following protocol provides a general methodology for the synthesis of an ADC using a hydroxyl-PEG-acid linker. This is a representative protocol and may require optimization for specific antibodies and drugs.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker (CAS 89211-34-7)

  • Cytotoxic drug with a suitable functional group for attachment to the linker's hydroxyl group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS)

  • Reaction buffers (e.g., MES buffer for activation, PBS for conjugation)

  • Purification system (e.g., size exclusion chromatography)

Procedure:

Part 1: Synthesis of the Drug-Linker Conjugate

  • Drug Attachment: The cytotoxic drug is covalently attached to the hydroxyl group of the this compound linker. The specific reaction chemistry will depend on the functional groups available on the drug. This step may require protecting groups for the carboxylic acid of the linker.

  • Deprotection (if necessary): If a protecting group was used for the carboxylic acid, it is removed to yield the final drug-linker conjugate.

  • Purification: The synthesized drug-linker conjugate is purified, for example, by chromatography, to remove any unreacted starting materials and byproducts.

Part 2: Conjugation of the Drug-Linker to the Antibody

  • Antibody Preparation: The antibody is prepared in a suitable reaction buffer, typically at a pH of 7.2-7.5.

  • Activation of the Drug-Linker:

    • Dissolve the drug-linker conjugate in a suitable solvent (e.g., DMSO).

    • Activate the carboxylic acid of the drug-linker by adding EDC and NHS (or Sulfo-NHS). This reaction is typically performed at room temperature for 15-30 minutes and results in the formation of an NHS-ester, which is reactive towards primary amines[11].

  • Conjugation Reaction:

    • Immediately add the activated drug-linker solution to the antibody solution.

    • Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature or 4°C. The NHS-ester will react with the primary amine groups on the surface of the antibody (primarily from lysine residues) to form stable amide bonds.

  • Quenching: The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or lysine) to react with any remaining activated drug-linker.

  • Purification of the ADC:

    • The resulting ADC is purified to remove unconjugated drug-linker and other reaction components. Size exclusion chromatography is a common method for this purification step.

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and biological activity.

References

A Deep Dive into the Solubility of Hydroxy-PEG1-acid for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hydroxy-PEG1-acid, chemically known as 2-(2-hydroxyethoxy)acetic acid, is a short-chain, hydrophilic, bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and materials science. Its unique structure, featuring a terminal hydroxyl group and a carboxylic acid, imparts specific solubility characteristics that are critical for its application in diverse experimental and formulation settings. This technical guide provides a comprehensive overview of the solubility of this compound in various solvents, detailed experimental protocols for solubility determination, and a theoretical framework for predicting its behavior in different solvent systems.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.

PropertyValue
Chemical Name 2-(2-hydroxyethoxy)acetic acid
Synonyms This compound, HEAA
CAS Number 13382-47-3
Molecular Formula C4H8O4
Molecular Weight 120.10 g/mol [1]
Melting Point 44 °C
Density 1.29 g/cm³

Qualitative and Predicted Quantitative Solubility of this compound

Based on qualitative assessments and predictive models using Hansen Solubility Parameters (HSP), the following table summarizes the expected solubility of this compound. The HSP theory posits that "like dissolves like," where the similarity of the dispersion (δD), polar (δP), and hydrogen bonding (δH) parameters between a solute and a solvent predicts solubility.

SolventPredicted SolubilityHansen Solubility Parameters (δD, δP, δH) - SolventNotes
Water Highly Soluble(15.5, 16.0, 42.3)The presence of multiple hydrogen bond donors and acceptors in this compound leads to excellent water solubility.
Methanol Highly Soluble(15.1, 12.3, 22.3)Methanol's polarity and hydrogen bonding capabilities make it an excellent solvent for this compound.
Ethanol Highly Soluble(15.8, 8.8, 19.4)Similar to methanol, ethanol is a good solvent for polar, protic molecules.
Dimethyl Sulfoxide (DMSO) Highly Soluble(18.4, 16.4, 10.2)DMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar compounds.
Dimethylformamide (DMF) Soluble(17.4, 13.7, 11.3)DMF is another effective polar aprotic solvent for this compound.
Acetone Moderately Soluble(15.5, 10.4, 7.0)Acetone's moderate polarity allows for some dissolution of this compound.
Acetonitrile Sparingly Soluble(15.3, 18.0, 6.1)The lower hydrogen bonding capacity of acetonitrile may limit the solubility of this compound.
Tetrahydrofuran (THF) Sparingly Soluble(16.8, 5.7, 8.0)THF has lower polarity and hydrogen bonding potential compared to the other listed solvents.
Toluene Insoluble(18.0, 1.4, 2.0)As a non-polar aromatic solvent, toluene is a poor solvent for the highly polar this compound.
Hexane Insoluble(14.9, 0.0, 0.0)The non-polar aliphatic nature of hexane makes it unsuitable for dissolving this compound.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data for this compound in a specific solvent, a robust experimental protocol is required. The following method outlines a common approach for determining solubility through the creation of a saturated solution and subsequent quantification of the dissolved solute.

Materials and Equipment
  • This compound

  • Selected solvents (analytical grade)

  • Analytical balance (4-decimal place)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)), or a UV-Vis spectrophotometer if a suitable chromophore is present or can be derivatized.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a series of sealed vials. The excess solid should be clearly visible.

    • Equilibrate the vials in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Continuous agitation is crucial.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

    • Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining undissolved solid.

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification of Dissolved this compound:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-RID/ELSD).

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

Visualization of Experimental Workflow and Conceptual Relationships

To further clarify the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_analysis Quantification cluster_calc Solubility Calculation prep1 Add excess This compound to solvent prep2 Equilibrate with agitation (e.g., 24-48h at 25°C) prep1->prep2 samp1 Collect supernatant prep2->samp1 samp2 Filter (0.22 µm) samp1->samp2 samp3 Dilute sample samp2->samp3 ana2 Analyze standards and sample (e.g., HPLC-RID) samp3->ana2 ana1 Prepare standard solutions ana1->ana2 calc1 Determine concentration from calibration curve ana2->calc1 ana3 Generate calibration curve ana3->calc1 calc2 Apply dilution factor calc1->calc2 calc3 Express solubility (mg/mL or g/L) calc2->calc3

Caption: Experimental workflow for the quantitative determination of this compound solubility.

hansen_solubility_concept cluster_solute Solute (this compound) cluster_solvent Solvent cluster_interaction Solubility Prediction solute δD_solute, δP_solute, δH_solute interaction Calculate distance (Ra) between solute and solvent in Hansen space solute->interaction solvent δD_solvent, δP_solvent, δH_solvent solvent->interaction decision Ra < R0 ? (R0 = interaction radius of solute) interaction->decision soluble Soluble decision->soluble Yes insoluble Insoluble decision->insoluble No

Caption: Conceptual diagram of predicting solubility using Hansen Solubility Parameters (HSP).

Conclusion

The solubility of this compound is a critical parameter for its effective use in various scientific disciplines. Its high polarity and hydrogen bonding capacity render it highly soluble in polar protic solvents like water, methanol, and ethanol, as well as polar aprotic solvents such as DMSO and DMF. For applications requiring different solvent systems, the provided experimental protocol offers a reliable method for quantitative solubility determination. Furthermore, the Hansen Solubility Parameter framework serves as a valuable predictive tool for estimating solubility in untested solvents, thereby streamlining formulation development and experimental design. This guide provides the foundational knowledge and practical methodologies for scientists and researchers to confidently work with this compound.

References

A Comprehensive Technical Guide to the Comparative Stability of Hydroxy-PEG1-acid Sodium Salt and its Free Acid Form

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical stability of Hydroxy-PEG1-acid, a bifunctional linker, comparing its sodium salt and free acid forms. The stability of such linkers is a critical parameter in the development of bioconjugates, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs), as degradation can compromise the efficacy and safety of the final product. This document synthesizes established principles of polyethylene glycol (PEG) chemistry, outlines detailed experimental protocols for stability assessment, and presents expected stability profiles. The primary degradation pathway for the free acid form is intramolecular esterification, leading to instability. In contrast, the sodium salt form offers significantly enhanced stability, making it the preferred format for storage and formulation.

Introduction: The Critical Role of Linker Stability

This compound is a valuable heterobifunctional linker possessing a terminal hydroxyl group and a carboxylic acid, separated by a single ethylene glycol unit. This structure allows for sequential conjugation to different molecules. However, the proximity of the nucleophilic hydroxyl group and the electrophilic carboxylic acid in the free acid form creates an inherent instability. The sodium salt of the carboxylic acid mitigates this issue by preventing the intramolecular reaction. Understanding the stability profiles of both forms is paramount for robust and reproducible bioconjugation and drug development.

Core Concepts in Stability: A Comparative Overview

The primary determinant of stability for this compound lies in the reactivity of its terminal functional groups.

The Instability of this compound (Free Acid)

The free acid form of this compound is susceptible to rapid degradation through an intramolecular esterification reaction, also known as cyclization, to form a lactone.[1][2][3][4][5] This process can be catalyzed by acidic conditions. Additionally, intermolecular polymerization can occur, where the hydroxyl group of one molecule reacts with the carboxylic acid of another.[1][2][3][4][5]

cluster_0 Degradation of this compound (Free Acid) Free_Acid This compound (Free Acid) HO-(CH2)2-O-(CH2)-COOH Lactone Lactone Cyclic Ester Free_Acid->Lactone Intramolecular Esterification Polymer Polymer Oligomers/Polyesters Free_Acid->Polymer Intermolecular Polymerization

Caption: Degradation pathways of this compound free acid.

The Enhanced Stability of this compound Sodium Salt

The sodium salt form provides superior stability by maintaining the carboxyl group in its deprotonated, carboxylate form (-COO⁻Na⁺). This negatively charged carboxylate is not susceptible to nucleophilic attack by the hydroxyl group, thus inhibiting both intramolecular cyclization and intermolecular polymerization.[1][2][3][4][5] This makes the sodium salt the ideal form for long-term storage and shipping.

Quantitative Stability Data: An Illustrative Comparison

While specific quantitative kinetic data for the degradation of this compound free acid versus its sodium salt is not extensively available in public literature, the following tables illustrate the expected outcomes from forced degradation studies based on established chemical principles.

Table 1: Illustrative Stability of this compound Sodium Salt under Forced Degradation

ConditionTime (hours)% Recovery of Parent CompoundObservations
Control (Solid, -20°C) 72>99%No significant degradation.
Acidic (0.1 M HCl, 60°C) 72>98%Minimal degradation.
Basic (0.1 M NaOH, 60°C) 72>98%Minimal degradation.
Oxidative (3% H₂O₂, RT) 24~95%Minor oxidative degradation of the PEG backbone.
Thermal (Solid, 80°C) 72>99%Highly stable.
Photolytic (ICH Q1B) 24>99%No significant degradation.

Table 2: Illustrative Stability of this compound (Free Acid) under Forced Degradation

ConditionTime (hours)% Recovery of Parent CompoundMajor Degradants
Control (Solid, -20°C) 72<90%Lactone, Polymer
Acidic (0.1 M HCl, 60°C) 24<10%Lactone, Polymer
Basic (0.1 M NaOH, 60°C) 72>95%Stable as the sodium salt is formed in situ.
Oxidative (3% H₂O₂, RT) 24<85%Lactone, Polymer, Oxidized products
Thermal (Solid, 80°C) 24<20%Lactone, Polymer
Photolytic (ICH Q1B) 24~90%Lactone, Polymer

Experimental Protocols for Stability Assessment

To rigorously evaluate and compare the stability of this compound sodium salt and its free acid, a series of forced degradation studies should be conducted.

cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solutions (Sodium Salt and Free Acid) Forced_Degradation Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Sampling Withdraw Aliquots at Time Points (0, 24, 48, 72h) Forced_Degradation->Sampling Analysis Analyze by Stability-Indicating Analytical Method (e.g., HPLC-CAD) Sampling->Analysis Data_Processing Quantify Parent Compound and Degradation Products Analysis->Data_Processing Reporting Generate Stability Profile and Report Data_Processing->Reporting

Caption: Experimental workflow for a comparative forced degradation study.

Materials and Reagents
  • This compound sodium salt

  • This compound (free acid)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase)

Stock Solution Preparation
  • Sodium Salt: Prepare a stock solution of 1 mg/mL in water.

  • Free Acid: Prepare a stock solution of 1 mg/mL in a suitable organic solvent like acetonitrile or in water immediately before use.

Forced Degradation Conditions
  • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C.

  • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C.

  • Oxidation: Treat the sample with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid material to dry heat at 80°C.

  • Photostability: Expose the sample solution to light according to ICH Q1B guidelines.

Analytical Method for Stability Indication

A stability-indicating analytical method is crucial to separate the intact compound from any degradation products.

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC).

  • Column: A reverse-phase C18 column is generally suitable.

  • Mobile Phase: A gradient of water and acetonitrile with an additive like formic acid.

  • Detector: Since PEG linkers lack a strong chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended. Mass spectrometry (LC-MS) can be used for the identification of degradation products.

Conclusion and Recommendations

The inherent instability of the free acid form of this compound, primarily due to intramolecular esterification, makes it unsuitable for long-term storage and applications where stability is critical. The sodium salt form, by preventing this degradation pathway, offers robust stability and is the recommended form for use in research and drug development. For applications requiring the free acid, it should be generated in situ from the sodium salt immediately prior to use to minimize degradation. Rigorous stability testing, as outlined in this guide, is essential to ensure the integrity and performance of this versatile linker in its final application.

References

The Core Mechanism of Hydroxy-PEG1-Acid as a Versatile Linker in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the role of the linker molecule is paramount. The linker, a seemingly simple bridge, dictates the stability, solubility, and pharmacokinetic profile of the entire conjugate, ultimately influencing its therapeutic efficacy and safety. Among the diverse array of linkers, Hydroxy-PEG1-acid, a short, hydrophilic, and heterobifunctional molecule, has emerged as a critical tool. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its physicochemical properties, conjugation chemistry, and impact on the performance of bioconjugates.

Core Physicochemical Properties of this compound

This compound, also known as 2-(2-hydroxyethoxy)acetic acid, is the shortest discrete polyethylene glycol (PEG) linker possessing two distinct functional groups: a primary hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group. This heterobifunctional nature allows for selective and sequential conjugation reactions.

The single ethylene glycol unit imparts crucial characteristics to the linker and the resulting conjugate. The hydrophilic nature of the PEG moiety enhances the aqueous solubility of the conjugate, a significant advantage when working with hydrophobic payloads or proteins prone to aggregation.[1][2] This property can lead to improved formulation stability and better in vivo behavior.[3]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound and the impact of a single PEG unit on conjugate characteristics, compiled from various sources.

PropertyValue/EffectSource(s)
Molecular Weight 134.13 g/mol [4]
Solubility High in aqueous media and polar organic solvents.[4][5]
Functionality Heterobifunctional: one hydroxyl and one carboxylic acid group.[5][6]
Impact on Solubility The hydrophilic PEG spacer increases the solubility of the conjugate in aqueous media.[4][5][1][3]
Impact on Stability The amide bond formed is highly stable under physiological conditions.[7] The PEG chain can offer steric hindrance, potentially protecting the conjugate from enzymatic degradation.[8][7][8]
Impact on Aggregation The hydrophilic nature of the PEG linker can mitigate aggregation of conjugates with hydrophobic payloads.[9][9]
Steric Hindrance As a short linker, it provides minimal steric hindrance compared to longer PEG chains, which can be advantageous for maintaining the binding affinity of the targeting molecule.[10][10]

Mechanism of Action: The Chemistry of Conjugation

The primary mechanism of action of this compound as a linker revolves around the reactivity of its terminal carboxylic acid group. This group can be readily activated to form a stable amide bond with primary amine groups present on biomolecules, such as the lysine residues on antibodies or other proteins.[5]

The most common method for activating the carboxylic acid is through the use of carbodiimide chemistry, typically employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[11][12]

Experimental Protocol: Amine-Reactive Conjugation via EDC/NHS Chemistry

This protocol outlines a general procedure for the conjugation of this compound to a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., antibody, protein)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for non-aqueous reactions

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately prior to use. A typical starting molar ratio is 1:1.5:1.5 (this compound:EDC:NHS).[13]

    • Dissolve the this compound in the appropriate solvent (Activation Buffer for aqueous reactions, or anhydrous DMF/DMSO for organic-phase reactions).

    • Dissolve the amine-containing molecule in the Conjugation Buffer.

  • Activation of this compound:

    • In a reaction vessel, mix the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions.

    • Incubate the reaction mixture for 15-60 minutes at room temperature with gentle mixing to form the amine-reactive NHS ester.[13]

  • Conjugation to the Amine-Containing Molecule:

    • Add the activated this compound solution to the solution of the amine-containing molecule.

    • The reaction is most efficient at a neutral to slightly basic pH (7.2-8.0).[11]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[8][13]

  • Quenching the Reaction:

    • (Optional) Add a quenching reagent to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters and stop the reaction.[13]

  • Purification of the Conjugate:

    • Remove excess reagents, unreacted linker, and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.[14]

    • Further purification to separate different species of the conjugate (e.g., based on drug-to-antibody ratio) can be achieved using techniques like Ion-Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC).[14]

Characterization of the Conjugate: The successful conjugation and purity of the final product can be assessed using various analytical techniques, including:

  • SDS-PAGE: To observe the increase in molecular weight of the protein after conjugation.

  • UV-Vis Spectroscopy: To determine the concentration of the protein and, if applicable, the conjugated payload.

  • Mass Spectrometry (MS): To confirm the exact mass of the conjugate and determine the drug-to-antibody ratio (DAR).

  • High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC) and Reverse-Phase HPLC (RP-HPLC) are used to assess purity and quantify different species.[14]

Applications in Drug Development

The unique properties of this compound make it a valuable linker in several areas of drug development.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a specific antigen on cancer cells.[10] this compound serves as a non-cleavable linker, forming a stable amide bond that remains intact in the systemic circulation.[10] The payload is released only after the ADC is internalized by the target cell and the antibody is degraded in the lysosome. The hydrophilic nature of the PEG1 moiety can help to improve the solubility and reduce the aggregation of ADCs, especially those with hydrophobic payloads.[15]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in optimizing the spatial orientation of the target protein and the E3 ligase to facilitate this process. This compound can be incorporated into the synthesis of PROTACs to provide a short, hydrophilic spacer between the two binding moieties.[16]

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the key processes involving this compound.

Conjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification HydroxyPEG1Acid This compound (-COOH) ActivatedEster Amine-Reactive NHS Ester HydroxyPEG1Acid->ActivatedEster Activation EDC_NHS EDC / NHS EDC_NHS->ActivatedEster Conjugate Stable Amide Bond Conjugate ActivatedEster->Conjugate Amide Bond Formation AmineMolecule Amine-containing Molecule (e.g., Antibody) AmineMolecule->Conjugate Purification Purification (SEC, IEX, HIC) Conjugate->Purification FinalProduct Purified Conjugate Purification->FinalProduct

Diagram 1: General workflow for the conjugation of this compound.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_targeting Targeting and Internalization cluster_release Payload Release and Action ADC Antibody-Drug Conjugate (Stable Linker) TumorCell Tumor Cell ADC->TumorCell Binding Receptor Target Antigen Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Degradation Antibody Degradation Lysosome->Degradation Payload Released Payload Degradation->Payload Payload Release CellDeath Cell Death Payload->CellDeath Cytotoxicity

Diagram 2: Generalized mechanism of action for an ADC with a non-cleavable linker.

Conclusion

This compound is a fundamental and versatile linker in the field of bioconjugation and drug development. Its heterobifunctional nature, coupled with the beneficial physicochemical properties imparted by the single ethylene glycol unit, allows for the precise and stable linkage of molecules. The straightforward and well-established conjugation chemistry, primarily through the formation of robust amide bonds, makes it an attractive choice for constructing advanced therapeutics like ADCs and PROTACs. For researchers and drug developers, a thorough understanding of the mechanism of action and the practical aspects of using this compound is essential for the rational design and successful development of next-generation targeted therapies.

References

A Technical Guide to the Physicochemical Characteristics of Short PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Core Utility of Short PEG Linkers

Polyethylene glycol (PEG) linkers are indispensable tools in modern drug development, offering a powerful method to enhance the therapeutic properties of biopharmaceuticals.[1] Short, monodisperse PEG linkers, typically comprising 2 to 12 ethylene glycol units (PEG2 to PEG12), provide precise control over the final conjugate's characteristics.[2] Unlike their polydisperse, polymeric counterparts, these discrete linkers allow for the exact tuning of a molecule's physicochemical properties.[2] Their primary functions include increasing the solubility of hydrophobic molecules, providing a flexible spacer between conjugated moieties, and improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][3]

The strategic incorporation of a short PEG linker can mean the difference between a promising compound and a viable drug candidate by favorably altering its interaction with the biological environment. This guide provides an in-depth overview of their core characteristics, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

Core Physicochemical Characteristics

The defining features of short PEG linkers stem from the fundamental properties of the repeating ethylene glycol unit. The length of the PEG chain is a critical design parameter that directly modulates these characteristics.[4]

1. Hydrophilicity and Solubility

The ether oxygen atoms in the PEG backbone can form hydrogen bonds with water, creating a hydration shell that significantly enhances the aqueous solubility of conjugated molecules.[3] This is a crucial advantage for the many potent, yet hydrophobic, small-molecule drugs that would otherwise be challenging to formulate for intravenous administration.[2][3] By increasing the hydrophilicity of the overall construct, PEG linkers mitigate aggregation and precipitation in biological fluids.[5][6]

2. Molecular Size and Flexibility

The addition of even a short PEG linker substantially increases the hydrodynamic volume of a molecule.[1] This increased size is a key factor in altering a drug's pharmacokinetics, often leading to reduced renal clearance and a longer circulation half-life.[5] The PEG chain is highly flexible, which can be advantageous in ensuring that a conjugated payload can still interact with its target by providing an optimal distance and orientation from the carrier molecule.

3. Biocompatibility and Low Immunogenicity

PEG is widely regarded as a non-toxic and non-immunogenic material, making it ideal for therapeutic applications.[6][7] The hydration shell created by the PEG chain can "shield" the conjugated molecule from recognition by the immune system and proteolytic enzymes, reducing immunogenicity and improving stability.[5]

Quantitative Data Presentation

The precise, monodisperse nature of short PEG linkers allows for predictable and quantifiable changes to a molecule's properties. The following tables summarize key quantitative data for common short PEG linkers.

Table 1: Core Physicochemical Properties of Short PEG Linkers

Linker Number of PEG Units (n) Molecular Weight ( g/mol ) Approximate Length (Å) Calculated LogP*
PEG2 2 88.11 7.6 -0.84
PEG3 3 132.16 11.1 -1.13
PEG4 4 176.21 14.6 -1.42
PEG6 6 264.32 21.6 -2.00
PEG8 8 352.42 28.6 -2.58
PEG12 12 528.63 42.6 -3.74

*Data sourced from BenchChem.[2] Note: Calculated LogP values are estimates and indicate high hydrophilicity.[2] A negative LogP value signifies that a compound is more hydrophilic than lipophilic.[8]

Table 2: Influence of PEG Molecular Weight on Hydrodynamic Radius

PEG Molecular Weight (Da) Hydrodynamic Radius (Rh), nm
750 Increased
2000 Further Increased
5000 Maximally Increased

*This table summarizes findings from a study on methotrexate-loaded chitosan nanoparticles, illustrating that increasing PEG molecular weight enhances blood circulation time by increasing the hydrodynamic size.[4][9]

Logical Relationship: From Physicochemical Properties to Therapeutic Benefit

The fundamental characteristics of short PEG linkers directly translate into tangible benefits for drug development. The diagram below illustrates the logical flow from the core properties of a PEG linker to the desired therapeutic outcomes for a conjugated molecule, such as an ADC.

G cluster_0 Core PEG Properties cluster_1 Intermediate Effects cluster_2 Therapeutic Outcomes Prop1 Hydrophilicity Effect1 Enhanced Solubility & Reduced Aggregation Prop1->Effect1 Effect4 Higher Drug-to-Antibody Ratio (DAR) Possible Prop1->Effect4 Prop2 Increased Size (Hydrodynamic Volume) Effect2 Reduced Renal Clearance Prop2->Effect2 Effect3 Shielding from Proteases & Immune System Prop2->Effect3 Prop3 Flexibility Prop4 Biocompatibility Outcome1 Improved PK Profile (Longer Half-Life) Effect1->Outcome1 Outcome4 Enhanced Therapeutic Efficacy Effect1->Outcome4 Effect2->Outcome1 Outcome2 Increased Tumor Accumulation Effect2->Outcome2 Effect3->Outcome1 Outcome3 Reduced Immunogenicity & Off-Target Toxicity Effect3->Outcome3 Effect4->Outcome4 Outcome1->Outcome2 Outcome2->Outcome4 Outcome3->Outcome4

Caption: Logical flow from core PEG linker properties to therapeutic benefits.

Experimental Protocols

Characterizing PEGylated molecules is essential for ensuring product quality, safety, and efficacy.[1] Size-Exclusion Chromatography (SEC) is a cornerstone technique for this purpose, as it separates molecules based on their hydrodynamic volume.[1]

Protocol 1: Characterization of a PEGylated Protein by Size-Exclusion Chromatography (SEC)

This protocol provides a general framework for analyzing a PEGylation reaction mixture to separate and quantify the native protein, PEGylated conjugates, and free PEG.

Objective: To assess the outcome of a PEGylation reaction by separating species based on their size.

Materials:

  • HPLC or UPLC system with a UV detector (and optionally a Refractive Index detector for PEG).[1]

  • Size-exclusion chromatography column appropriate for the molecular weight range of the analytes.[1]

  • Mobile Phase: A buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4). The mobile phase should be filtered and degassed.[1]

  • PEGylated protein sample and non-PEGylated protein standard.

Methodology:

  • System and Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on the detector.[1]

  • Sample Preparation:

    • Filter the PEGylated protein sample through a 0.22 µm low-protein-binding syringe filter to remove particulates.[1]

    • Dilute the sample in the mobile phase to a concentration that falls within the linear range of the detector.[1]

  • Chromatographic Run:

    • Inject a precise volume of the prepared sample onto the equilibrated column.[1]

    • Monitor the elution profile using the UV detector, typically at 280 nm for protein detection.[1]

    • If quantifying free PEG, an RI detector can be used in series, as PEG lacks a strong UV chromophore.[1]

  • Data Analysis:

    • Identify the peaks based on their elution times. Typically, aggregated species elute first, followed by the PEGylated conjugate, the native protein, and finally the free PEG.[1]

    • Integrate the peak areas to determine the relative percentage of each species.[1]

    • For absolute quantification, a calibration curve should be generated using a known concentration of the native protein standard.[1]

Experimental Workflow Diagram: SEC Analysis

The following diagram illustrates the generalized workflow for the SEC analysis described above.

G cluster_workflow SEC Experimental Workflow start Start: PEGylation Reaction Mixture prep Sample Preparation (Filter, Dilute) start->prep inject Inject Sample onto Equilibrated SEC Column prep->inject run Chromatographic Separation (Isocratic Elution) inject->run detect Detection (UV @ 280nm & RI) run->detect analyze Data Analysis (Peak Integration) detect->analyze end_node End: Determine Relative Abundance of Species analyze->end_node

Caption: Generalized workflow for the SEC analysis of a PEGylated protein sample.[1]

Protocol 2: Determination of Partition Coefficient (LogP) via Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's differential solubility between two immiscible phases, typically octan-1-ol (representing a lipidic environment) and water.[8] It is a key indicator of hydrophilicity.

Objective: To experimentally determine the LogP value of a PEG-containing compound.

Materials:

  • Test compound

  • Octan-1-ol (pre-saturated with water)

  • Water or buffer (e.g., PBS pH 7.4, pre-saturated with octan-1-ol)

  • Separatory funnel or centrifuge tubes

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

  • Vortex mixer and centrifuge

Methodology:

  • Preparation of Phases: Pre-saturate the octan-1-ol and aqueous phases by mixing them vigorously together for several hours, then allowing them to separate completely. This ensures mutual saturation and prevents volume changes during the experiment.

  • Compound Addition: Prepare a stock solution of the test compound in the aqueous phase. Add a known volume of this solution to a separatory funnel or tube.

  • Partitioning: Add an equal volume of the pre-saturated octan-1-ol to the funnel. Cap and shake vigorously for 2-3 minutes to allow for the compound to partition between the two phases. Let the funnel stand until the phases have clearly separated.

  • Phase Separation: Carefully separate the aqueous and organic layers. If an emulsion forms, centrifugation may be required to break it.

  • Quantification: Determine the concentration of the compound in each phase using a suitable and validated analytical method (e.g., HPLC).

  • Calculation:

    • Calculate the Partition Coefficient (P) using the formula: P = [Concentration in Organic Phase] / [Concentration in Aqueous Phase].[8]

    • Calculate LogP using the formula: LogP = log10(P).[8]

Conclusion

Short, discrete polyethylene glycol linkers are powerful enabling tools in the design of advanced therapeutics.[2] Their well-defined structures provide a predictable means to tune critical physicochemical properties, directly impacting a drug's solubility, stability, and pharmacokinetic behavior.[2][5] A thorough understanding and rigorous analytical characterization of these linkers, using methods such as those detailed in this guide, are paramount to the successful development of safe and effective next-generation medicines.

References

An In-depth Technical Guide to Heterobifunctional PEG Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional polyethylene glycol (PEG) linkers are macromolecules that possess two different reactive functional groups at their termini.[1] This unique characteristic allows for the sequential and specific conjugation of two distinct molecular entities, such as a therapeutic agent and a targeting moiety.[1][2] The incorporation of a PEG chain offers significant advantages, including enhanced hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the resulting bioconjugate.[1][3][4] These properties make heterobifunctional PEG linkers indispensable tools in the development of advanced therapeutics like antibody-drug conjugates (ADCs), nanoparticle drug carriers, and peptide-based therapeutics.[2][3]

The versatility of these linkers stems from the ability to customize both the length of the PEG chain and the nature of the terminal functional groups, allowing for precise control over the linker's properties and the final conjugate's biological activity.[2][]

Core Properties and Advantages

The use of a PEG spacer in heterobifunctional linkers provides a multitude of benefits in bioconjugation strategies. These advantages are crucial for overcoming many of the challenges faced in drug development.

PropertyAdvantage in BioconjugationReference(s)
Hydrophilicity Improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, which can prevent aggregation.[1][3]
Biocompatibility PEG is generally non-toxic and non-immunogenic, making it well-suited for in vivo applications.[6][7]
Reduced Immunogenicity The flexible PEG chain can shield the conjugated molecule from the host's immune system, reducing the likelihood of an immune response.[1][2]
Improved Pharmacokinetics The increased hydrodynamic volume of the PEGylated conjugate reduces renal clearance, leading to a longer circulation half-life.[1][8]
Enhanced Stability PEG linkers can protect the attached molecules from enzymatic degradation.[1][2]
Flexibility The PEG spacer provides rotational freedom, which can be critical for maintaining the biological activity of the conjugated molecules.[3]
Controlled Drug Release Linkers can be designed to be stable in circulation but cleavable at the target site, ensuring controlled release of the therapeutic payload.[2]

Common Functional Groups

A wide array of functional groups can be incorporated into heterobifunctional PEG linkers, enabling a broad range of conjugation chemistries. The selection of functional groups is dictated by the available reactive sites on the molecules to be conjugated.

Functional GroupReactive TowardResulting LinkageCommon Applications
N-Hydroxysuccinimide (NHS) Ester Primary Amines (-NH₂)AmideProtein and antibody labeling
Maleimide Thiols (-SH)ThioetherCysteine-specific conjugation
Azide AlkyneTriazole (via Click Chemistry)Bioorthogonal conjugation
Alkyne AzideTriazole (via Click Chemistry)Bioorthogonal conjugation
Carboxylic Acid (-COOH) Primary Amines (-NH₂)Amide (requires activator like EDC)Surface modification, bioconjugation
Amine (-NH₂) Carboxylic Acids (-COOH)Amide (requires activator like EDC)Surface modification, bioconjugation
Aldehyde/Ketone Hydrazide, AminooxyHydrazone, OximeCarbonyl-specific labeling

Quantitative Data on Linker Properties

The length of the PEG linker can significantly influence the physicochemical and biological properties of the resulting bioconjugate.

Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
PEG Linker LengthIn Vitro Cytotoxicity (IC50)In Vivo EfficacyPlasma Half-life
No PEGLowerReducedShorter
Short (e.g., PEG4)ModerateModerateIntermediate
Long (e.g., PEG12)HigherImprovedLonger
Note: The data presented is a synthesis from multiple studies and is dependent on the specific antibody, payload, and tumor model used.[8]
Impact of PEG Linker Length on PROTAC-Mediated Protein Degradation
PEG Linker LengthTernary Complex FormationDegradation Efficacy (DC50)
ShortMay be sterically hinderedLess potent
OptimalFavorableMost potent
LongMay be too flexible, reducing stabilityLess potent
Note: The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair.[9]

Experimental Protocols

General Protocol for Antibody-Drug Conjugation using a Maleimide-PEG-NHS Ester Linker

This protocol outlines the steps for conjugating a thiol-containing drug to an antibody via a heterobifunctional PEG linker.

Materials:

  • Antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Maleimide-PEG-NHS ester linker

  • Thiol-containing drug

  • Reducing agent (e.g., TCEP)

  • Reaction buffers (e.g., borate buffer, pH 8.5 for amidation; phosphate buffer, pH 6.5-7.5 for maleimide reaction)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Modification (Amidation): a. Dissolve the Maleimide-PEG-NHS ester linker in a suitable organic solvent (e.g., DMSO). b. Add the linker solution to the antibody solution at a specific molar ratio. c. Incubate the reaction at room temperature for 1-2 hours. d. Purify the PEGylated antibody to remove excess linker using size-exclusion chromatography.

  • Drug Conjugation (Thiol-Maleimide Reaction): a. Dissolve the thiol-containing drug in a suitable solvent. b. Add the drug solution to the purified PEGylated antibody solution. c. Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Purification and Characterization: a. Purify the resulting ADC using size-exclusion chromatography to remove unreacted drug and other impurities. b. Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy and/or mass spectrometry.

Synthesis of Carboxylic Acid-Terminated PEG[10][11]

This protocol describes the synthesis of a PEG derivative with a terminal carboxylic acid group.

Materials:

  • Allyl-PEG-OH

  • Succinic anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Cold diethyl ether

Procedure:

  • Mix Allyl-PEG-OH with succinic anhydride and a catalytic amount of DMAP in a flask.

  • Heat the mixture at 50°C and stir for 16 hours.[10]

  • Purify the resulting product by precipitation in cold diethyl ether, followed by centrifugation and drying under vacuum.[10]

Protein Coupling to Carboxylic Acid-Terminated PEG[10][11]

This protocol details the conjugation of a protein (e.g., an antibody) to a surface functionalized with carboxylic acid-terminated PEG.

Materials:

  • Carboxylic acid-terminated PEG-functionalized surface (e.g., nanoparticles)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Protein to be conjugated

  • MES buffer (50 mM, pH 5.5)

Procedure:

  • Suspend the PEG-functionalized material in MES buffer.

  • Add EDC and NHS to the suspension and shake for 20 minutes to activate the carboxylic acid groups.[11][10]

  • Add the protein solution to the activated suspension and shake for 1 hour.[11][10]

  • Separate the protein-conjugated material from the solution (e.g., by magnetic separation for nanoparticles).[11][10]

Visualizations

Antibody-Drug Conjugate (ADC) Mechanism of Action

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Released Cytotoxic Drug Lysosome->Drug 4. Linker Cleavage & Drug Release Apoptosis Cell Death (Apoptosis) Drug->Apoptosis 5. Induction of Apoptosis

Caption: The mechanism of action for an Antibody-Drug Conjugate (ADC).[1]

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC (Target Binder - Linker - E3 Ligase Ligand) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Ubiquitination Polyubiquitination of POI TernaryComplex->Ubiquitination 1. Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome 2. Recognition Degradation POI Degradation Proteasome->Degradation 3. Degradation

Caption: The mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).[8]

General Experimental Workflow for Bioconjugation

Bioconjugation_Workflow cluster_synthesis Synthesis & Preparation cluster_conjugation Conjugation cluster_analysis Purification & Analysis MoleculeA Molecule A (e.g., Antibody) Step1 Step 1: React Linker with Molecule A MoleculeA->Step1 MoleculeB Molecule B (e.g., Drug) Step2 Step 2: React Intermediate with Molecule B MoleculeB->Step2 Linker Heterobifunctional PEG Linker Linker->Step1 Purify1 Purification 1 Step1->Purify1 Purify1->Step2 Purify2 Final Purification (e.g., SEC) Step2->Purify2 Characterization Characterization (e.g., MS, UV-Vis) Purify2->Characterization FinalProduct Final Bioconjugate Characterization->FinalProduct

Caption: A generalized workflow for the synthesis of a bioconjugate.

Conclusion

Heterobifunctional PEG linkers are powerful and versatile tools that have significantly advanced the field of drug delivery and bioconjugation.[8] Their unique ability to connect different molecular entities while imparting favorable physicochemical properties makes them essential components in the development of next-generation therapeutics like ADCs and PROTACs.[8] The experimental protocols and quantitative data provided in this guide offer a foundation for researchers and drug developers to design, synthesize, and characterize advanced bioconjugates with improved therapeutic potential.[1] The continued innovation in linker chemistry will undoubtedly lead to the next generation of targeted therapies.[1]

References

The Pivotal Role of the Hydroxyl Group in Hydroxy-PEG1-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical functions of the terminal hydroxyl group in Hydroxy-PEG1-acid, a versatile heterobifunctional linker. Understanding the properties and reactivity of this functional group is paramount for its effective application in drug delivery, bioconjugation, and surface modification.

Introduction to this compound

This compound, also known as 2-(2-hydroxyethoxy)acetic acid, is a short-chain polyethylene glycol (PEG) derivative featuring a hydroxyl (-OH) group at one terminus and a carboxylic acid (-COOH) group at the other. This bifunctional nature allows for sequential and specific chemical modifications, making it a valuable tool in the construction of complex bioconjugates. The single ethylene glycol unit provides a short, hydrophilic spacer that enhances solubility and can influence the pharmacokinetic properties of the conjugated molecule.

The Multifaceted Role of the Hydroxyl Group

The hydroxyl group in this compound is not merely a passive terminus; it actively participates in and influences the chemical and physical properties of the molecule and its subsequent conjugates.

A Gateway for Versatile Functionalization

The primary role of the hydroxyl group is to serve as a reactive handle for further chemical modification.[1][2][3][4][5] This allows for the introduction of a wide array of other functional groups, thereby expanding the conjugation possibilities. For instance, the hydroxyl group can be:

  • Esterified: To introduce moieties that can alter solubility or serve as protecting groups.

  • Alkylated: To form ether linkages, which are generally more stable than esters.

  • Activated: For subsequent nucleophilic substitution, enabling the introduction of amines, azides, or thiols.

This versatility allows researchers to tailor the linker to the specific needs of their application, such as attaching fluorescent probes for imaging or other targeting ligands for enhanced cellular uptake.[6]

Enhancing Aqueous Solubility

The hydrophilic nature of the polyethylene glycol backbone, which includes the terminal hydroxyl group, significantly contributes to the water solubility of this compound and the molecules it is conjugated to.[1][2][4][7] This property is particularly beneficial when working with hydrophobic drugs or biomolecules, as it can improve their bioavailability and ease of formulation.[8] The PEGylation process, in general, is a well-established method to enhance the solubility and stability of therapeutic molecules.[8][][10]

Impact on Stability and Handling

An important consideration is the intramolecular reactivity of this compound in its free acid form. The hydroxyl group can react with the carboxylic acid group of another molecule to form a polyester, leading to polymerization.[1][7][11] To prevent this self-condensation and ensure stability during storage and shipping, this compound is often supplied as a sodium salt.[1][7][11]

Physicochemical Properties

PropertyValueSource
Molecular Formula C₅H₁₀O₄[12]
Molecular Weight 134.13 g/mol [2][12]
CAS Number 89211-34-7[12]
Purity ≥95%[12]
Storage -20°C[1][7]

Experimental Protocols

The following are generalized protocols for the functionalization of the hydroxyl group and subsequent conjugation using the carboxylic acid group of this compound. Researchers should optimize these protocols for their specific molecules and applications.

General Protocol for Esterification of the Hydroxyl Group

This protocol describes a typical procedure for esterifying the hydroxyl group of this compound with an acyl chloride or anhydride.

Materials:

  • This compound (or its sodium salt)

  • Acyl chloride or anhydride

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Tertiary amine base (e.g., triethylamine or diisopropylethylamine)

  • Stirring plate and stir bar

  • Round-bottom flask

  • Nitrogen or argon supply for inert atmosphere

Procedure:

  • Dissolve this compound in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Add the tertiary amine base (1.1 to 1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Slowly add the acyl chloride or anhydride (1.0 to 1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Amide Bond Formation via the Carboxylic Acid Group (EDC/NHS Coupling)

This protocol outlines the activation of the carboxylic acid group with EDC and NHS for subsequent reaction with a primary amine.

Materials:

  • This compound derivative (with the hydroxyl group protected or already functionalized)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-containing molecule

  • Anhydrous aprotic solvent (e.g., dimethylformamide (DMF) or DCM)

  • pH meter or pH paper

Procedure:

  • Dissolve the this compound derivative in the anhydrous solvent in a reaction vessel.

  • Add NHS (1.1 to 1.5 equivalents) and EDC (1.1 to 1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS-activated ester.

  • In a separate vessel, dissolve the amine-containing molecule in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.0.

  • Slowly add the activated NHS ester solution to the amine solution.

  • Allow the reaction to proceed for 2-12 hours at room temperature or 4°C.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS).

  • Purify the resulting conjugate using an appropriate technique such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.

Visualizing the Role and Reactivity

The following diagrams illustrate the structure and reaction workflows involving this compound.

Functionalization_Workflow General Functionalization and Conjugation Workflow A This compound B Functionalization of -OH Group A->B Step 1 C Functionalized This compound B->C D Activation of -COOH Group (e.g., EDC/NHS) C->D Step 2 E Activated PEG Linker D->E G Conjugation E->G Step 3 F Target Molecule (e.g., Protein, Drug) F->G H Final Bioconjugate G->H

References

A Technical Guide to the Reactivity of the Carboxylic Acid in Hydroxy-PEG1-acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide explores the reactivity of the terminal carboxylic acid group in Hydroxy-PEG1-acid, a heterobifunctional linker widely utilized in bioconjugation and drug development. Understanding the chemical behavior of this functional group is paramount for the successful design and synthesis of PEGylated molecules with enhanced therapeutic properties. This document provides a comprehensive overview of its primary reactions, factors influencing its reactivity, detailed experimental protocols, and quantitative data to support researchers in their endeavors.

Core Concepts: Reactivity and Applications

This compound, also known as 2-(2-hydroxyethoxy)acetic acid, possesses a terminal carboxylic acid and a hydroxyl group, connected by a single ethylene glycol unit. The carboxylic acid is the primary site for conjugation to amine-containing molecules, a cornerstone of modern bioconjugation strategies. The hydrophilic nature of the PEG spacer enhances the solubility of the resulting conjugates in aqueous media.[1][2]

The principal reaction involving the carboxylic acid of this compound is the formation of a stable amide bond with primary amines.[1][2] This is typically achieved through activation of the carboxylic acid using carbodiimide chemistry.[1][2] Common activators include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to form a more stable amine-reactive NHS ester.[3][4] This two-step process first involves the formation of a highly reactive O-acylisourea intermediate, which is then converted to the NHS ester.[3] The subsequent reaction of the NHS ester with a primary amine yields a stable amide linkage.[3]

It is important to note that the free acid form of this compound can be unstable due to the potential for intramolecular or intermolecular esterification, leading to polymerization.[5][6][7] For this reason, it is often supplied and stored as a more stable sodium salt.[5][6][7]

Factors Influencing Reactivity

Several factors can influence the efficiency of the conjugation reaction:

  • pH: The activation of the carboxylic acid with EDC/NHS is most efficient in a slightly acidic environment (pH 4.5-6.0).[3] The subsequent conjugation of the NHS ester to the amine is favored at a neutral to slightly basic pH (7.0-8.5).[3]

  • Temperature: Conjugation reactions are typically performed at room temperature or 4°C.[3] Lower temperatures can be used to minimize potential side reactions and degradation of sensitive biomolecules.[3]

  • Solvent: Reactions can be carried out in aqueous buffers or organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), depending on the solubility of the reactants.[3] Anhydrous conditions are crucial when working in organic solvents to prevent hydrolysis of the activated intermediates.[3]

  • Stoichiometry of Reagents: The molar ratio of the coupling reagents (EDC, NHS) to the PEG-acid is a critical parameter that often requires optimization for each specific conjugation.[3]

Quantitative Data on Conjugation Reactions

The efficiency of conjugation reactions is highly dependent on the specific reactants and reaction conditions.[3] However, typical conjugation efficiencies for EDC/NHS mediated reactions range from 50% to 90%.[3] The kinetics of esterification of carboxylic acid-containing active pharmaceutical ingredients in polyethylene glycol have been studied, demonstrating that these reactions are reversible and follow a second-order kinetic model.[8] While this study did not specifically use this compound, it highlights the potential for ester formation as a competing reaction.

ParameterAqueous ProtocolOrganic Solvent ProtocolReference
Typical Molar Ratio (PEG-Acid:EDC:NHS) 1:2:21:1.5:1.5[3]
Activation Time 15-30 minutes30-60 minutes[3]
Conjugation Time 2-4 hours at room temperature or overnight at 4°CVaries, monitor by TLC/HPLC[3]
Conjugation pH 7.2-7.5Not applicable[3]
Typical Conjugation Efficiency 50-90%Dependent on reactants[3]

Experimental Protocols

Protocol 1: Amine Conjugation in Aqueous Buffer

This protocol describes the conjugation of the carboxylic acid of this compound to a primary amine-containing molecule in an aqueous environment.

Materials:

  • This compound (or its sodium salt)

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Conjugation Buffer (e.g., 0.1 M Phosphate Buffered Saline, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification system (e.g., size exclusion chromatography or dialysis)

Procedure:

  • Reagent Preparation: Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. Dissolve the this compound in Activation Buffer. Dissolve the amine-containing molecule in Conjugation Buffer.[3]

  • Activation of Carboxylic Acid: In a reaction tube, mix the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions. A typical starting molar ratio is 1:2:2 (PEG-Acid:EDC:NHS). Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[3]

  • Conjugation to the Amine: Add the activated this compound solution to the solution of the amine-containing molecule. Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer if necessary. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[3]

  • Quenching the Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[3]

  • Purification: Remove excess reagents and byproducts by size exclusion chromatography or dialysis against an appropriate buffer.[3]

Protocol 2: Amine Conjugation in Organic Solvent

This protocol is suitable for small molecules with limited solubility in aqueous buffers.

Materials:

  • This compound

  • Amine-containing small molecule

  • EDC

  • NHS

  • Anhydrous DMF or DMSO

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reagent Preparation: Ensure all glassware is dry. Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.5:1.5 (PEG-Acid:EDC:NHS). Dissolve the amine-containing small molecule in anhydrous DMF or DMSO.[3]

  • Activation and Conjugation: In a reaction vessel under an inert atmosphere, mix the this compound, EDC, and NHS solutions. Stir the mixture for 30-60 minutes at room temperature. Add the amine-containing molecule solution to the activated PEG-acid solution.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate method such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Once the reaction is complete, the product can be purified using standard organic chemistry techniques such as extraction, precipitation, or column chromatography.

Visualizing the Reaction Pathway and Workflow

To further elucidate the process, the following diagrams illustrate the key chemical transformations and the experimental workflow.

G A This compound (Carboxylic Acid) B EDC / NHS (Activation) A->B Activation (pH 4.5-6.0) C NHS-activated This compound B->C E Conjugation C->E D Amine-containing molecule (R-NH2) D->E F PEGylated Molecule (Amide Bond) E->F Amide Bond Formation (pH 7.0-8.5)

Caption: Chemical pathway for amine conjugation.

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction A Prepare Reagent Solutions (PEG-Acid, EDC, NHS, Amine) B Activate Carboxylic Acid (Add EDC/NHS to PEG-Acid) A->B C Incubate (15-60 min) B->C D Add Activated PEG to Amine C->D E Incubate (2-12 hours) D->E F Quench Reaction E->F G Purify Conjugate (SEC or Dialysis) F->G H Characterize Conjugate (HPLC, MS) G->H

Caption: Experimental workflow for bioconjugation.

References

Methodological & Application

Application Notes: Hydroxy-PEG1-acid Bioconjugation for Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely utilized bioconjugation technique in drug development and research.[1][2][3] This modification can enhance the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn can extend their circulatory half-life by reducing renal clearance.[2][4] Furthermore, the hydrophilic PEG chains can "mask" the protein from the host's immune system, reducing immunogenicity and antigenicity.[2][4][5] PEGylation can also improve the solubility and stability of proteins.[1][6]

Hydroxy-PEG1-acid is a heterobifunctional linker that contains a terminal carboxylic acid and a hydroxyl group, connected by a single ethylene glycol unit. The carboxylic acid moiety can be activated to react with primary amines (e.g., the side chain of lysine residues or the N-terminus) on a protein to form a stable amide bond.[4][7] This is commonly achieved through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8][9][10]

Principle of the Method

The bioconjugation of this compound to a protein via its primary amines is typically a two-step process:

  • Activation of the Carboxylic Acid: EDC activates the carboxyl group of the this compound, forming a highly reactive O-acylisourea intermediate.[10] This intermediate is unstable in aqueous solutions.[10]

  • Formation of a Stable NHS Ester and Amine Coupling: The addition of NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester.[8][10] This semi-stable intermediate then readily reacts with primary amine groups on the protein to form a covalent amide bond, releasing NHS.[11]

The inclusion of NHS or Sulfo-NHS increases the efficiency of the coupling reaction and allows for better control over the process.[10][11] The overall reaction efficiency is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of the reactants.[2][7]

Experimental Workflow for Protein Bioconjugation

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis p_prep Prepare Protein Solution in Amine-Free Buffer conjugation Add Activated PEG to Protein Solution peg_prep Prepare this compound and EDC/NHS Solutions activation Activate PEG-acid with EDC and NHS peg_prep->activation activation->conjugation incubation Incubate Reaction Mixture (e.g., 2h at RT or O/N at 4°C) conjugation->incubation quenching Quench Reaction (Optional) incubation->quenching purify Purify Conjugate (e.g., Desalting, Dialysis) quenching->purify characterize Characterize Conjugate (e.g., SDS-PAGE, MS, HPLC) purify->characterize reaction_mechanism cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediates cluster_products Products peg_acid Hydroxy-PEG1-COOH o_acylisourea O-acylisourea (unstable) peg_acid->o_acylisourea + EDC protein Protein-NH2 peg_protein Hydroxy-PEG1-Protein (Amide Bond) edc EDC nhs NHS / Sulfo-NHS nhs_ester NHS-ester (semi-stable) o_acylisourea->nhs_ester + NHS nhs_ester->peg_protein + Protein-NH2

References

Application Notes and Protocols for Hydroxy-PEG1-acid in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker connecting the antibody and the cytotoxic payload is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. Hydroxy-PEG1-acid is a heterobifunctional, non-cleavable linker containing a single polyethylene glycol (PEG) unit.[1] This short-chain PEG linker enhances the hydrophilicity of the payload, which can improve the solubility and stability of the resulting ADC.[2][3][4]

These application notes provide a detailed protocol for the synthesis of an ADC using this compound. The methodology involves a two-step conjugation strategy: first, the activation of the carboxylic acid group of the linker for conjugation to a payload molecule, and second, the activation of the hydroxyl group for subsequent attachment to the antibody. This approach allows for a controlled and stepwise synthesis of the ADC.

Core Concepts and Advantages of Using this compound

This compound offers several advantages in the design and synthesis of ADCs:

  • Enhanced Hydrophilicity: The PEG moiety increases the water solubility of hydrophobic cytotoxic payloads, which can help prevent aggregation of the final ADC.[2][3][4][5]

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, potentially reducing renal clearance and extending its circulation half-life.[1]

  • Reduced Immunogenicity: The PEG linker can act as a "stealth" agent, masking the cytotoxic drug from the immune system and reducing the potential for an immune response.[1]

  • Controlled Synthesis: The orthogonal reactivity of the hydroxyl and carboxylic acid groups allows for a stepwise and controlled conjugation process, minimizing the formation of undesirable byproducts.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of an ADC using this compound. The protocol is divided into three main stages: activation of the payload with the linker, activation of the antibody, and the final conjugation and purification.

Protocol 1: Activation of a Payload with this compound via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid group of this compound and its conjugation to an amine-containing cytotoxic payload.

Materials:

  • This compound

  • Amine-containing cytotoxic payload

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[6][7][8]

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching solution: 1 M Hydroxylamine or Tris buffer

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Immediately before use, prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.[6]

    • Prepare a solution of the amine-containing payload in the Reaction Buffer.

  • Activation of this compound:

    • In a reaction vessel, combine the this compound stock solution with Activation Buffer.

    • Add the EDC stock solution, followed by the NHS stock solution. A typical molar ratio is 1:1.5:1.5 (this compound:EDC:NHS).

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.[6][9]

  • Conjugation to the Payload:

    • Add the activated this compound solution to the payload solution. The molar ratio of activated linker to payload should be optimized but a starting point of 5:1 can be used.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with PBS buffer.[9]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[6]

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes.[10]

    • Purify the payload-linker conjugate using reverse-phase HPLC.

    • Characterize the purified conjugate by mass spectrometry to confirm the successful conjugation.

Protocol 2: Antibody-Payload Conjugation and Purification

This protocol outlines the conjugation of the purified payload-linker construct to the antibody, followed by the purification of the final ADC. This example assumes conjugation to lysine residues on the antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

  • Purified payload-linker conjugate from Protocol 1

  • Conjugation Buffer: PBS with EDTA, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 7.5[10]

  • Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system[11][]

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer like PBS at a pH between 7.2 and 8.0. If necessary, perform a buffer exchange using dialysis or a desalting column.[10]

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Conjugation Reaction:

    • Add a calculated molar excess (e.g., 5- to 10-fold) of the payload-linker solution to the antibody solution.[13]

    • Ensure the final concentration of the organic solvent (e.g., DMSO) from the payload-linker stock does not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.[1]

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted payload-linker molecules.[10]

    • Incubate for an additional 15-30 minutes at room temperature.[10]

  • Purification of the ADC:

    • Remove unreacted payload-linker and other small molecules using SEC or TFF.[10][11][]

    • The purified ADC should be buffer exchanged into a suitable formulation buffer for storage.

Data Presentation

The following tables provide a summary of typical quantitative data that should be collected and analyzed during ADC synthesis and characterization.

Table 1: Recommended Reaction Conditions for ADC Synthesis

ParameterActivation StepConjugation Step
pH 4.5 - 6.07.0 - 8.5
Buffer MES or Acetate (amine and carboxyl-free)PBS or Bicarbonate/Carbonate
Temperature Room TemperatureRoom Temperature or 4°C
Reaction Time 15 - 30 minutes2 hours to overnight

Table 2: Characterization of the Final Antibody-Drug Conjugate

ParameterTypical ValueMethod of Determination
Drug-to-Antibody Ratio (DAR) 2 - 4Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry[14][15][16]
Purity of Conjugate > 95%Size-Exclusion Chromatography (SEC)[14][15]
Antibody Recovery > 85%UV-Vis Spectroscopy (A280)
In Vitro Cytotoxicity (IC50) Payload-dependentCell-based assays

Visualization of Workflows and Pathways

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_linker_activation Linker-Payload Synthesis cluster_adc_synthesis ADC Synthesis Linker This compound Activation EDC/NHS Activation (pH 4.5-6.0) Linker->Activation Payload Amine-Payload Conjugation1 Conjugation (pH 7.2-7.5) Payload->Conjugation1 Activation->Conjugation1 Purification1 HPLC Purification Conjugation1->Purification1 Linker_Payload Linker-Payload Conjugate Purification1->Linker_Payload Conjugation2 Antibody Conjugation (pH 7.2-8.0) Linker_Payload->Conjugation2 Antibody Monoclonal Antibody Antibody->Conjugation2 Quenching Quenching (Tris Buffer) Conjugation2->Quenching Purification2 SEC/TFF Purification Quenching->Purification2 Final_ADC Purified ADC Purification2->Final_ADC

Caption: A generalized experimental workflow for the synthesis of an ADC.

ADC Mechanism of Action and Signaling Pathway

Caption: General mechanism of action for an ADC leading to apoptosis.

Characterization of the Final ADC

Thorough characterization of the purified ADC is essential to ensure its quality, safety, and efficacy.

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical quality attribute.[14] HIC is a common method for determining the DAR distribution, as it can separate ADC species with different numbers of conjugated drugs.[15][16] Mass spectrometry can also be used to determine the DAR by analyzing the mass of the intact or fragmented ADC.[16]

  • Purity and Aggregation: SEC is used to assess the purity of the ADC and to quantify the presence of aggregates, which can affect the safety and efficacy of the therapeutic.[11][][14][15]

  • In Vitro Potency: The biological activity of the ADC is evaluated using cell-based cytotoxicity assays on antigen-positive and antigen-negative cell lines to determine the IC50 value and confirm target-specific killing.

  • Antigen Binding: The binding affinity of the ADC to its target antigen should be assessed using techniques such as ELISA or surface plasmon resonance (SPR) to ensure that the conjugation process has not compromised the antibody's binding capabilities.

Conclusion

This compound serves as a valuable hydrophilic linker for the synthesis of antibody-drug conjugates. Its bifunctional nature allows for a controlled and stepwise conjugation process, while the short PEG spacer can improve the physicochemical properties of the resulting ADC. The detailed protocols and characterization methods provided in these application notes offer a comprehensive guide for researchers and drug development professionals working to design and synthesize novel ADCs for targeted cancer therapy. Successful implementation of these methodologies will enable the generation of well-defined ADCs with optimized properties for preclinical and clinical evaluation.

References

Application Notes and Protocols for EDC/NHS Coupling Chemistry with Hydroxy-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) represents a cornerstone of bioconjugation, enabling the formation of stable amide bonds between a carboxyl group and a primary amine. This "zero-length" crosslinking chemistry is widely employed in drug delivery, diagnostics, and the development of biopharmaceuticals for its efficiency and versatility.[1][2][3]

Hydroxy-PEG1-acid (3-(2-hydroxyethoxy)propanoic acid) is a heterobifunctional linker that incorporates a terminal carboxylic acid and a hydroxyl group, separated by a short, hydrophilic polyethylene glycol (PEG) spacer.[4][5] This PEG linker enhances the aqueous solubility of conjugates and can reduce steric hindrance during the coupling process.[4][6]

These application notes provide a comprehensive guide to the most common application of EDC/NHS chemistry with this compound: the activation of its terminal carboxyl group for covalent conjugation to amine-containing molecules such as proteins, peptides, antibodies, or small molecule drugs.[4][5] Detailed protocols for both aqueous and organic solvent-based reactions are provided, along with key parameters for optimizing conjugation efficiency.

Chemical Reaction Pathway

The EDC/NHS coupling reaction is a two-step process designed to create a stable amide bond.

  • Activation Step: In an acidic environment (pH 4.5-6.0), EDC reacts with the carboxyl group of this compound to form a highly reactive, but unstable, O-acylisourea intermediate.[7][8]

  • Stabilization and Coupling Step: The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester.[3][7] This semi-stable ester can then be efficiently coupled to a primary amine at a neutral to slightly basic pH (7.0-8.0), forming a stable amide bond and releasing NHS.[2][7]

EDC_NHS_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Hydroxy_PEG_Acid This compound (HO-PEG-COOH) EDC EDC O_Acylisourea O-acylisourea Intermediate (Unstable) EDC->O_Acylisourea NHS NHS NHS_Ester Amine-Reactive NHS Ester (Semi-stable) NHS->NHS_Ester Target_Amine Target Molecule (R-NH₂) Final_Conjugate Final Conjugate (Stable Amide Bond) Target_Amine->Final_Conjugate O_Acylisourea->NHS_Ester + NHS NHS_Ester->Final_Conjugate + R-NH₂ (pH 7.0-8.0)

EDC/NHS activation and coupling reaction pathway.

Data Presentation: Key Parameters for Optimal EDC/NHS Coupling

The success of the conjugation reaction is critically dependent on several factors. The following table summarizes the recommended conditions.

ParameterActivation Step (Carboxyl Activation)Coupling Step (Amine Reaction)Rationale & Remarks
pH 4.5 - 6.07.0 - 8.0EDC activation is most efficient under acidic conditions. The reaction of the NHS-ester with the primary amine is favored at a neutral to slightly basic pH.[2][9]
Buffer MES (2-(N-morpholino)ethanesulfonic acid)PBS (Phosphate-Buffered Saline) or Borate BufferUse non-amine, non-carboxylate buffers. MES is ideal for the activation step.[1][10] Buffers like Tris or glycine contain primary amines and will compete with the target molecule.[11]
Molar Ratios
EDC:this compound1.2:1 to 10:1-A molar excess of EDC is typically used to drive the reaction. A good starting point is a 2 to 5-fold molar excess.[7][9]
NHS:this compound1.5:1 to 5:1-A slight molar excess of NHS relative to EDC (e.g., 1.2 to 1.5 equivalents) is often recommended to efficiently convert the unstable O-acylisourea intermediate to the more stable NHS ester.
Target Amine:this compound-1:1 to 1.5:1The optimal ratio depends on the specific reactants and desired degree of conjugation. A slight excess of the amine-containing molecule can improve coupling efficiency.[7]
Reaction Time 15 - 60 minutes2 hours to overnightActivation is typically rapid. Coupling can proceed for longer periods, and performing the reaction overnight at 4°C can improve yields for sensitive proteins.[2][7]
Temperature Room TemperatureRoom Temperature or 4°CStandard reactions are performed at room temperature. Lower temperatures can be used to preserve the stability of sensitive biomolecules.

Experimental Protocols

Important Pre-reaction Considerations:

  • Reagent Handling: EDC and NHS are moisture-sensitive.[9] Allow reagent vials to equilibrate to room temperature before opening to prevent moisture condensation. Prepare solutions immediately before use.[7]

  • Buffer Preparation: Ensure that all buffers are free from contaminating primary amines (e.g., Tris, glycine) and carboxylates, as these will interfere with the coupling reaction.[9][11]

  • Solubility: this compound is soluble in aqueous buffers and common organic solvents like DMSO and DMF.[4][11] Ensure your target molecule is also soluble in the chosen reaction solvent.

Protocol 1: Aqueous Two-Step Coupling

This protocol is suitable for water-soluble biomolecules like proteins and peptides. The two-step procedure minimizes the risk of protein polymerization by quenching or removing excess EDC before adding the amine-containing target molecule.[10][12]

Materials and Reagents:

  • This compound

  • EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (for improved water solubility)

  • Amine-containing target molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting column or dialysis equipment for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer to the desired concentration.

    • Add EDC (2-5 molar equivalents relative to this compound).

    • Immediately add NHS or Sulfo-NHS (2-5 molar equivalents relative to this compound).[7]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[7]

  • Removal of Excess EDC/NHS (Optional but Recommended):

    • To prevent unwanted side reactions with the target molecule, remove excess and hydrolyzed EDC/NHS using a desalting column equilibrated with Coupling Buffer.

  • Coupling to Amine-Target Molecule:

    • If the previous step was skipped, adjust the pH of the activated this compound solution to 7.2-7.5 by adding a small volume of Coupling Buffer.[11]

    • Immediately add the activated this compound solution to your amine-containing target molecule (dissolved in Coupling Buffer). A 1:1 to 1.5:1 molar ratio of the target molecule to the initial amount of this compound is recommended.[7]

    • Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle stirring.[2]

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM (e.g., hydroxylamine or Tris).[11] This will hydrolyze any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.[7]

  • Purification:

    • Remove unreacted PEG, EDC/NHS byproducts, and quenching reagents by dialysis against PBS or by using a desalting column appropriate for the size of the final conjugate.[7]

Protocol 2: Organic Solvent-Based Coupling

This protocol is suitable for small molecules or substrates that require organic solvents for solubility.[13]

Materials and Reagents:

  • This compound

  • EDC-HCl

  • NHS

  • Anhydrous solvents (e.g., Dimethylformamide - DMF, Dichloromethane - DCM)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Amine-containing target molecule

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add NHS (1.5-2.0 equivalents) to the solution.[7]

    • Add EDC (1.5-2.0 equivalents) to the solution and stir.[7]

    • Let the reaction proceed at room temperature for 30-60 minutes.[13]

  • Coupling to Amine-Target Molecule:

    • Add the amine-containing target molecule (1.0-1.5 equivalents) to the activated linker solution.

    • If the target amine is in a salt form (e.g., hydrochloride salt), add a non-nucleophilic base like DIPEA (1.5 equivalents) to deprotonate it.[13]

    • Continue stirring at room temperature for 1 to 12 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Purification:

    • The final conjugate can be purified from the reaction mixture by flash chromatography on silica gel or by HPLC.

Experimental Workflow Diagram

experimental_workflow start Start prep_reagents Prepare Reagents (this compound, EDC, NHS, Buffers, Target Molecule) start->prep_reagents activation Activation Step Dissolve PEG-Acid in Activation Buffer (pH 4.5-6.0) Add EDC and NHS prep_reagents->activation incubate_activation Incubate 15-30 min at Room Temperature activation->incubate_activation coupling Coupling Step Add activated PEG to Target Molecule in Coupling Buffer (pH 7.0-8.0) incubate_activation->coupling incubate_coupling Incubate 2h (RT) or Overnight (4°C) coupling->incubate_coupling quench Quench Reaction Add Hydroxylamine or Tris incubate_coupling->quench incubate_quench Incubate 15-30 min at Room Temperature quench->incubate_quench purify Purification (Dialysis or Desalting Column) incubate_quench->purify end End (Characterize Conjugate) purify->end

Experimental workflow for the two-step EDC/NHS coupling protocol.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conjugation Yield Inactive EDC/NHS due to hydrolysis.Use fresh, high-quality reagents. Allow vials to warm to room temperature before opening. Prepare solutions immediately before use.[7]
Incorrect pH for activation or coupling.Verify the pH of your buffers. Use non-amine, non-carboxylate buffers (e.g., MES for activation, PBS for coupling).[7][9]
Presence of competing nucleophiles in buffers.Ensure buffers (e.g., Tris, glycine) and other additives do not contain primary amines.[11]
Precipitation of Protein during Reaction High concentration of EDC.Reduce the molar excess of EDC used in the reaction.[7]
Solvent incompatibility.Ensure the protein is stable and soluble in the chosen buffer system throughout the reaction.
Unwanted Side Reactions EDC can react with hydroxyl, sulfhydryl, and phosphate groups, though less efficiently than with carboxyl groups.[1][14]Follow the two-step protocol to minimize exposure of the target molecule to EDC. Optimize pH and reagent stoichiometry.

Note on Coupling to the Hydroxyl Group

While EDC/NHS chemistry is primarily used to activate carboxyl groups for reaction with amines, EDC itself can facilitate the formation of an ester bond between a carboxyl group and a hydroxyl group.[15][16] However, this reaction is generally less efficient than amide bond formation because alcohols are poorer nucleophiles than primary amines. For applications requiring the conjugation of a carboxyl-containing molecule to the hydroxyl group of this compound, using EDC in combination with a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent may provide better results than the standard EDC/NHS protocol.[17] This approach falls outside the primary scope of these notes but is a relevant consideration for alternative conjugation strategies.

References

Application Notes and Protocols for the Surface Modification of Nanoparticles with Hydroxy-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of effective and safe nanomedicines. The process of attaching polyethylene glycol (PEG) chains to a nanoparticle surface, known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of nanocarriers. This modification imparts a "stealth" characteristic, enabling nanoparticles to evade the mononuclear phagocyte system, prolonging systemic circulation time, and enhancing accumulation at target sites through the enhanced permeability and retention (EPR) effect.[1][2]

Hydroxy-PEG1-acid is a heterobifunctional PEG derivative featuring a terminal hydroxyl group and a carboxylic acid. This structure allows for covalent attachment to nanoparticles while presenting a terminal hydroxyl group for potential further functionalization. The carboxylic acid group can be readily conjugated to primary amine groups on the nanoparticle surface using carbodiimide chemistry. The short, single ethylene glycol unit provides a hydrophilic spacer to enhance solubility and stability in aqueous media.[3][4]

These application notes provide detailed protocols for the surface modification of amine-functionalized nanoparticles with this compound, along with methodologies for the comprehensive characterization of the resulting PEGylated nanoparticles.

Key Applications

The functionalization of nanoparticles with this compound is advantageous for a variety of biomedical applications:

  • Drug Delivery: PEGylated nanoparticles serve as robust carriers for therapeutic agents, including small molecule drugs and biologics. The PEG layer can protect the payload from degradation and premature clearance.[5]

  • Medical Imaging: By incorporating imaging agents, these functionalized nanoparticles can be used as contrast agents for techniques like Magnetic Resonance Imaging (MRI), with the PEG coating improving their circulation time and targeting capabilities.

  • Theranostics: Combining therapeutic and diagnostic agents in a single PEGylated nanoparticle allows for simultaneous monitoring of disease and targeted treatment.

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles

This protocol details the covalent conjugation of this compound to nanoparticles possessing surface amine groups (e.g., amine-functionalized iron oxide or silica nanoparticles) using a two-step carbodiimide coupling reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M glycine

  • Deionized (DI) water

  • Magnetic separator (for magnetic nanoparticles) or centrifugal filter units

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in Activation Buffer to a desired stock concentration (e.g., 10 mg/mL).

    • Freshly prepare solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each).

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired amount of this compound stock solution.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS solution to the this compound.

    • Vortex briefly and incubate for 15-30 minutes at room temperature to activate the carboxylic acid group, forming an NHS-ester.

  • Conjugation to Nanoparticles:

    • Resuspend the amine-functionalized nanoparticles in Coupling Buffer.

    • Add the activated this compound solution to the nanoparticle suspension. The molar ratio of PEG to nanoparticles should be optimized for the specific application.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator or shaker).

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to deactivate any unreacted NHS-esters.

  • Purification of PEGylated Nanoparticles:

    • Purify the functionalized nanoparticles to remove excess PEG, unreacted reagents, and byproducts.

    • For magnetic nanoparticles: Use a magnetic separator to pellet the particles. Remove the supernatant and wash the particles 3-5 times with Coupling Buffer.

    • For non-magnetic nanoparticles: Use centrifugal filter units with an appropriate molecular weight cutoff. Centrifuge to remove the supernatant and resuspend the particles in fresh Coupling Buffer. Repeat the washing steps 3-5 times.

  • Final Resuspension and Storage:

    • Resuspend the final purified this compound functionalized nanoparticles in a suitable buffer (e.g., PBS or DI water).

    • Store the nanoparticle suspension at 4°C.

G cluster_activation Activation of this compound cluster_conjugation Conjugation to Nanoparticles cluster_quenching Quenching cluster_purification Purification A1 This compound in Activation Buffer A2 Add EDC and NHS A1->A2 A3 Incubate 15-30 min at RT A2->A3 A4 Activated NHS-ester of PEG A3->A4 B2 Add Activated PEG A4->B2 B1 Amine-functionalized Nanoparticles in Coupling Buffer B1->B2 B3 Incubate 2-4 hours at RT with mixing B2->B3 C1 Add Quenching Buffer B3->C1 C2 Incubate 15 min at RT C1->C2 D1 Magnetic Separation or Centrifugal Filtration C2->D1 D2 Wash 3-5x with Coupling Buffer D1->D2 D3 Resuspend in Storage Buffer D2->D3 D4 Store at 4°C D3->D4 G cluster_bloodstream In the Bloodstream cluster_cellular_uptake Cellular Uptake Mechanisms NP_unmod Unmodified Nanoparticle Opsonins Opsonin Proteins NP_unmod->Opsonins Opsonization NP_peg PEGylated Nanoparticle Macrophage Macrophage NP_peg->Macrophage Reduced Opsonization & Phagocytosis Uptake PEGylated Nanoparticle Internalization Opsonins->Macrophage Phagocytosis CME Clathrin-mediated Endocytosis Uptake->CME Caveolae Caveolae-mediated Endocytosis Uptake->Caveolae Macro Macropinocytosis Uptake->Macro

References

Application Notes and Protocols for Hydroxy-PEG1-acid in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Hydroxy-PEG1-acid as a linker in targeted drug delivery systems. This document details its applications in the functionalization of nanoparticles and the construction of antibody-drug conjugates (ADCs), complete with detailed experimental protocols, quantitative data, and visualizations to guide researchers in this field.

Introduction to this compound

This compound is a heterobifunctional linker that contains a hydroxyl group and a terminal carboxylic acid, connected by a single polyethylene glycol (PEG) unit.[1] This short PEG spacer is hydrophilic, which can help to improve the solubility and stability of the resulting conjugate in aqueous media.[1] The bifunctional nature of this linker allows for a two-stage conjugation process. The carboxylic acid can be activated to react with primary amine groups on targeting moieties like antibodies or the surface of nanoparticles.[2] The terminal hydroxyl group can be used for the attachment of a therapeutic payload, often requiring activation for efficient coupling.[2] Due to its structure, this compound is classified as a non-cleavable linker, meaning the drug payload is released upon lysosomal degradation of the carrier.[3]

Key Attributes:

  • Bifunctionality: Possesses two distinct reactive groups (hydroxyl and carboxylic acid) for sequential conjugation.

  • Hydrophilicity: The PEG spacer enhances the aqueous solubility of the conjugate.[1]

  • Biocompatibility: PEG is a well-established biocompatible polymer in pharmaceuticals.

  • Defined Length: As a discrete PEG (dPEG®) linker, it provides precise control over the spacer length between the carrier and the payload.[2]

Applications in Targeted Drug Delivery

The surface functionalization of nanoparticles with this compound is a common strategy to enhance their therapeutic potential. This "PEGylation" creates a "stealth" effect, which can help nanoparticles evade the mononuclear phagocyte system, prolonging their circulation time and promoting accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

In ADC development, this compound can serve as the linker connecting a potent cytotoxic drug to a monoclonal antibody. The antibody directs the conjugate to cancer cells expressing a specific antigen. Upon internalization, the entire ADC is degraded in the lysosome, releasing the active drug to induce cell death. The PEG linker can help to improve the solubility and stability of the ADC.[4]

Quantitative Data Presentation

While specific quantitative data for drug delivery systems utilizing a this compound linker is not extensively available in the public domain, the following table presents illustrative data for gold nanoparticles functionalized with a longer-chain analogue, Hydroxy-PEG12-acid. These data demonstrate the typical characterization parameters for such systems.

Table 1: Illustrative Characterization of PEGylated Gold Nanoparticles (AuNPs) [2]

FormulationHydroxy-PEG12-acid Concentration (µM)Mean Hydrodynamic Diameter (nm) ± SDZeta Potential (mV) ± SDDoxorubicin Loading Efficiency (%) ± SD
Unmodified AuNPs052.3 ± 1.8-35.6 ± 2.1N/A
PEGylated AuNPs1065.8 ± 2.5-15.2 ± 1.985.4 ± 4.3
PEGylated AuNPs2578.1 ± 3.1-10.5 ± 1.582.1 ± 5.1
PEGylated AuNPs5085.4 ± 3.9-8.7 ± 1.278.9 ± 4.8

Data is for illustrative purposes and is based on a Hydroxy-PEG12-acid linker.

Experimental Protocols

This protocol details the covalent conjugation of this compound to nanoparticles with surface amine groups using EDC/NHS chemistry.

Materials:

  • Amine-functionalized nanoparticles (e.g., iron oxide, silica, or gold nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Washing Buffer: PBS with 0.05% Tween 20

  • Storage Buffer: PBS or deionized water

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.

    • Immediately before use, prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in cold Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired amount of this compound stock solution.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS solutions to the this compound.

    • Vortex the mixture briefly and incubate for 15-30 minutes at room temperature to activate the carboxylic acid group, forming a reactive NHS-ester.

  • Conjugation to Nanoparticles:

    • Resuspend the amine-functionalized nanoparticles in Coupling Buffer.

    • Add the activated this compound solution to the nanoparticle suspension. The optimal molar ratio of linker to nanoparticles should be determined empirically for each specific application.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to deactivate any unreacted NHS-esters.

  • Purification of PEGylated Nanoparticles:

    • Wash the nanoparticles 3-5 times with Washing Buffer to remove excess reagents and byproducts. For magnetic nanoparticles, a magnetic separator can be used. For other nanoparticles, centrifugation or tangential flow filtration is suitable.

    • After the final wash, resuspend the purified nanoparticles in the desired Storage Buffer.

  • Characterization:

    • Determine the hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).

    • Confirm successful PEGylation using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS).

This protocol outlines a general procedure for conjugating a drug to an antibody using a this compound linker. This example assumes the drug payload contains a primary amine for reaction with the activated linker.

Materials:

  • Monoclonal antibody (mAb) in a non-amine-containing buffer (e.g., PBS, pH 7.4)

  • Drug payload with a primary amine group

  • This compound

  • EDC and NHS

  • Anhydrous DMF or DMSO

  • Activation and Coupling Buffers (as in Protocol 4.1)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Drug-Linker Conjugation:

    • Activate the carboxylic acid of this compound with EDC and NHS as described in Protocol 4.1, steps 2a-2c.

    • Dissolve the amine-containing drug payload in anhydrous DMF or DMSO.

    • Add the activated this compound solution to the drug solution. A 1.2-fold molar excess of the activated linker is recommended.

    • Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Purify the drug-linker conjugate using flash chromatography or preparative HPLC.

  • Activation of the Hydroxyl Group of the Drug-Linker Conjugate:

    • Dissolve the purified drug-linker conjugate in anhydrous DMF.

    • Activate the terminal hydroxyl group. A common method is to convert it to a p-nitrophenyl carbonate by reacting with p-nitrophenyl chloroformate in the presence of a base like triethylamine. This creates a reactive group for conjugation to the antibody.

  • Conjugation to the Antibody:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

    • Slowly add the activated drug-linker solution to the antibody solution with gentle stirring. The final concentration of the organic solvent (e.g., DMF) should typically not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 4 hours at 4°C. The optimal reaction time and stoichiometry should be determined empirically.

  • Purification of the ADC:

    • Purify the ADC from unreacted drug-linker and other reagents using Size-Exclusion Chromatography (SEC).

  • Characterization of the ADC:

    • Determine the protein concentration using a BCA or Bradford assay.

    • Calculate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectrophotometry or Hydrophobic Interaction Chromatography (HIC-HPLC).

    • Assess the purity and aggregation of the ADC by SEC-HPLC.

Visualizations

G cluster_0 Nanoparticle Functionalization Workflow NP_Start Amine-Functionalized Nanoparticle Linker_Activation Activate this compound (EDC/NHS Chemistry) Conjugation Conjugate Activated Linker to Nanoparticle NP_Start->Conjugation Linker_Activation->Conjugation Quenching Quench Reaction (e.g., Tris Buffer) Conjugation->Quenching Purification_NP Purify PEGylated Nanoparticle Quenching->Purification_NP Characterization_NP Characterize Nanoparticle (DLS, Zeta Potential) Purification_NP->Characterization_NP NP_End Functionalized Nanoparticle Characterization_NP->NP_End

Caption: Workflow for nanoparticle functionalization.

G cluster_1 ADC Synthesis Workflow Start_ADC Drug Payload & Antibody Drug_Linker Synthesize Drug-Linker Conjugate Start_ADC->Drug_Linker Conjugate_Ab Conjugate Activated Drug-Linker to Antibody Start_ADC->Conjugate_Ab Activate_DL Activate Hydroxyl Group of Drug-Linker Drug_Linker->Activate_DL Activate_DL->Conjugate_Ab Purify_ADC Purify ADC (e.g., SEC) Conjugate_Ab->Purify_ADC Characterize_ADC Characterize ADC (DAR, Purity) Purify_ADC->Characterize_ADC End_ADC Final ADC Characterize_ADC->End_ADC

Caption: General workflow for ADC synthesis.

The following diagram illustrates the mechanism of action for Doxorubicin, a common cytotoxic payload for ADCs, which could be delivered using a this compound linker system.

G cluster_2 Doxorubicin Mechanism of Action ADC_Internalization ADC Internalization & Lysosomal Trafficking Drug_Release Doxorubicin Release in Lysosome ADC_Internalization->Drug_Release Nuclear_Translocation Translocation to Nucleus Drug_Release->Nuclear_Translocation ROS_Generation Reactive Oxygen Species (ROS) Generation Drug_Release->ROS_Generation Cytosolic Action DNA_Intercalation Intercalation into DNA Nuclear_Translocation->DNA_Intercalation Topoisomerase_II Inhibition of Topoisomerase II Nuclear_Translocation->Topoisomerase_II DNA_Damage DNA Strand Breaks DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis_Induction Apoptosis DNA_Damage->Apoptosis_Induction ROS_Generation->DNA_Damage

References

Application Notes and Protocols for the Reaction of Hydroxy-PEG1-acid with Primary Amine Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the covalent conjugation of Hydroxy-PEG1-acid to molecules containing primary amine groups. This process, commonly known as PEGylation, is a cornerstone in bioconjugation and drug delivery, offering a method to enhance the therapeutic properties of proteins, peptides, and small molecules.[1][2] The attachment of even a short polyethylene glycol (PEG) linker can improve solubility, stability, and pharmacokinetic profiles.[3]

The primary method for coupling this compound to a primary amine is through the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid group of the PEG linker using carbodiimide chemistry, most notably with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5][6]

Principle of the Reaction

The conjugation of this compound to a primary amine via EDC/NHS chemistry is a two-step process:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[6][7]

  • Formation of a Stable NHS Ester and Amine Coupling: The unstable O-acylisourea intermediate is stabilized by reacting with NHS (or Sulfo-NHS) to form a more stable, amine-reactive NHS ester. This semi-stable ester then readily reacts with a primary amine on the target molecule at a neutral to slightly basic pH (7.0-8.5) to form a stable amide bond, with NHS being released as a byproduct.[4][8][9] The inclusion of NHS or Sulfo-NHS significantly improves the efficiency of the coupling reaction and minimizes side reactions.[4][6]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the amine coupling reaction of this compound. Optimal conditions may vary depending on the specific amine-containing molecule.

ParameterAqueous MethodOrganic MethodRationale & Remarks
Activation Buffer 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0[4]Anhydrous DMF or DCM[4]A non-amine, non-carboxylate buffer is crucial for the activation step.
Coupling Buffer PBS (pH 7.2-8.0), 100mM carbonate/bicarbonate, or 50mM borate (pH 7.2-8.0)[4][10]Anhydrous DMF or DCM with a non-nucleophilic base (e.g., DIPEA)[7]The primary amine on the target molecule should be unprotonated for efficient reaction.
Molar Ratio (PEG-Acid:EDC:NHS) 1:2:2 to 1:10:101:1.5:1.5 to 1:2:2A molar excess of EDC and NHS is typically used to drive the reaction.
Activation Time 15-30 minutes at room temperature[7]30-60 minutes at room temperature[7]Allows for the efficient formation of the NHS ester.
Coupling Time 2-4 hours at room temperature or overnight at 4°C[7]2-12 hours at room temperature[7]Longer reaction times may be necessary for less reactive amines.
Quenching Reagent 10-50 mM Hydroxylamine, Tris, or Glycine[4]Not always necessary, depends on work-upQuenches unreacted NHS esters to prevent side reactions.

Experimental Protocols

Protocol 1: Conjugation in Aqueous Buffer

This protocol is suitable for proteins, peptides, and other biomolecules soluble in aqueous solutions.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. Do not store these solutions.

    • Dissolve the this compound in Activation Buffer.

    • Dissolve the amine-containing molecule in Coupling Buffer at a concentration of 1-10 mg/mL.[8]

  • Activation of this compound:

    • In a reaction tube, mix the this compound solution with the freshly prepared EDC and Sulfo-NHS solutions. A typical starting molar ratio is 1:2:2 (PEG-Acid:EDC:Sulfo-NHS).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[7]

  • Conjugation to the Amine-Containing Molecule:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule.

    • The pH of the reaction mixture should be maintained between 7.2 and 8.0.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[7]

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[7]

  • Purification of the Conjugate:

    • Remove unreacted PEG and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

Protocol 2: Conjugation in Organic Solvent

This protocol is suitable for small molecules that have limited solubility in aqueous buffers.

Materials:

  • This compound

  • Amine-containing small molecule

  • Anhydrous DMF or DMSO

  • EDC

  • NHS

  • Diisopropylethylamine (DIPEA) (optional)

  • Purification system (e.g., flash chromatography, preparative HPLC)

Procedure:

  • Reagent Preparation:

    • Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.5:1.5 (PEG-Acid:EDC:NHS).[7]

    • Dissolve the amine-containing small molecule in anhydrous DMF or DMSO.

  • Activation and Conjugation:

    • In a reaction vessel, mix the this compound, EDC, and NHS solutions.

    • Stir the mixture for 30-60 minutes at room temperature.[7]

    • Add the amine-containing molecule solution to the activated PEG-acid solution.

    • If the amine is a salt (e.g., hydrochloride), add 1-2 equivalents of a non-nucleophilic base such as DIPEA.[7]

    • Continue stirring the reaction mixture for 2-12 hours at room temperature. The reaction can be monitored by TLC or LC-MS.[7]

  • Work-up and Purification:

    • The reaction mixture can be diluted with an appropriate solvent and washed to remove excess reagents.

    • Purification of the final conjugate can be achieved by column chromatography or preparative HPLC.[7]

Visualizations

Reaction_Mechanism cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.0-8.5) PEG_Acid Hydroxy-PEG1-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) PEG_Acid->O_Acylisourea + EDC EDC EDC Isourea Isourea Byproduct O_Acylisourea->PEG_Acid Hydrolysis NHS_Ester Amine-Reactive NHS Ester O_Acylisourea->NHS_Ester + NHS NHS NHS / Sulfo-NHS Conjugate Hydroxy-PEG1-Amide Conjugate NHS_Ester->Conjugate + R-NH2 Primary_Amine R-NH2 (Primary Amine) NHS_released NHS Byproduct

Caption: Reaction mechanism of EDC/NHS coupling for this compound with a primary amine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Prep_Reagents Prepare Reagents (Buffers, PEG-Acid, Amine) Prep_EDC_NHS Prepare fresh EDC/NHS Solution Prep_Reagents->Prep_EDC_NHS Activation 1. Activation Mix PEG-Acid, EDC, NHS (15-30 min, RT) Prep_EDC_NHS->Activation Conjugation 2. Conjugation Add activated PEG to Amine (2-4h RT or overnight 4°C) Activation->Conjugation Quench 3. Quenching Add Tris or Hydroxylamine (15-30 min, RT) Conjugation->Quench Purification Purification (Dialysis / SEC) Quench->Purification Characterization Characterization (HPLC, MS, SDS-PAGE) Purification->Characterization

Caption: Experimental workflow for the aqueous conjugation of this compound.

Applications in Research and Drug Development

The conjugation of molecules with this compound, and PEGylation in general, has numerous applications:

  • Improving Drug Pharmacokinetics: PEGylation increases the hydrodynamic volume of a molecule, which can reduce renal clearance and extend its circulating half-life, leading to less frequent dosing.[3][8][11]

  • Reducing Immunogenicity: The PEG chain can mask epitopes on therapeutic proteins, reducing their recognition by the immune system and thereby decreasing the risk of an immune response.[1][8][12]

  • Enhancing Solubility and Stability: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of hydrophobic molecules and protect them from proteolytic degradation.[13][3][11]

  • PROTAC Development: Short PEG linkers are often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[8]

  • Functionalizing Nanoparticles and Surfaces: PEGylation is used to create a hydrophilic coating on nanoparticles and surfaces to reduce non-specific protein binding.[7]

  • Developing Antibody-Drug Conjugates (ADCs): PEG linkers can be used to attach a cytotoxic drug to an antibody, improving the ADC's solubility and stability.[7]

Characterization of PEGylated Conjugates

After purification, it is essential to characterize the conjugate to determine the degree of PEGylation and to confirm that the biological activity of the conjugated molecule is retained. Common analytical techniques include:

  • Size-Exclusion Chromatography (SEC-HPLC): To separate the PEGylated conjugate from the unconjugated molecule and assess purity.

  • Mass Spectrometry (MS): To confirm the covalent attachment of the PEG linker and determine the degree of PEGylation.[11][14][15]

  • SDS-PAGE: For a qualitative assessment of the increase in molecular weight of a PEGylated protein.

  • Activity Assays: To ensure that the biological function of the conjugated molecule is not compromised.

References

Application Notes and Protocols for Protein PEGylation with Hydroxy-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Protein PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, such as a protein, peptide, or small molecule drug.[1] This bioconjugation technique is a widely established strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutic biomolecules.[2] Key advantages of PEGylation include enhanced solubility, increased stability against proteolytic degradation, prolonged circulating half-life, and reduced immunogenicity and antigenicity.[3][4] These benefits can lead to less frequent dosing, improved patient tolerance, and overall greater therapeutic efficacy.[4]

Hydroxy-PEG1-acid is a heterobifunctional PEG linker that contains a terminal hydroxyl group and a carboxylic acid group.[5] The carboxylic acid moiety can be activated to react with primary amine groups (e.g., the ε-amino group of lysine residues and the N-terminal α-amino group) on the surface of a protein.[5][6] This reaction is typically facilitated by the use of carbodiimide chemistry, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form a more stable, amine-reactive NHS ester. This NHS ester efficiently reacts with primary amines on the protein to form a stable amide bond.[7]

Reagent Information and Handling

This compound

PropertyValue
Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
Appearance Varies (often a liquid or low-melting solid)
Storage Store at -20°C, desiccated.[5]

Important Handling Information:

  • Stability: The free acid form of this compound may not be stable due to the potential for the hydroxyl group to react with the carboxylic acid group, leading to polymerization. The sodium salt form is more stable for storage and shipping.[8]

  • Hygroscopicity: PEG reagents can be hygroscopic. It is recommended to equilibrate the vial to room temperature before opening to prevent moisture condensation.[9]

  • Stock Solutions: To facilitate handling, especially for liquid or low-melting solid forms, prepare stock solutions in an anhydrous water-miscible solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[10] Store stock solutions at -20°C under an inert gas (e.g., argon or nitrogen).[10]

Experimental Workflow for Protein PEGylation

The overall process for protein PEGylation with this compound involves the activation of the PEG reagent, conjugation to the target protein, and subsequent purification and characterization of the conjugate.

PEGylation_Workflow Experimental Workflow for Protein PEGylation with this compound cluster_prep Reagent Preparation cluster_activation Activation of this compound cluster_conjugation Conjugation to Protein cluster_quenching Quenching cluster_purification Purification cluster_characterization Characterization Reagent_Prep Equilibrate all reagents to room temperature. Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMSO or DMF. Prepare protein solution in an appropriate amine-free buffer. Activation Combine this compound, EDC, and NHS in an activation buffer (e.g., MES, pH 4.5-6.0). Incubate for 15-30 minutes at room temperature. Reagent_Prep->Activation Freshly prepared reagents Conjugation Add the activated this compound solution to the protein solution. Adjust pH to 7.2-8.0 with a suitable buffer (e.g., PBS). Incubate for 2 hours at room temperature or overnight at 4°C. Activation->Conjugation Activated PEG-NHS ester Quenching (Optional but Recommended) Add a quenching buffer (e.g., Tris or glycine) to terminate the reaction. Conjugation->Quenching Purification Remove unreacted PEG, EDC, NHS, and byproducts using: - Size Exclusion Chromatography (SEC) - Ion Exchange Chromatography (IEX) - Dialysis Quenching->Purification Characterization Analyze the purified PEGylated protein by: - SDS-PAGE - Mass Spectrometry (MS) - HPLC - Functional Assays Purification->Characterization

Caption: General experimental workflow for protein PEGylation.

Detailed Experimental Protocols

Protocol 1: Two-Step Protein PEGylation with this compound

This protocol involves the pre-activation of this compound to an NHS ester, followed by its addition to the protein solution. This method offers better control over the reaction.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or 50 mM Borate buffer, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0

  • Target protein in Conjugation Buffer (e.g., 1-10 mg/mL)

  • Desalting columns or dialysis cassettes for purification

Procedure:

Part A: Activation of this compound

  • Reagent Preparation: Equilibrate this compound, EDC, and NHS to room temperature before opening their containers.

  • Stock Solutions: Prepare fresh stock solutions of this compound, EDC, and NHS in anhydrous DMF or DMSO. For example, prepare 100 mM stock solutions.

  • Activation Reaction:

    • In a microfuge tube, combine this compound, EDC, and NHS. A molar ratio of 1:1.5:1.5 is a good starting point.

    • Add Activation Buffer to the mixture.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

Part B: Conjugation to Protein

  • pH Adjustment: If necessary, adjust the pH of the protein solution to 7.2-8.0 using the Conjugation Buffer.

  • Addition of Activated PEG: Add the freshly prepared activated this compound solution to the protein solution. The molar excess of the PEG reagent to the protein will determine the degree of PEGylation and should be optimized for each specific protein. A starting point of 10-20 fold molar excess is recommended.[11]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[7]

Part C: Purification

  • Removal of Byproducts: Purify the PEGylated protein from unreacted PEG reagent and reaction byproducts using a desalting column, dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX).

Protocol 2: One-Pot Protein PEGylation with this compound

This protocol combines the activation and conjugation steps in a single reaction vessel. It is a simpler procedure but may offer less control over the reaction.

Materials:

  • Same as Protocol 1.

Procedure:

  • Reagent Preparation: Prepare reagents and stock solutions as described in Protocol 1.

  • Reaction Setup:

    • In a single tube, combine the protein solution (in a suitable buffer like MES at pH 6.0), this compound, and NHS.

    • Initiate the reaction by adding EDC.

  • Incubation: Incubate for 2 hours at room temperature.

  • pH Adjustment and Further Incubation: Adjust the pH of the reaction mixture to 7.2-7.5 with PBS or another suitable buffer and continue to incubate for an additional 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification: Follow the quenching and purification steps as described in Protocol 1.

Optimization of PEGylation Reaction

The efficiency of protein PEGylation can be influenced by several factors. The following table provides a summary of key parameters and suggested starting conditions for optimization.

ParameterRecommended RangeRationale
pH of Activation 4.5 - 6.0Optimal for EDC-mediated carboxyl group activation.[12]
pH of Conjugation 7.0 - 8.5Efficient reaction of NHS esters with primary amines.[7]
Molar Ratio (PEG:Protein) 5:1 to 100:1Highly protein-dependent; higher ratios increase the degree of PEGylation.
Molar Ratio (EDC:NHS:PEG) 1.5:1.5:1A slight excess of EDC and NHS ensures efficient activation of the PEG-acid.
Reaction Temperature 4°C to Room TemperatureLower temperatures (4°C) can reduce the rate of hydrolysis of the NHS ester and may be beneficial for sensitive proteins.[11]
Reaction Time 1 - 4 hours at RT, or overnight at 4°CLonger reaction times can increase PEGylation efficiency but may also lead to protein degradation.

Characterization of PEGylated Proteins

After purification, it is essential to characterize the PEGylated protein to determine the degree of PEGylation, identify conjugation sites, and assess the retention of biological activity.

Characterization MethodPurposeExpected Outcome
SDS-PAGE Assess the increase in molecular weight and purity.A shift in the protein band to a higher apparent molecular weight. The presence of multiple bands may indicate different degrees of PEGylation (mono-, di-, poly-PEGylated species).
Mass Spectrometry (MS) Determine the precise molecular weight and identify PEGylation sites.[13]Provides the exact mass of the PEGylated protein, allowing for the calculation of the number of attached PEG molecules. Peptide mapping after enzymatic digestion can identify the specific lysine residues that have been modified.[13]
Size Exclusion Chromatography (SEC) Separate different PEGylated species and assess aggregation.PEGylated proteins will elute earlier than the unmodified protein due to their larger hydrodynamic radius. Can be used to quantify the different PEGylated forms.
Ion Exchange Chromatography (IEX) Separate positional isomers and different PEGylated species.PEGylation can shield surface charges, leading to changes in the elution profile compared to the unmodified protein.
Functional Assays Evaluate the biological activity of the PEGylated protein.The activity of the PEGylated protein should be compared to the unmodified protein to ensure that the conjugation process has not significantly compromised its function.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low PEGylation Efficiency Inactive EDC/NHS (hydrolyzed)Use fresh, anhydrous EDC and NHS. Equilibrate reagents to room temperature before opening.
Incorrect pH for activation or conjugationVerify the pH of all buffers. Use a carboxyl-free buffer for activation and an amine-free buffer for conjugation.
Hydrolysis of the NHS-ester intermediateUse the activated PEG reagent immediately after preparation. Perform the conjugation reaction at 4°C to slow down hydrolysis.
Protein Precipitation High degree of PEGylation or aggregationReduce the molar ratio of the PEG reagent to the protein. Optimize buffer conditions (e.g., pH, ionic strength).
Unsuitable solventEnsure that the final concentration of organic solvent (from stock solutions) is compatible with the protein's stability.
Loss of Biological Activity PEGylation at or near the active siteTry site-specific PEGylation strategies if possible. Reduce the molar excess of the PEG reagent to favor modification of more accessible and less critical residues.
Denaturation during the reactionPerform the reaction at a lower temperature (4°C). Ensure that the pH and buffer conditions are optimal for protein stability.

Signaling Pathway Context

While this compound itself is not involved in signaling pathways, the proteins it modifies often are. PEGylation is a tool to enhance the therapeutic properties of proteins that act on various signaling pathways. For example, a PEGylated growth factor or cytokine will have a longer duration of action, leading to sustained downstream signaling compared to its unmodified counterpart.

Signaling_Pathway Impact of PEGylation on a Generic Signaling Pathway cluster_ligand Therapeutic Protein cluster_receptor Cellular Target cluster_downstream Cellular Response Unmodified_Protein Unmodified Protein Receptor Cell Surface Receptor Unmodified_Protein->Receptor Binds and Activates PEGylated_Protein PEGylated Protein PEGylated_Protein->Receptor Binds and Activates (Sustained Action) Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Initiates Biological_Effect Biological Effect Signaling_Cascade->Biological_Effect Leads to

Caption: PEGylation can prolong the half-life of a therapeutic protein, leading to sustained activation of its target signaling pathway.

References

Application Notes: Conjugation of Small Molecules Using Hydroxy-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of small molecules with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of a parent molecule. The use of discrete PEG (dPEG®) linkers, such as Hydroxy-PEG1-acid, offers precise control over the linker length, ensuring batch-to-batch consistency and a homogenous final product. This compound is a heterobifunctional linker featuring a terminal hydroxyl group and a carboxylic acid, making it a versatile tool for covalently attaching small molecules to various biological entities or other molecules.[1]

This document provides detailed application notes and protocols for the conjugation of small molecules using this compound. Key applications include the synthesis of Antibody-Drug Conjugates (ADCs), where it can act as a non-cleavable linker, and the development of Proteolysis Targeting Chimeras (PROTACs).[1] PEGylation can improve a small molecule's pharmacokinetic and pharmacodynamic profile by increasing its solubility and stability.[2]

Principle of Conjugation

This compound offers two primary functional groups for conjugation: the carboxylic acid and the hydroxyl group. The most common strategy involves the activation of the carboxylic acid to form a reactive ester, which then readily couples with a primary or secondary amine on the target small molecule to form a stable amide bond.

Carboxylic Acid Activation and Amine Coupling

This process is typically a two-step reaction:

  • Activation of the Carboxylic Acid: The carboxylic acid group of this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is susceptible to hydrolysis. NHS reacts with this intermediate to form a more stable, amine-reactive NHS ester. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[3]

  • Conjugation to the Amine: The NHS ester of this compound then reacts with an amine group on the small molecule to form a stable amide linkage. This reaction is most efficient at a neutral to slightly basic pH (7.0-8.5).[3]

Application Example: Synthesis of a PROTAC Targeting BCR-ABL

A prominent application of small molecule-PEG conjugates is in the formation of PROTACs. A PROTAC is a heterobifunctional molecule that induces the degradation of a target protein by recruiting an E3 ubiquitin ligase.

Here, we describe a strategy for synthesizing a key intermediate for a PROTAC targeting the oncoprotein BCR-ABL, which is a hallmark of Chronic Myeloid Leukemia (CML). The small molecule inhibitor, Dasatinib, which contains a reactive amine group, will be conjugated to the carboxylic acid of this compound. The remaining hydroxyl group on the PEG linker can then be further functionalized to attach an E3 ligase ligand.

BCR-ABL Signaling Pathway in CML

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation and survival of CML cells through the activation of multiple downstream signaling pathways, including the RAS/RAF/MEK/ERK and JAK/STAT pathways.

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS RAS BCR_ABL->RAS JAK JAK BCR_ABL->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus STAT STAT JAK->STAT STAT->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation

BCR-ABL Signaling Pathway in CML.
PROTAC-Mediated Degradation of BCR-ABL

The synthesized Dasatinib-PEG1-OH conjugate can be further elaborated into a PROTAC. This PROTAC will bind simultaneously to BCR-ABL (via the Dasatinib moiety) and an E3 ligase. This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome. This approach removes the entire protein, offering a potential advantage over simple inhibition.

PROTAC_Mechanism cluster_0 Ternary Complex Formation PROTAC Dasatinib-PEG-E3 Ligase Ligand (PROTAC) BCR_ABL BCR-ABL PROTAC->BCR_ABL Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ub_BCR_ABL Ubiquitinated BCR-ABL BCR_ABL->Ub_BCR_ABL E3_Ligase->Ub_BCR_ABL Ubiquitination Ub Ubiquitin Ub->E3_Ligase Proteasome Proteasome Ub_BCR_ABL->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Mechanism of PROTAC-mediated BCR-ABL degradation.

Experimental Protocols

Materials and Reagents
  • This compound (or its stable sodium salt)

  • Amine-containing small molecule (e.g., Dasatinib)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

  • Reverse-phase C18 silica gel for flash chromatography

  • HPLC grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

Protocol 1: Conjugation of this compound to an Amine-Containing Small Molecule

This protocol describes the conjugation of this compound to a small molecule with a primary or secondary amine in an organic solvent.

Conjugation_Workflow Start Start Activation Activate this compound with EDC/NHS in DMF Start->Activation Conjugation Add Amine-Small Molecule & DIPEA Activation->Conjugation Reaction Stir at RT for 2-12h Conjugation->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Purification Purify by Flash Chromatography or Prep-HPLC Workup->Purification Characterization Characterize by MS and NMR Purification->Characterization End End Characterization->End

Workflow for small molecule conjugation.

1. Preparation of Reagents:

  • Ensure all glassware is thoroughly dried.

  • Use anhydrous solvents.

  • If using this compound sodium salt, it can be used directly. The free acid form can be unstable upon storage.[4]

2. Activation of this compound:

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add NHS (1.5 equivalents) to the solution.

  • Add EDC (1.5 equivalents) to the reaction mixture.

  • Stir the mixture for 30-60 minutes at room temperature to form the NHS ester.

3. Conjugation Reaction:

  • In a separate flask, dissolve the amine-containing small molecule (1.2 equivalents) in anhydrous DMF.

  • Add the small molecule solution to the activated this compound solution.

  • Add DIPEA (2.0 equivalents) to the reaction mixture to act as a non-nucleophilic base.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

4. Work-up and Purification:

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase HPLC.

ParameterRecommended ConditionNotes
Molar Ratio (PEG-Acid:EDC:NHS) 1:1.5:1.5A slight excess of activating agents is used to drive the reaction.
Molar Ratio (PEG-NHS ester:Amine) 1:1.2A slight excess of the amine-containing molecule ensures complete consumption of the activated PEG linker.
Solvent Anhydrous DMF or DMSOEnsures solubility of reactants and prevents hydrolysis of intermediates.
Base DIPEA (2.0 eq.)Scavenges the acid byproduct of the reaction without being nucleophilic.
Reaction Time 2 - 12 hoursMonitor by TLC or LC-MS for completion.
Temperature Room TemperatureMild conditions are generally sufficient.
Typical Yield 60 - 90%Highly dependent on the specific small molecule and purification method.
Protocol 2: Purification by Reverse-Phase HPLC

1. Column and Solvents:

  • Column: C18 semi-preparative or preparative column (e.g., 10 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

2. HPLC Method:

  • Dissolve the crude product in a minimal amount of DMF or DMSO and dilute with Mobile Phase A.

  • Inject the sample onto the column.

  • Elute with a linear gradient of Mobile Phase B. A typical gradient might be 5-95% B over 30 minutes.

  • Monitor the elution at a suitable wavelength (e.g., 254 nm or a wavelength where the small molecule has strong absorbance).

  • Collect fractions corresponding to the desired product peak.

3. Post-Purification:

  • Combine the fractions containing the pure product.

  • Remove the acetonitrile by rotary evaporation.

  • Lyophilize the remaining aqueous solution to obtain the purified conjugate as a solid.

ParameterRecommended Condition
Column C18, 5-10 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 4-20 mL/min (depending on column diameter)
Gradient 5-95% B over 30 minutes (optimize as needed)
Detection UV at a suitable wavelength

Characterization of the Conjugate

Thorough characterization is essential to confirm the successful synthesis and purity of the small molecule-PEG conjugate.

Mass Spectrometry
  • Objective: To confirm the molecular weight of the final conjugate.

  • Technique: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF).

  • Sample Preparation (for ESI-MS): Dissolve a small amount of the purified conjugate in a suitable solvent (e.g., acetonitrile/water) and infuse into the mass spectrometer.

  • Expected Result: The observed molecular weight should correspond to the sum of the molecular weight of the small molecule and the this compound, minus the mass of water (18.02 Da) lost during amide bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the structure of the conjugate and the formation of the amide bond.

  • Technique: ¹H NMR spectroscopy.

  • Sample Preparation: Dissolve the purified conjugate in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Expected Result:

    • The characteristic signals of the small molecule should be present.

    • The characteristic signals of the PEG linker should be observable, typically as a multiplet around 3.6 ppm for the -OCH₂CH₂O- protons.[5]

    • The appearance of a new amide proton signal (typically between 7.5-8.5 ppm) and shifts in the signals of the protons adjacent to the amine on the small molecule and the carboxylic acid on the PEG linker confirm conjugation.

TechniqueKey Information Provided
Mass Spectrometry (MS) Confirms the correct molecular weight of the conjugate.
¹H NMR Spectroscopy Confirms the covalent linkage and the overall structure of the conjugate.
HPLC Assesses the purity of the final product.

By following these detailed protocols and characterization methods, researchers can confidently synthesize and verify the structure and purity of small molecules conjugated with this compound, enabling their use in a wide range of applications in drug discovery and development.

References

Application Notes and Protocols for Creating Stable Amide Bonds with Hydroxy-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the successful conjugation of Hydroxy-PEG1-acid to amine-containing molecules, forming a stable amide bond. This process, often referred to as PEGylation, is a cornerstone technique in drug development and bioconjugation, utilized to enhance the therapeutic properties of proteins, peptides, and small molecule drugs. The covalent attachment of a hydrophilic polyethylene glycol (PEG) spacer can improve a molecule's solubility, stability, and pharmacokinetic profile.[1][2][3]

This compound is a heterobifunctional linker featuring a terminal hydroxyl group and a carboxylic acid, separated by a single ethylene glycol unit.[1] The carboxylic acid moiety can be chemically activated to react with primary amines, forming a highly stable amide linkage.[1][4]

Principle of the Reaction

The formation of a stable amide bond between this compound and an amine-containing molecule is typically achieved through a two-step process facilitated by carbodiimide chemistry.

  • Activation of the Carboxylic Acid: The carboxylic acid group of this compound is activated using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. EDC converts the carboxylic acid into a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by NHS, forming a more stable, amine-reactive NHS ester. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).

  • Amine Coupling: The resulting NHS ester of this compound readily reacts with primary amines (e.g., the side chain of a lysine residue in a protein or a primary amine on a small molecule) to form a stable amide bond. This reaction is most efficient at a neutral to slightly basic pH (7.0-8.5), where the primary amine is deprotonated and thus more nucleophilic.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the conjugation of Hydroxy-PEG-acid linkers. While specific data for this compound is limited, the provided values are based on established principles of EDC/NHS chemistry and data from similar PEG-acid linkers. Optimization for specific substrates is recommended.

Table 1: Reaction Conditions for Amide Bond Formation

ParameterAqueous ProtocolOrganic Solvent ProtocolRationale
Solvent Amine-free buffers (e.g., MES, PBS)Anhydrous DMF or DMSOPrevents competing reactions with solvent.
Activation pH 4.5 - 6.0 (e.g., 0.1 M MES)Not applicableMaximizes the efficiency of EDC/NHS activation.[5]
Coupling pH 7.2 - 8.5 (e.g., PBS)DIPEA (1-2 eq.) may be addedEnsures the primary amine is deprotonated and nucleophilic.[5]
Temperature 4°C to Room TemperatureRoom TemperatureBalances reaction rate and stability of reagents.
Molar Ratios
PEG-Acid:EDC:NHS1 : 1.5 : 1.5 to 1 : 10 : 101 : 1.5 : 1.5Excess coupling agents drive the reaction to completion.
Activated PEG:Amine1.5 : 1 to 20 : 11.1 : 1Excess activated PEG ensures efficient conjugation of the amine.
Reaction Time
Activation15 - 30 minutes30 - 60 minutesSufficient time for NHS-ester formation.
Coupling2 hours to overnight1 - 12 hoursDependent on the reactivity of the amine.

Table 2: Conjugation Efficiency and Stability

ParameterExpected ValueNotes
Typical Conjugation Efficiency 20 - 90%Highly dependent on the specific reactants and conditions. Optimization is often required.
NHS Ester Hydrolysis Half-life (in aqueous solution) A critical competing reaction that reduces conjugation efficiency.
at pH 7.0, 0°C4 - 5 hours[6][7][8]
at pH 8.6, 4°C10 minutes[6][7][8]
Amide Bond Stability Half-life of years under physiological conditionsThe resulting amide bond is exceptionally stable.[9][10]

Experimental Protocols

Protocol 1: Conjugation in Aqueous Buffer (e.g., for Proteins)

This protocol is suitable for the conjugation of this compound to proteins or other biomolecules in an aqueous environment.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification equipment (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

  • Preparation of Reagents:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Dissolve this compound in the Activation Buffer.

    • Freshly prepare solutions of EDC and NHS in the Activation Buffer.

  • Activation of this compound:

    • In a reaction tube, mix the this compound solution with the freshly prepared EDC and NHS solutions. A typical starting molar ratio is 1:2:2 (PEG-Acid:EDC:NHS).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Amine-Containing Molecule:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove unreacted this compound and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method based on the properties of the conjugate.

Protocol 2: Conjugation in Organic Solvent (e.g., for Small Molecules)

This protocol is suitable for small molecules that may have limited solubility in aqueous buffers.

Materials:

  • This compound

  • Amine-containing small molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Diisopropylethylamine (DIPEA) (optional)

  • Inert gas (e.g., nitrogen or argon)

  • Purification equipment (e.g., column chromatography, preparative HPLC)

Procedure:

  • Preparation of Reagents:

    • Ensure all glassware is dry.

    • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.5:1.5 (PEG-Acid:EDC:NHS).

    • Dissolve the amine-containing small molecule in anhydrous DMF or DMSO.

  • Activation and Conjugation:

    • In a reaction vessel under an inert atmosphere, mix the this compound, EDC, and NHS solutions.

    • Stir the mixture for 30-60 minutes at room temperature.

    • Add the amine-containing molecule solution to the activated PEG-acid solution.

    • If the amine is a salt (e.g., hydrochloride), a non-nucleophilic base such as DIPEA can be added (1-2 equivalents relative to the amine).

    • Continue stirring the reaction mixture for 2-12 hours at room temperature. The reaction can be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • The reaction mixture can be diluted with an appropriate solvent and washed to remove excess reagents.

    • Purification of the final conjugate can be achieved by column chromatography or preparative HPLC.

Characterization of the Conjugate

It is crucial to characterize the final conjugate to confirm successful PEGylation and to determine the degree of modification.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Confirms the addition of the PEG moiety by determining the molecular weight of the conjugate.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the conjugate and separate it from unreacted starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information of the conjugate, confirming the formation of the amide bond.

Visualizations

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) PEG_Acid This compound (R-COOH) Intermediate O-acylisourea Intermediate PEG_Acid->Intermediate + EDC EDC EDC EDC->Intermediate NHS NHS NHS_Ester Amine-Reactive NHS Ester NHS->NHS_Ester Intermediate->NHS_Ester + NHS Conjugate Stable Amide Bond (R-CO-NH-R') NHS_Ester->Conjugate + R'-NH2 Amine Amine-containing molecule (R'-NH2) Amine->Conjugate NHS_byproduct NHS (byproduct) Conjugate->NHS_byproduct G cluster_aqueous Aqueous Protocol Workflow cluster_organic Organic Solvent Protocol Workflow A1 Prepare Reagents (PEG-Acid, Amine, EDC, NHS) A2 Activate PEG-Acid with EDC/NHS (pH 4.5-6.0) A1->A2 A3 Couple to Amine (pH 7.2-8.5) A2->A3 A4 Quench Reaction A3->A4 A5 Purify Conjugate (Dialysis/SEC) A4->A5 A6 Characterize A5->A6 B1 Prepare Reagents in Anhydrous Solvent B2 Activate and Couple in one-pot reaction B1->B2 B3 Monitor Reaction (TLC/LC-MS) B2->B3 B4 Work-up and Purify (Chromatography) B3->B4 B5 Characterize B4->B5

References

The Role of Hydroxy-PEG1-acid in PROTAC Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Date: December 14, 2025

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical element that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency of protein degradation.[1] Among the various linker types, polyethylene glycol (PEG) linkers are frequently utilized due to their favorable properties.

Application Notes: Hydroxy-PEG1-acid as a Versatile Linker Building Block

1. Structure and Functionality:

This compound, chemically known as 2-(2-hydroxyethoxy)acetic acid, is a short, hydrophilic linker building block. Its structure contains a terminal carboxylic acid and a terminal hydroxyl group, making it a bifunctional reagent ideal for the stepwise and controlled synthesis of PROTACs. The carboxylic acid can be readily coupled to an amine-containing ligand (either for the POI or the E3 ligase) through standard amide bond formation. The hydroxyl group can then be activated (e.g., by tosylation) for subsequent reaction with the second ligand.

2. Advantages of Incorporating Short PEG Linkers in PROTACs:

The inclusion of short PEG chains, such as the single ethylene glycol unit provided by this compound, can confer several advantages to a PROTAC molecule:

  • Enhanced Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. The hydrophilic nature of the PEG chain can significantly improve the solubility of the final PROTAC, which is crucial for its handling, formulation, and bioavailability.[2]

  • Improved Cell Permeability: The flexibility and polarity of PEG linkers can aid in the passive diffusion of the PROTAC across the cell membrane, a critical step for reaching its intracellular targets.[3]

  • Optimized Ternary Complex Formation: The length and flexibility of the linker are paramount for the successful formation of a stable and productive ternary complex.[4] A linker that is too short may lead to steric clashes between the POI and the E3 ligase, while an overly long linker can result in an unstable complex with inefficient ubiquitination.[5] Short, well-defined linkers like this compound offer a precise way to control the distance and orientation between the two recruited proteins.

3. Considerations for Use:

While short PEG linkers offer many benefits, the optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[6] The synthesis of a small library of PROTACs with varying linker lengths is a common strategy to identify the most potent degrader. While specific quantitative data for PROTACs utilizing a this compound linker is not extensively available in the public domain, the data from PROTACs with slightly longer PEG chains provides valuable insights into the impact of linker length.

Quantitative Data Summary

The following table summarizes the in vitro performance of a series of Bromodomain-containing protein 4 (BRD4)-targeting PROTACs with PEG linkers of varying lengths. This data illustrates the critical impact of linker length on degradation potency and efficacy.

PROTAC IdentifierTarget ProteinE3 Ligase RecruitedLinker Length (PEG units)DC50 (nM) [a]Dmax (%) [b]Cell Line
Representative PROTAC ABRD4Von Hippel-Lindau (VHL)325>95MV4-11
Representative PROTAC BBRD4Von Hippel-Lindau (VHL)48>95MV4-11
Representative PROTAC CBRD4Von Hippel-Lindau (VHL)515>95MV4-11
Representative PROTAC DBRD4Von Hippel-Lindau (VHL)640~90MV4-11

Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[4] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[4] (This data is representative and compiled to illustrate the structure-activity relationship of PEG linker length in BRD4-targeting PROTACs as described in the literature.)[4]

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using a Hydroxy-PEG-acid Linker

This protocol outlines a general two-step synthesis for incorporating a Hydroxy-PEG-acid linker between a POI ligand and an E3 ligase ligand, both containing amine functional groups.

Step 1: Amide Coupling of the First Ligand

  • To a solution of the amine-containing POI ligand (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO3 and brine, then dry over anhydrous Na2SO4.

  • Purify the intermediate product (POI-Linker) by silica gel column chromatography.

Step 2: Activation of the Hydroxyl Group and Coupling of the Second Ligand

  • Dissolve the purified POI-Linker intermediate (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0°C and slowly add a solution of tosyl chloride (TsCl) (1.2 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by LC-MS to confirm the formation of the tosylated intermediate.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude tosylated intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Protocol 2: Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[4][7]

  • Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO at ≤ 0.1%).[7]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[4]

  • SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and then transfer them to a PVDF membrane.[7]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[5]

Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This protocol assesses the effect of the PROTAC on cell viability, which can be a downstream consequence of target protein degradation.[6]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density for the chosen cell line and assay duration.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).

  • Assay Procedure:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • For CellTiter-Glo assay: Add the CellTiter-Glo reagent directly to the wells and incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

  • Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo) using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC50 value.[8]

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_incell In-Cell Evaluation A Select POI and E3 Ligase Ligands B Choose Linker (e.g., this compound) A->B C Synthesize PROTAC B->C D Biochemical Assays (e.g., SPR, ITC) C->D Characterize Binding E Western Blot for Target Degradation C->E Assess Degradation F Determine DC50 & Dmax E->F G Cell Viability Assay (e.g., MTT) F->G Assess Phenotype H Determine IC50 G->H

Caption: A typical experimental workflow for PROTAC development.

PROTAC_Components POI_Ligand Protein of Interest (POI) Ligand Linker Linker (e.g., from This compound) POI_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand

Caption: Logical relationship of PROTAC components.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hydroxy-PEG1-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hydroxy-PEG1-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of this compound conjugation?

This compound conjugation is a two-step process used to covalently link the PEG molecule to a target biomolecule, typically at a primary amine.[1]

  • Activation Step: The terminal carboxylic acid of the this compound is activated using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] This reaction forms a more stable, amine-reactive NHS ester intermediate.[1][2]

  • Conjugation Step: The activated NHS-ester of the PEG then reacts with a primary amine (-NH₂) on the target molecule (e.g., the side chain of a lysine residue or the N-terminus of a protein) to form a highly stable amide bond.[3][4]

Q2: Why is a two-step reaction with different pH values recommended?

A two-step protocol is highly recommended because the optimal pH conditions for the activation and conjugation steps are different.[1][5][6] Performing the reaction at a single, intermediate pH can lead to reduced overall efficiency.[1]

  • Activation is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][5][7]

  • Amine coupling is most efficient at a neutral to slightly basic pH (7.0-8.5).[1][5][8] This approach maximizes the yield of the desired conjugate while minimizing side reactions.[5]

Q3: What are the most critical factors influencing conjugation efficiency?

The success of the conjugation is critically dependent on several parameters:

  • Reaction pH: This is the most critical factor.[9][10] Using the optimal pH for each step is essential for maximizing yield.[1]

  • Reagent Quality: EDC and NHS esters are highly sensitive to moisture and can hydrolyze, rendering them inactive.[8][11][12][13]

  • Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they compete with the target molecule for the activated PEG, significantly reducing conjugation efficiency.[3][8][11][14]

Q4: How should I properly store and handle the reagents?

Proper storage and handling are crucial to maintain reagent activity.

  • Storage: Store EDC and NHS esters at -20°C in a desiccated environment.[7][8][11]

  • Handling: Before use, always allow the reagent vials to equilibrate to room temperature before opening.[8][11][12] This prevents moisture from the air from condensing inside the cold vial, which would cause hydrolysis.[8][11][12]

  • Preparation: Prepare solutions of EDC and NHS esters immediately before use.[5][15] Do not store them in aqueous solutions.[7]

Troubleshooting Guide

This guide addresses the most common issues encountered during this compound conjugation.

Problem: Low or No Conjugation Yield

This is the most frequent challenge and can arise from several factors related to reagents, reaction conditions, or the biomolecules themselves.[11]

Possible Cause Recommended Solution
Incorrect Reaction pH Verify the pH of your buffers using a calibrated meter. For the two-step protocol, use an acidic buffer (e.g., MES, pH 4.5-6.0) for the activation step and a neutral/basic buffer (e.g., PBS, pH 7.2-8.0) for the coupling step.[1][7]
Inactive/Hydrolyzed Reagents Ensure EDC and NHS reagents have been stored correctly under desiccated, low-temperature conditions.[7] Always use freshly opened EDC and prepare solutions immediately before use, as they are not stable in aqueous solutions.[5][13]
Presence of Competing Amines in Buffer Ensure your target molecule is in an amine-free buffer like PBS, HEPES, or Borate.[3][8] If your buffer contains Tris, glycine, or other primary amines, you must perform a buffer exchange via dialysis or a desalting column before starting the reaction.[3][11][14]
Suboptimal Molar Ratios The molar excess of reagents is critical. As a starting point, use a 2- to 10-fold molar excess of EDC and a 1.25- to 2.5-fold molar excess of NHS over the this compound for activation.[5][7] The optimal molar ratio of activated PEG to your target molecule should be determined empirically by running a series of reactions.[14]
Low Purity or Concentration of Target Molecule Use a target protein/antibody that is >95% pure, as impurities can compete for conjugation.[11][16] Ensure the starting concentration of your protein is adequate, typically >0.5-1 mg/mL, as low concentrations can hinder efficiency.[11][17]

Problem: Aggregation or Precipitation of the Conjugate

Possible Cause Recommended Solution
Over-PEGylation A high degree of conjugation can sometimes lead to aggregation.[17] Reduce the molar excess of the activated PEG reagent in your reaction to lower the average number of PEGs attached per molecule.
Reaction pH is Near the Protein's Isoelectric Point (pI) Protein solubility is minimal at its pI. Ensure the reaction pH is at least one unit away from the pI of your protein to maintain its solubility.[18]
High Concentration of Organic Solvent If the activated PEG is first dissolved in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture does not exceed 10% to avoid denaturing the protein.[8][19]

Problem: Inconsistent Results Between Experiments

Possible Cause Recommended Solution
Variability in Reagent Quality and Handling Use high-purity reagents from a reliable source.[2] Strictly adhere to protocols for storing and handling moisture-sensitive reagents, especially EDC and NHS esters.[2] Avoid repeated opening and closing of reagent vials.
Inconsistent Reaction Timing Standardize the incubation times for both the activation and coupling steps.[2] The NHS-ester intermediate is susceptible to hydrolysis, so proceed to the coupling step immediately after the activation is complete.[1]

Quantitative Data Summary

Table 1: Recommended pH Ranges for Conjugation Steps
Reaction Step Optimal pH Range Recommended Buffer (Amine-Free)
Carboxyl Activation (EDC/NHS) 4.5 - 6.0[1][6][20]0.1 M MES[1]
Amine Coupling (to NHS-activated PEG) 7.0 - 8.5[1][10]PBS, Borate, Bicarbonate[8][10]
Table 2: General Molar Ratio Recommendations (Starting Point)
Reactants (Ratio relative to this compound) Suggested Molar Excess
EDC : PEG-acid2-fold to 10-fold[5][7]
NHS : EDC1.25-fold to 2.5-fold[5]
Reactants (Ratio relative to Target Molecule)
Activated PEG : Target Molecule5-fold to 20-fold (Requires optimization)[15]
Table 3: Representative Half-life of NHS Esters vs. pH
Condition Approximate Half-life
pH 7.0, 0°C4-5 hours[4]
pH 8.6, 4°C~10 minutes[4][19]
pH 9.0< 9 minutes[9]
Note: Higher temperatures will further decrease the half-life.[15]

Experimental Protocols

Detailed Protocol: Two-Step EDC/NHS Conjugation

This protocol provides a general guideline for conjugating this compound to an amine-containing protein. Optimization may be required for specific applications.

Materials:

  • This compound

  • Protein to be conjugated (in amine-free buffer, e.g., PBS)

  • EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[21]

  • Coupling Buffer: PBS, pH 7.2-7.4[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[8][15]

  • Desalting columns for buffer exchange and purification

Procedure:

  • Preparation:

    • Ensure the protein solution is in an amine-free buffer (e.g., Coupling Buffer). If not, perform a buffer exchange using a desalting column. Adjust protein concentration to 1-10 mg/mL.[22]

    • Equilibrate EDC and NHS vials to room temperature before opening.[5]

    • Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMSO, DMF, or Activation Buffer. Prepare a stock solution of this compound in Activation Buffer. EDC solutions are not stable and must be used promptly.[5]

  • Step 1: Activation of this compound (pH 6.0)

    • In a reaction tube, add the this compound solution.

    • Add a 5- to 10-fold molar excess of the EDC solution to the PEG-acid solution.[1]

    • Immediately add a 2-fold molar excess of the NHS solution (relative to EDC).[21]

    • Incubate the reaction for 15-30 minutes at room temperature.[1][21]

  • Step 2: Conjugation to Amine-Containing Protein (pH 7.2-7.5)

    • Immediately add the freshly activated PEG solution to your protein solution. A 10:1 to 20:1 molar ratio of linker-to-protein is a common starting point.[21]

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. The pH can be adjusted with the Coupling Buffer if necessary.[21]

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[17]

  • Quenching Reaction:

    • Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[8][15] This will consume any unreacted PEG-NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.[19][22]

  • Purification:

    • Purify the final PEGylated conjugate from excess reagents and reaction byproducts. Use an appropriate method such as size-exclusion chromatography (SEC) or dialysis, depending on the size and properties of your final product.[5]

Visualizations

Reaction_Pathway cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation vs. Hydrolysis (pH 7.0-8.5) PEG_Acid This compound (-COOH) Intermediate Amine-Reactive PEG-NHS Ester PEG_Acid->Intermediate Activation EDC_NHS EDC + NHS EDC_NHS->Intermediate Conjugate Stable PEG-Conjugate (Amide Bond) Intermediate->Conjugate Desired Conjugation Hydrolysis Inactive PEG-Acid (Hydrolysis Product) Intermediate->Hydrolysis Competing Hydrolysis Protein Target Molecule with Primary Amine (-NH2) Protein->Conjugate Water H₂O (Buffer) Water->Hydrolysis Experimental_Workflow A 1. Prepare Reagents - Equilibrate EDC/NHS to RT - Prepare fresh solutions - Buffer exchange protein B 2. Activation Step - Mix PEG-Acid, EDC, NHS - Incubate in Activation Buffer (pH 4.5-6.0) - 15-30 min @ RT A->B C 3. Conjugation Step - Add activated PEG to protein - Ensure final pH is 7.2-8.0 - Incubate 1-2h @ RT or overnight @ 4°C B->C D 4. Quench Reaction - Add amine buffer (Tris/Glycine) - Incubate 15-30 min C->D E 5. Purify Conjugate - Use SEC, Dialysis, or other chromatography - Isolate final product D->E Troubleshooting_Tree Start Low or No Yield? Q_Buffer Is buffer amine-free (No Tris/Glycine)? Start->Q_Buffer A_Buffer_Yes Yes Q_Buffer->A_Buffer_Yes A_Buffer_No No Q_Buffer->A_Buffer_No Q_Reagents Are EDC/NHS reagents freshly prepared & handled correctly? A_Buffer_Yes->Q_Reagents Sol_Buffer SOLUTION: Perform buffer exchange (Dialysis / Desalting) A_Buffer_No->Sol_Buffer A_Reagents_Yes Yes Q_Reagents->A_Reagents_Yes A_Reagents_No No Q_Reagents->A_Reagents_No Q_pH Are activation (4.5-6.0) & conjugation (7.0-8.5) pH values correct? A_Reagents_Yes->Q_pH Sol_Reagents SOLUTION: Use fresh, high-quality reagents. Equilibrate to RT before opening. A_Reagents_No->Sol_Reagents A_pH_Yes Yes Q_pH->A_pH_Yes A_pH_No No Q_pH->A_pH_No End Consider optimizing molar ratios or protein concentration. A_pH_Yes->End Sol_pH SOLUTION: Verify buffer pH with a calibrated meter. A_pH_No->Sol_pH

References

Technical Support Center: Hydroxy-PEG1-acid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Hydroxy-PEG1-acid chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker containing a terminal hydroxyl group and a terminal carboxylic acid, separated by a single ethylene glycol unit. The hydrophilic PEG spacer increases the solubility of the molecule in aqueous media.[1] Its primary use is in bioconjugation and drug development, where it can serve as a spacer to link two different molecules. The carboxylic acid can be reacted with primary amines in the presence of activators like EDC and DCC to form a stable amide bond, while the hydroxyl group allows for further derivatization.[1][2]

Q2: The this compound I received is a sodium salt. Why is it not in its free acid form?

The free acid form of this compound is unstable.[3][4][5][6][7] The proximity of the hydroxyl and carboxylic acid groups makes it susceptible to intramolecular reactions (lactone formation) or intermolecular polymerization.[3][4][5][6][7] To enhance stability for storage and shipping, it is supplied as a sodium salt.[3][4][5][6][7]

Q3: What are the most common side reactions when working with this compound?

The most common side reactions are:

  • Intramolecular Cyclization (Lactone Formation): The hydroxyl group can react with the carboxylic acid of the same molecule to form a cyclic ester, known as a lactone. This reaction can be promoted by heat or acidic conditions.[8]

  • Intermolecular Polymerization: The hydroxyl group of one molecule can react with the carboxylic acid of another, leading to the formation of dimers and higher-order polymers.[3][4][5][6][7]

  • Hydrolysis of Activated Esters: If the carboxylic acid is activated (e.g., as an NHS ester) for conjugation to an amine, this activated ester is susceptible to hydrolysis, which will regenerate the carboxylic acid and reduce conjugation efficiency. This hydrolysis is more rapid at higher pH.[1]

Q4: What is the optimal pH for conjugating the carboxylic acid of this compound to a primary amine?

The conjugation process typically involves a two-step reaction with different optimal pH ranges for each step:[1]

  • Activation Step: The activation of the carboxylic acid with EDC and NHS (or Sulfo-NHS) is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0.[1] A common buffer for this step is 0.1 M MES.[1]

  • Coupling Step: The reaction of the activated NHS ester with a primary amine is most efficient at a pH of 7.0 to 8.5.[1] At this pH, the primary amine is deprotonated and thus more nucleophilic. A common buffer for this step is phosphate-buffered saline (PBS) at pH 7.2-7.4.[1]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Conjugation Yield Inefficient activation of the carboxylic acid. Ensure the use of fresh EDC and NHS/Sulfo-NHS. Perform the activation step in an appropriate buffer at pH 4.5-6.0.[1]
Hydrolysis of the activated NHS ester. Proceed with the amine coupling step immediately after activation. Maintain the pH of the coupling reaction between 7.0 and 8.5, as higher pH increases the rate of hydrolysis.[1]
Protonated amine on the target molecule. Ensure the pH of the coupling buffer is between 7.0 and 8.5 to deprotonate the primary amine.[1]
Formation of lactone or polymer. Avoid high temperatures and strongly acidic conditions when handling the free acid form. Use the provided sodium salt directly in your reaction if possible, and only acidify to the free acid just before the activation step.
Presence of Unexpected Byproducts in Mass Spectrometry Intramolecular cyclization (lactone formation). The mass of the lactone will be that of the parent molecule minus a molecule of water (18 Da). Minimize this by using fresh starting material and avoiding prolonged storage of the free acid.
Intermolecular polymerization. You may observe species corresponding to dimers, trimers, etc., of the PEG linker. This is more likely if the free acid is stored at high concentrations or for extended periods.
Precipitation of the Conjugate The bioconjugate is less soluble than the starting materials. Consider adjusting the buffer conditions or using a longer, more hydrophilic PEG linker if the application allows.

Illustrative Quantitative Data

The following table provides illustrative data on how pH can influence the efficiency of the two-step EDC/NHS coupling reaction. Actual results will vary depending on the specific reactants and conditions.

SteppH RangeBuffer ExampleRationaleExpected Efficiency
Carboxyl Activation 4.5 - 6.00.1 M MESMaximizes the efficiency of EDC/NHS activation of the carboxylic acid.[1]High
Amine Coupling 7.0 - 8.5PBS (pH 7.2-7.4)Ensures the primary amine is deprotonated and nucleophilic, while balancing NHS ester stability.[1]High
Amine Coupling > 8.5Carbonate BufferIncreased rate of NHS ester hydrolysis competes with the amine reaction.[1]Reduced
Amine Coupling < 7.0MESPrimary amines are protonated and non-nucleophilic.[1]Very Low

Experimental Protocols

Protocol: Two-Step EDC/NHS Coupling of this compound to a Primary Amine

This protocol describes the general procedure for conjugating the carboxylic acid of this compound to a primary amine-containing molecule (e.g., a protein or peptide).

Materials:

  • This compound, sodium salt

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-8.0

  • Amine-containing molecule

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.

    • Prepare stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or Activation Buffer immediately before use.

    • Dissolve the this compound sodium salt in the Activation Buffer.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Activation of this compound:

    • Add EDC (typically 1.5-2 equivalents) and NHS/Sulfo-NHS (typically 1.5-2 equivalents) to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.[3]

  • Conjugation to the Amine-Containing Molecule:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule.

    • Alternatively, perform a buffer exchange on the activated PEG solution into the Coupling Buffer using a desalting column before adding it to the amine-containing molecule.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • (Optional) Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15-30 minutes.

  • Purification:

    • Purify the conjugate using a desalting column or dialysis to remove excess linker and byproducts.

Visualizations

G cluster_activation Step 1: Carboxyl Activation (pH 4.5-6.0) cluster_coupling Step 2: Amine Coupling (pH 7.0-8.5) cluster_side_reaction Side Reaction peg_acid This compound activated_peg Amine-Reactive NHS Ester peg_acid->activated_peg Activation edc_nhs EDC + NHS edc_nhs->activated_peg conjugate Stable Amide Bond (Final Conjugate) activated_peg->conjugate Coupling hydrolyzed_peg Inactive This compound activated_peg->hydrolyzed_peg Deactivation target_amine Target Molecule with Primary Amine target_amine->conjugate hydrolysis Hydrolysis (H₂O) hydrolysis->hydrolyzed_peg

Caption: Workflow for the two-step EDC/NHS conjugation of this compound.

G start Low Conjugation Yield check_activation Was activation performed at pH 4.5-6.0 with fresh EDC/NHS? start->check_activation check_coupling_ph Was coupling performed at pH 7.0-8.5? check_activation->check_coupling_ph Yes solution_activation Optimize activation conditions: use fresh reagents and MES buffer at pH 4.5-6.0. check_activation->solution_activation No check_time Was coupling performed immediately after activation? check_coupling_ph->check_time Yes solution_coupling_ph Adjust coupling buffer (e.g., PBS) to pH 7.2-8.0. check_coupling_ph->solution_coupling_ph No check_byproducts Are lactone or polymer byproducts detected? check_time->check_byproducts Yes solution_time Minimize delay between activation and coupling steps. check_time->solution_time No solution_byproducts Use fresh this compound sodium salt and avoid prolonged storage of free acid. check_byproducts->solution_byproducts Yes

Caption: Troubleshooting logic for low yield in this compound conjugations.

References

Technical Support Center: Purification of Hydroxy-PEG1-acid Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Hydroxy-PEG1-acid conjugates using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying PEGylated compounds like this compound conjugates?

The PEGylation process, which involves attaching polyethylene glycol (PEG) to a molecule, often creates a complex mixture.[1] The primary challenge during purification is this heterogeneity, which can include unreacted protein or small molecules, excess PEG reagent, and various PEGylated products.[1][]

Q2: Which HPLC method is most effective for purifying this compound conjugates?

For small molecule conjugates involving this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is generally the most effective method.[3][4] This technique separates molecules based on differences in their hydrophobicity, a property that is typically altered upon conjugation, allowing for the separation of the conjugate from unreacted starting materials.[3][4]

Q3: What type of HPLC column and mobile phase should I start with for RP-HPLC purification?

A C18 or C8 column is a good starting point for purifying this compound conjugates.[3] The mobile phase typically consists of a mixture of water and a polar organic solvent like acetonitrile or methanol.[3][4] Small amounts of additives such as trifluoroacetic acid (TFA) or formic acid are often included to improve peak shape.[3][5] A gradient elution, where the concentration of the organic solvent is gradually increased, is frequently necessary for optimal separation.[3][6]

Q4: How can I detect my this compound conjugate if it has poor UV absorbance?

Since the PEG moiety itself lacks a strong UV chromophore, detection can be difficult if the conjugated molecule is not UV-active.[7][8] In these situations, universal detectors like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Refractive Index Detector (RID) are highly recommended.[3][9] Alternatively, Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for both detection and mass confirmation of the conjugate.[3][9]

Q5: Are there alternative purification methods to HPLC?

Yes, other methods can be used as alternatives or as complementary steps. Size-Exclusion Chromatography (SEC) separates molecules based on size and can be effective for removing unreacted small molecules.[][3] For larger biomolecules like proteins and antibodies, dialysis and ultrafiltration are also effective size-based methods.[10]

Troubleshooting Guides

This section addresses common issues encountered during the HPLC purification of this compound conjugates.

Poor Separation in RP-HPLC
Symptom Possible Cause Recommended Solution
Co-elution of conjugate and starting material Inappropriate column choice. For small PEG conjugates, a C18 or C8 column is generally suitable.[3]Consider a column with a different stationary phase (e.g., C4) or a smaller particle size for higher resolution.[1][3]
Suboptimal mobile phase gradient.Optimize the gradient to be shallower around the elution time of your conjugate to improve resolution. Experiment with different organic solvents (acetonitrile vs. methanol) or additives (TFA vs. formic acid).[1][3]
Broad Peaks Non-optimal chromatographic conditions.Increase the column temperature to improve peak shape. Ensure the mobile phase is well-mixed and degassed.[3]
Presence of multiple PEGylated species or isomers.Analyze fractions across the peak by Mass Spectrometry (MS) to investigate heterogeneity.[3]
Conjugate elutes in the solvent front The conjugate is too polar for good retention on a standard C18 column.Use an "aqueous-stable" C18 column designed for highly aqueous mobile phases. Alternatively, switch to Hydrophilic Interaction Liquid Chromatography (HILIC).[9]
Low Recovery of Purified Conjugate
Symptom Possible Cause Recommended Solution
Low yield after purification Adsorption of the conjugate to the column.Add a small percentage of an organic solvent like isopropanol to the mobile phase to reduce non-specific binding.[3] Try a different column chemistry.[11]
Precipitation of the conjugate on the column.Ensure your conjugate is soluble in the mobile phase throughout the entire gradient.[3][11]
Instability or degradation of the conjugate.Assess the stability of your conjugate under the purification conditions (e.g., pH of the mobile phase).[3][11] Consider a faster purification method.[11]
System and Data Interpretation Issues
Symptom Possible Cause Recommended Solution
Rising baseline or spurious peaks Contaminated mobile phase.Use only HPLC-grade solvents, salts, and additives. Ensure mobile phase components are fully soluble and do not precipitate when mixed.
Presence of unexpected peaks in the final product Formation of reaction byproducts.Use LC-MS to identify impurities and optimize reaction conditions to minimize their formation.[11]
Degradation of starting materials or conjugate.Investigate the stability of your compounds during the reaction and purification processes.[11]

Experimental Protocols

General RP-HPLC Protocol for this compound Conjugate Purification

This protocol provides a general starting point. Optimization will be necessary based on the specific properties of your conjugate.[3]

Objective: To achieve high purity by separating the target conjugate from unreacted starting materials based on hydrophobicity.[5]

Materials:

  • Preparative HPLC system with a suitable detector (UV, ELSD, CAD, or MS).[5][9]

  • Reversed-phase column (e.g., C18 or C8, 5-10 µm particle size).[4][5]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[5]

  • Crude reaction mixture.

  • 0.22 µm syringe filters.[5]

Procedure:

  • System Preparation: Equilibrate the HPLC system and column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.[5]

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., the initial mobile phase composition). Filter the sample through a 0.22 µm syringe filter.[4][5]

  • Sample Injection: Inject the filtered sample onto the equilibrated column.[5]

  • Elution: Elute the sample using a linear gradient of Mobile Phase B. A starting point could be a gradient of 10% to 90% Mobile Phase B over 30-60 minutes.[5]

  • Fraction Collection: Collect fractions as the compounds elute, monitoring the separation with the detector.[5]

  • Analysis: Analyze the collected fractions by an appropriate method (e.g., analytical HPLC, LC-MS) to identify the fractions containing the pure product.[5]

  • Product Isolation: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the remaining aqueous solution to obtain the purified product.[9]

Quantitative Data Example:

The following table provides representative data for the purification of a small molecule conjugate using preparative RP-HPLC.

Parameter Value
Column C18, 10 µm, 250 x 21.2 mm
Flow Rate 15 mL/min
Detection UV at 254 nm
Crude Purity ~45%
Final Purity >98%
Recovery ~70%

Note: These values are illustrative and will vary depending on the specific conjugate and experimental conditions.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Isolation Reaction Crude Reaction Mixture Dissolve Dissolve in Minimal Solvent Reaction->Dissolve Filter Filter Sample (0.22 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Equilibrate Equilibrate Column Equilibrate->Inject Elute Gradient Elution Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (LC-MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Isolate Solvent Removal & Lyophilization Pool->Isolate Final Pure Conjugate Isolate->Final

Caption: General workflow for the HPLC purification of conjugates.

Troubleshooting_Logic Start HPLC Problem Identified ProblemType What is the issue? Start->ProblemType PoorSep Poor Separation ProblemType->PoorSep Separation LowRec Low Recovery ProblemType->LowRec Recovery Other Other Issues (Baseline, etc.) ProblemType->Other System SepCause Check: Column, Gradient, Sample Load PoorSep->SepCause RecCause Check: Adsorption, Precipitation, Stability LowRec->RecCause OtherCause Check: Mobile Phase, Detector, System Other->OtherCause Sol_Sep1 Optimize Gradient SepCause->Sol_Sep1 Sol_Sep2 Change Column SepCause->Sol_Sep2 Sol_Rec1 Modify Mobile Phase RecCause->Sol_Rec1 Sol_Rec2 Check Solubility RecCause->Sol_Rec2 Sol_Other1 Prepare Fresh Mobile Phase OtherCause->Sol_Other1

Caption: Troubleshooting logic for common HPLC purification issues.

References

Technical Support Center: Troubleshooting Low Yield in PEGylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEGylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in PEGylation reactions?

Low yield in PEGylation reactions can be attributed to several factors, including suboptimal reaction conditions, poor quality of reagents, and inherent properties of the protein or molecule being PEGylated. Key areas to investigate include reaction pH, molar ratio of PEG to the target molecule, reaction time and temperature, and the stability of the PEG reagent.[1][2]

Q2: How does pH affect PEGylation efficiency?

The reaction pH is a critical parameter. For amine-reactive PEGylation (e.g., using NHS esters), a pH range of 7.0-8.5 is generally recommended to balance the nucleophilicity of primary amines and the stability of the activated PEG.[3][4] For thiol-reactive PEGylation (e.g., using maleimides), a pH range of 6.5-7.5 is optimal to ensure the sulfhydryl group is sufficiently nucleophilic while minimizing side reactions with amines.[3] Suboptimal pH can lead to hydrolysis of the PEG reagent or low reactivity of the target functional group, both resulting in poor yield.[5]

Q3: My protein is precipitating during the reaction. What can I do?

Protein aggregation or precipitation during PEGylation can be caused by several factors:

  • Suboptimal Buffer Conditions: Ensure the reaction pH is at least one unit away from your protein's isoelectric point (pI) to maintain solubility.[6]

  • High Reactant Concentrations: Lowering the concentration of the protein or the activated PEG can sometimes prevent aggregation.[6]

  • Use of Organic Co-solvents: If your PEG reagent is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture is low (typically <10% v/v) to avoid protein denaturation.[3][7]

  • Solubility-Enhancing Excipients: Consider adding excipients like arginine or glycerol to the reaction buffer to improve protein solubility.[7]

Q4: I suspect my PEG reagent has degraded. How can I check its activity?

Hydrolysis of the activated PEG reagent is a common cause of low PEGylation efficiency, especially for moisture-sensitive linkers like NHS esters.[2][3] To minimize degradation, it is crucial to:

  • Store PEG reagents under the recommended conditions, typically at -20°C and desiccated.[8]

  • Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.[8]

  • Dissolve the PEG reagent in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use.[2][3]

  • Use freshly prepared activated PEG for the conjugation reaction.[6]

Troubleshooting Guide: Low or No Conjugation Yield

This guide provides a structured approach to identifying and resolving common problems encountered during PEGylation reactions.

Problem 1: Low or No Labeling Efficiency

Possible Cause 1: Suboptimal Reaction Buffer

  • Question: Is your reaction buffer compatible with your chosen PEGylation chemistry?

  • Answer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for amine-reactive PEG reagents (e.g., NHS esters), leading to significantly lower labeling efficiency.[2][8]

  • Solution: Use non-amine-containing buffers like phosphate-buffered saline (PBS), HEPES, or borate buffer.[2][8] If your protein is in an incompatible buffer, perform a buffer exchange using a desalting column before starting the PEGylation reaction.[2]

Possible Cause 2: Inactive PEG Reagent

  • Question: Has your PEG reagent been properly stored and handled?

  • Answer: Activated PEG reagents, particularly NHS esters, are susceptible to hydrolysis, which renders them non-reactive.[2][5] Improper storage or handling can lead to degradation.

  • Solution: Always store reagents as recommended by the manufacturer. Dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before adding it to the reaction mixture.[2]

Possible Cause 3: Incorrect Molar Ratio of Reactants

  • Question: Are you using a sufficient molar excess of the PEG reagent?

  • Answer: An insufficient amount of PEG reagent will lead to incomplete conjugation. The optimal molar ratio depends on the number of available reactive sites on your protein and the desired degree of PEGylation.

  • Solution: Start with a 10-20 fold molar excess of the PEG reagent over the protein.[7] Optimize this ratio by running a series of reactions with varying PEG-to-protein ratios.[2]

Possible Cause 4: Steric Hindrance

  • Question: Is the target functional group on your protein accessible?

  • Answer: The target amino acid residue may be located in a sterically hindered region of the protein, preventing the PEG reagent from accessing it.

  • Solution: Consider using a PEG linker with a longer spacer arm to overcome steric hindrance.[7] If possible, protein engineering to introduce a more accessible reactive site can be an option.[7]

Data Presentation: Optimizing Reaction Conditions

The efficiency of a PEGylation reaction is highly dependent on several parameters. The following table summarizes typical starting ranges and considerations for optimizing your experiment.

ParameterRecommended RangeConsiderations
pH Amine-reactive: 7.0-8.5[3][9] Thiol-reactive: 6.5-7.5[3]Balance reactivity and reagent stability. Protein stability is also pH-dependent.[1]
Temperature 4°C to 37°C[7][10]Lower temperatures can reduce side reactions and protein degradation but may require longer reaction times.[10]
Reaction Time 1 to 24 hours[3][7]Monitor reaction progress at different time points to determine the optimal duration.[7]
PEG:Protein Molar Ratio 5:1 to 50:1[7][8]Higher ratios can increase the degree of PEGylation but may also lead to polysubstitution and increase purification challenges.[4]
Protein Concentration 1-10 mg/mL[8]Reactions in dilute solutions can be inefficient.[7] However, high concentrations may lead to aggregation.[6]

Experimental Protocols

Protocol 1: General PEGylation via NHS Ester Chemistry

This protocol outlines a general procedure for PEGylating a protein using an amine-reactive PEG-NHS ester.

  • Protein Preparation:

    • Prepare the protein in a suitable amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.[8] Ensure the buffer pH is between 7.2 and 8.0.[8]

  • PEG Reagent Preparation:

    • Allow the PEG-NHS ester vial to equilibrate to room temperature before opening.

    • Dissolve the required amount of PEG-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution. Prepare this solution immediately before use.[3]

  • PEGylation Reaction:

    • Add the calculated volume of the PEG reagent stock solution to the protein solution while gently mixing. The final concentration of the organic solvent should not exceed 10% (v/v).[3]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle agitation.[3]

  • Quenching the Reaction:

    • Add a quenching buffer (e.g., Tris or glycine) to a final concentration of 10-50 mM to consume any unreacted PEG-NHS ester.[2][8]

    • Incubate for an additional 15-30 minutes at room temperature.[3]

  • Purification:

    • Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).[6][]

  • Analysis:

    • Analyze the purified conjugate to determine the degree of PEGylation and purity using techniques like SDS-PAGE, SEC-HPLC, and Mass Spectrometry.[8][12]

Protocol 2: Analysis of PEGylation Efficiency by SDS-PAGE
  • Collect aliquots from your PEGylation reaction at different time points (e.g., 0, 1, 4, and 24 hours).

  • Mix each aliquot with an appropriate volume of SDS-PAGE loading buffer.

  • Load the samples, along with an un-PEGylated protein control, onto a suitable polyacrylamide gel.

  • Run the gel according to standard procedures.

  • Stain the gel with a protein stain (e.g., Coomassie Blue). Successful PEGylation will be indicated by a shift in the molecular weight of the protein, with PEGylated species migrating slower than the unmodified protein.[6][13]

Visualizations

PEGylation_Workflow General PEGylation Experimental Workflow cluster_prep Preparation Protein_Prep 1. Protein Preparation (Amine-free buffer, pH 7.2-8.0) PEG_Prep 2. PEG Reagent Preparation (Dissolve in anhydrous DMSO/DMF) Reaction 3. PEGylation Reaction (Add PEG to protein, incubate) PEG_Prep->Reaction Quench 4. Quench Reaction (Add Tris or Glycine) Reaction->Quench Purify 5. Purification (SEC or IEX Chromatography) Quench->Purify Analyze 6. Analysis (SDS-PAGE, HPLC, MS) Purify->Analyze

Caption: A stepwise workflow for a typical protein PEGylation experiment.

Troubleshooting_Yield Troubleshooting Low PEGylation Yield cluster_causes Potential Causes & Solutions start Low Yield Observed buffer_check Buffer contains primary amines? start->buffer_check reagent_check PEG reagent hydrolyzed? buffer_check->reagent_check No buffer_sol Solution: Use non-amine buffer (e.g., PBS, HEPES) buffer_check->buffer_sol Yes ratio_check PEG:Protein ratio too low? reagent_check->ratio_check No reagent_sol Solution: Use fresh reagent, proper handling reagent_check->reagent_sol Yes conditions_check pH, Temp, or Time suboptimal? ratio_check->conditions_check No ratio_sol Solution: Increase molar excess of PEG reagent ratio_check->ratio_sol Yes conditions_sol Solution: Optimize reaction conditions systematically conditions_check->conditions_sol Yes

References

Technical Support Center: Hydroxy-PEG1-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are using Hydroxy-PEG1-acid for conjugation to amine-containing molecules. Here you will find frequently asked questions (FAQs) and troubleshooting advice to help you optimize your conjugation experiments and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a primary amine?

The conjugation of this compound to a primary amine via carbodiimide chemistry (using EDC and NHS) is not optimal at a single pH. Instead, a two-step process with distinct pH conditions for each step is highly recommended for maximum efficiency.[1][2][3][4]

  • Step 1: Activation of this compound (pH 4.5 - 6.0) The activation of the terminal carboxylic acid on the PEG linker with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) is most efficient in a slightly acidic environment.[3][4][5] This pH range ensures the carboxyl group is protonated and reactive while minimizing the hydrolysis of the newly formed, semi-stable NHS ester.[1] A common buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[1][3][4][5]

  • Step 2: Coupling to the Amine (pH 7.0 - 8.5) The subsequent reaction of the NHS-activated PEG-acid with the primary amine on your target molecule is most efficient at a neutral to slightly basic pH.[3][4][6] In this pH range, the primary amine is sufficiently deprotonated, making it a strong nucleophile that can effectively attack the NHS ester to form a stable amide bond.[1][3] Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a frequently used buffer for this step.[4]

Q2: Why is a two-step pH process recommended over a single-pH reaction?

Performing the entire conjugation at a single pH, such as 7.4, represents a compromise that can lead to suboptimal results. At this neutral pH, the activation of the carboxylic acid is less efficient than in an acidic environment, and the hydrolysis of the amine-reactive NHS ester is more significant.[1] By separating the reaction into two steps with optimized pH conditions for each, you can maximize both the activation of your PEG-acid and its subsequent conjugation to the target amine, ultimately leading to a higher yield of your final conjugate.[1][2]

Q3: What can happen if I use a pH outside of the optimal ranges?

Using a suboptimal pH can significantly decrease your conjugation efficiency for several reasons:

  • If the activation pH is too high (> 6.0): The efficiency of the initial carboxyl activation by EDC may be reduced.[3]

  • If the coupling pH is too low (< 7.0): The primary amine on your target molecule will be predominantly protonated (R-NH3+). This protonated form is not nucleophilic and will not react efficiently with the NHS-activated PEG, leading to very low or no yield.[3]

  • If the coupling pH is too high (> 8.5): The primary competing reaction is the hydrolysis of the NHS ester, where water attacks the ester and regenerates the original carboxyl group on the PEG-acid. The rate of this hydrolysis increases dramatically at higher pH values, significantly reducing the amount of activated PEG available to react with your target amine.[1][3][7]

Q4: Which buffers should I use, and which should I avoid?

The choice of buffer is critical for a successful conjugation reaction.

  • Recommended Buffers:

    • Activation Step (pH 4.5-6.0): MES buffer is highly recommended as it does not contain amines or carboxylates that can interfere with the reaction.[1][3][5]

    • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS), HEPES, and borate buffers are excellent choices for the second step.[6][8]

  • Buffers to Avoid:

    • Do not use buffers containing primary amines, such as Tris or glycine. These will compete with your target molecule for reaction with the activated PEG-acid, drastically reducing your yield.[6][8][9]

    • Avoid buffers with carboxylates, like acetate, during the activation step, as they can compete with the this compound for activation by EDC.[3]

Troubleshooting Guide

This guide addresses common problems encountered during the conjugation of this compound to amines.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Yield Suboptimal pH: The pH for the activation or coupling step was outside the optimal range.Verify the pH of your activation (pH 4.5-6.0) and coupling (pH 7.0-8.5) buffers. Implement the two-step pH protocol.[1][4]
Incompatible Buffer: The buffer contains interfering primary amines (e.g., Tris) or carboxylates.Perform a buffer exchange to move your amine-containing molecule into a recommended buffer like PBS or HEPES before the coupling step.[8][9]
Degraded Reagents: EDC and NHS are moisture-sensitive and can degrade if not stored properly.Use fresh, high-quality EDC and NHS. Always allow reagent vials to warm to room temperature before opening to prevent moisture condensation.[1][3][8]
Hydrolysis of NHS Ester: The time between the activation and coupling steps was too long, or the coupling pH was too high (>8.5).Add the amine-containing molecule to the activated PEG-acid immediately after the activation step is complete. Ensure the coupling pH does not exceed 8.5.[3][4]
Antibody/Protein Aggregation High Degree of PEGylation: Too many PEG molecules have been conjugated to the protein, potentially altering its properties and causing aggregation.Optimize the molar ratio of this compound to your protein. Start with a lower molar excess of the PEG reagent and titrate up to find the optimal ratio that provides sufficient labeling without causing aggregation.[9]
Suboptimal Purification: The buffers used during purification are not suitable for maintaining the solubility of the conjugate.Ensure that the buffers used for purification (e.g., in size-exclusion chromatography or dialysis) are optimized to maintain the stability and solubility of the newly formed conjugate.[9]

Quantitative Data: pH and Stability

The stability of the amine-reactive NHS-ester intermediate is highly dependent on pH. As the pH increases, the rate of hydrolysis accelerates, which directly competes with the desired amine coupling reaction.

pH Half-life of NHS-ester Implication for Conjugation
7.04-5 hoursRelatively stable, providing a good window for reaction with moderate amine reactivity.[7]
8.01 hourThe reaction must be performed promptly as the intermediate is less stable.[7]
8.610 minutesVery rapid hydrolysis; this pH is generally too high for efficient conjugation due to the short lifetime of the activated intermediate.[7]

Experimental Protocols

General Two-Step Protocol for Conjugation of this compound to a Protein

This protocol provides a general guideline. Molar ratios and incubation times may need to be optimized for your specific application.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Amine-containing protein/molecule in Coupling Buffer

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column for purification

Procedure:

  • Reagent Preparation: Allow all reagents to equilibrate to room temperature before opening the vials. Prepare stock solutions of EDC and Sulfo-NHS immediately before use in either Activation Buffer or anhydrous DMSO.

  • Activation of this compound: a. Dissolve this compound in Activation Buffer. b. Add a 5- to 10-fold molar excess of EDC and Sulfo-NHS to the this compound solution.[4][8] c. Incubate the reaction for 15-30 minutes at room temperature.[1][4][8]

  • Conjugation to Protein: a. Immediately add the freshly activated this compound solution to your protein solution in the Coupling Buffer. b. The pH of the final reaction mixture should be between 7.2 and 8.0.[4][8] c. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[9]

  • Quenching the Reaction: a. Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[1] This will hydrolyze any unreacted NHS esters. b. Incubate for 15-30 minutes at room temperature.[8]

  • Purification: a. Remove excess, unreacted PEG reagent and byproducts by running the reaction mixture through a desalting column, by dialysis, or by using size-exclusion chromatography (SEC).[1][8]

Visualizations

The following diagrams illustrate the key chemical principles and workflows discussed in this guide.

G cluster_activation Activation Step (pH 4.5 - 6.0) cluster_coupling Coupling Step (pH 7.0 - 8.5) cluster_side_reaction Side Reaction (pH > 8.5) PEG_COOH Hydroxy-PEG-COOH (Carboxylic Acid) Activated_PEG PEG-NHS Ester (Amine-Reactive) PEG_COOH->Activated_PEG Activation (Efficient) EDC_NHS EDC + NHS EDC_NHS->Activated_PEG Conjugate PEG-Amide-Target (Stable Conjugate) Activated_PEG->Conjugate Coupling PEG_COOH_hydrolyzed Hydroxy-PEG-COOH (Inactive) Activated_PEG->PEG_COOH_hydrolyzed Competing Reaction (Increases with pH) Target_Amine Target-NH2 (Deprotonated Amine) Target_Amine->Conjugate Nucleophilic Attack (Efficient) Hydrolysis Hydrolysis (H₂O) Hydrolysis->PEG_COOH_hydrolyzed

Caption: The effect of pH on the two-step amine conjugation reaction.

G start Start: Low Conjugation Yield check_ph Verify Reaction pH (Activation & Conjugation Steps) start->check_ph check_buffer Analyze Buffer Composition (Primary Amines, Nucleophiles) check_ph->check_buffer pH Correct adjust_ph Solution: Use two-step pH protocol (pH 4.5-6.0 & 7.2-8.5) check_ph->adjust_ph Incorrect pH check_reagents Check Reagent Quality (EDC/NHS stored properly?) check_buffer->check_reagents Buffer OK change_buffer Solution: Use non-amine buffers (MES, PBS, HEPES) check_buffer->change_buffer Incompatible? check_ratio Review Molar Ratios (PEG:Target, EDC:NHS) check_reagents->check_ratio Reagents OK new_reagents Solution: Use fresh, properly stored reagents. Equilibrate to RT. check_reagents->new_reagents Degraded? end Successful Conjugation check_ratio->end Ratio OK optimize_ratio Solution: Optimize molar excess of PEG and coupling agents. check_ratio->optimize_ratio Suboptimal? adjust_ph->check_buffer change_buffer->check_reagents new_reagents->check_ratio optimize_ratio->end

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Preventing Aggregation During Protein PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for preventing protein aggregation during PEGylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the PEGylation process.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation can be attributed to several factors:

  • Intermolecular Cross-linking: The use of bifunctional PEG linkers, which have reactive groups at both ends, can link multiple protein molecules together, leading to the formation of large aggregates.[1]

  • High Protein Concentration: At high concentrations, protein molecules are in closer proximity, increasing the likelihood of intermolecular interactions that can cause aggregation.[1][2]

  • Suboptimal Reaction Conditions: Protein stability is highly dependent on factors such as pH, temperature, and buffer composition. Deviations from a protein's optimal conditions can expose hydrophobic regions, promoting aggregation.[1][3]

  • Poor Reagent Quality: Impurities in the PEG reagent, particularly the presence of bifunctional species in a supposedly monofunctional reagent, can lead to unintended cross-linking and aggregation.[1]

  • PEG-Protein Interactions: The interaction between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length and structure of the PEG chain can influence these interactions.[1][4]

  • Inherent Protein Instability: Some proteins are naturally prone to aggregation due to their amino acid sequence and structure. For instance, the presence of a free cysteine can lead to the formation of intermolecular disulfide bonds and subsequent aggregation.[1][3][5]

Q2: How can I detect and quantify protein aggregation?

Several analytical techniques can be used to detect and quantify protein aggregation. It is often recommended to use a combination of methods for a comprehensive analysis.[1]

TechniquePrincipleInformation ProvidedSize Range
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Quantifies monomers, dimers, and higher-order soluble aggregates.[6]Soluble aggregates
Dynamic Light Scattering (DLS) Measures the size distribution of particles based on their Brownian motion.Detects the presence of larger aggregates and provides size distribution.[1]0.6 nm to 6 µm
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Separates proteins by molecular weight under denaturing conditions.Under non-reducing conditions, it reveals high-molecular-weight species corresponding to covalent aggregates.[1]Wide range
Analytical Ultracentrifugation (AUC) Measures the sedimentation rate of molecules under high centrifugal force.Assesses the homogeneity of protein solutions and characterizes the molecular weight of aggregates.[1]Wide range

Q3: What are some common strategies to prevent aggregation during PEGylation?

A multi-faceted approach is often necessary to prevent aggregation:

  • Optimize Reaction Conditions: Systematically screen for the optimal protein concentration, PEG:protein molar ratio, pH, and temperature.[1] Lowering the temperature (e.g., to 4°C) can slow the reaction rate and may favor intramolecular modification over intermolecular cross-linking.[1]

  • Control the Reaction Rate: A slower, more controlled reaction can be beneficial. This can be achieved by lowering the reaction temperature or by the stepwise addition of the activated PEG reagent.[1]

  • Incorporate Stabilizing Excipients: The addition of certain excipients to the reaction buffer can enhance protein stability and prevent aggregation.[1][7][8]

  • Consider Alternative PEGylation Strategies: If aggregation persists, exploring alternative PEGylation chemistries, such as using monofunctional PEG reagents or site-specific PEGylation techniques, may be necessary.[1]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues related to protein aggregation during PEGylation.

Logical Flow for Troubleshooting Aggregation

G cluster_0 A Aggregation Observed B Verify PEG Reagent Quality (e.g., monofunctional vs. bifunctional content) A->B C Optimize Reaction Conditions (Protein Conc., PEG:Protein Ratio, pH, Temp) B->C Reagent OK D Incorporate Stabilizing Excipients (Sugars, Amino Acids, Surfactants) C->D Aggregation still present H Aggregation Minimized C->H E Control Reaction Rate (Lower Temp, Stepwise PEG Addition) D->E Aggregation still present G Aggregation Resolved D->G F Consider Alternative PEGylation Strategy (e.g., different linker chemistry) E->F Aggregation still present E->G F->G I Aggregation Persists (Further Investigation Needed) F->I Aggregation still present

A flowchart for systematically troubleshooting aggregation issues during protein PEGylation.
Specific Scenarios

Issue 1: Immediate Precipitation Upon Adding PEG Reagent

  • Possible Cause: The protein concentration may be too high, or the buffer conditions (pH, ionic strength) may be suboptimal, leading to rapid aggregation.

  • Troubleshooting Steps:

    • Reduce Protein Concentration: Attempt the reaction at a lower protein concentration.

    • Optimize Buffer: Screen a range of pH values and buffer compositions to find conditions where the protein is most stable.

    • Stepwise PEG Addition: Add the PEG reagent in small aliquots over time to avoid a sudden high local concentration.[1]

Issue 2: Gradual Increase in Turbidity During Reaction

  • Possible Cause: The reaction conditions may be slowly inducing protein unfolding and aggregation over time.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 4°C) to slow down both the PEGylation reaction and potential aggregation pathways.[1]

    • Add Stabilizing Excipients: Incorporate stabilizers such as sugars (sucrose, trehalose), polyols (sorbitol, glycerol), or amino acids (arginine, glycine) into the reaction buffer.[1]

Issue 3: High Molecular Weight Aggregates Observed by SEC

  • Possible Cause: If using a bifunctional PEG linker, intermolecular cross-linking is a likely cause. If using a monofunctional linker, there may be a significant percentage of bifunctional impurities.

  • Troubleshooting Steps:

    • Verify PEG Reagent: Confirm the purity and functionality of your PEG reagent.

    • Optimize PEG:Protein Ratio: Reduce the molar excess of the PEG reagent.

    • Switch to Monofunctional PEG: If a bifunctional linker is not essential, switch to a monofunctional PEG to eliminate the possibility of cross-linking.[1]

Experimental Protocols

Protocol 1: Screening for Optimal Reaction Conditions

This protocol outlines a method for systematically screening various reaction parameters to minimize aggregation.

G cluster_0 A Prepare Protein Stock Solution B Set up Parallel Reactions in a 96-well Plate or Tubes A->B C Vary Key Parameters Systematically: - Protein Concentration - PEG:Protein Molar Ratio - pH - Temperature B->C D Incubate Reactions for a Defined Time C->D E Analyze Aggregation by: - Visual Inspection (Turbidity) - DLS - SEC D->E F Identify Optimal Conditions with Minimal Aggregation E->F

An experimental workflow for screening optimal PEGylation reaction conditions.

Materials:

  • Protein of interest

  • Activated PEG reagent

  • A range of buffers with different pH values

  • Multi-well plates or microcentrifuge tubes

  • Incubators/water baths set to different temperatures

  • Instrumentation for aggregation analysis (DLS, SEC)

Procedure:

  • Prepare a concentrated stock solution of your protein.

  • Set up a matrix of reactions in parallel. Each reaction should have a unique combination of the parameters being tested.

  • Vary one parameter at a time while keeping others constant to determine the effect of each on aggregation.

  • Incubate the reactions for a predetermined amount of time.

  • Analyze the extent of aggregation in each reaction using appropriate analytical techniques.

  • Identify the combination of conditions that results in the desired level of PEGylation with the minimal amount of aggregation.

Protocol 2: Screening for Stabilizing Excipients

This protocol helps determine the most effective excipient for preventing aggregation during PEGylation.

Materials:

  • Optimal reaction conditions identified from Protocol 1

  • Stock solutions of various excipients:

    • Sugars/Polyols: Sucrose, Trehalose, Sorbitol, Glycerol

    • Amino Acids: Arginine, Glycine

    • Surfactants: Polysorbate 20, Polysorbate 80

Procedure:

  • Set up a series of PEGylation reactions using the optimal conditions determined previously.

  • To each reaction, add a different excipient at a specific concentration. It is advisable to test a range of concentrations for each excipient.

  • Include a control reaction with no excipient.

  • Incubate the reactions and analyze for aggregation as described in Protocol 1.

  • Compare the level of aggregation in the presence of different excipients to the control and select the most effective stabilizer.

Table of Common Stabilizing Excipients and Their Typical Concentrations:

Excipient ClassExampleTypical Concentration RangeMechanism of Action
Sugars/Polyols Sucrose5-10% (w/v)Preferential exclusion
Trehalose5-10% (w/v)Preferential exclusion, vitrification
Sorbitol5-10% (w/v)Preferential exclusion
Amino Acids Arginine50-250 mMSuppresses aggregation, increases solubility
Glycine50-200 mMIncreases protein solubility
Surfactants Polysorbate 200.01-0.05% (v/v)Reduces surface tension and prevents adsorption
Polysorbate 800.01-0.05% (v/v)Reduces surface tension and prevents adsorption

References

Technical Support Center: Hydroxy-PEG1-acid sodium salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and use of Hydroxy-PEG1-acid sodium salt. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you address common issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound sodium salt upon receipt?

A: Upon receipt, this compound sodium salt should be stored at -20°C in a desiccated environment. It is important to prevent exposure to moisture to maintain the integrity of the compound.

Q2: Why is this product supplied as a sodium salt?

A: The sodium salt form of this compound is stable for long-term storage and shipping. The free carboxylic acid form is prone to intramolecular reactions between the hydroxyl and carboxylic acid groups, which can lead to polymerization and degradation of the product.[1][2][3]

Q3: In what solvents is this compound sodium salt soluble?

A: this compound sodium salt is soluble in water, as well as common organic solvents like dimethylsulfoxide (DMSO) and dimethylformamide (DMF).[4] The polyethylene glycol (PEG) spacer enhances its solubility in aqueous media.[1][2][3]

Q4: Can I use buffers containing primary amines, such as Tris or glycine, with this product?

A: It is not recommended to use buffers containing primary amines like Tris or glycine when performing conjugation reactions with the carboxylic acid group of this molecule. These buffers will compete with your target molecule for reaction with the activated carboxylic acid, leading to lower conjugation efficiency. Recommended buffers include phosphate-buffered saline (PBS), carbonate/bicarbonate buffer, or borate buffer.

Q5: What is the purpose of the hydroxyl and carboxylic acid functional groups?

A: The terminal carboxylic acid can be activated to react with primary amine groups on molecules like proteins or peptides to form a stable amide bond.[4][5] The hydroxyl group allows for further derivatization or can be replaced with other functional groups for multi-step conjugation strategies.[1][2][3]

Storage and Handling Data

ParameterRecommendationSource
Storage Temperature -20°C[1][4][5][6]
Storage Conditions Desiccated, protect from moisture.General lab best practices
Shipping Temperature Ambient Temperature[1][4][5][6]
Recommended Solvents Water, DMSO, DMF[4]

Troubleshooting Guides

Problem 1: Low Conjugation Yield
Possible Cause Recommended Solution
Suboptimal Buffer pH Ensure the reaction buffer pH is within the optimal range for your chosen coupling chemistry. For EDC/NHS chemistry, a pH of 7.2-8.5 is generally recommended for the coupling step.
Hydrolysis of Activated Ester If using a two-step EDC/NHS protocol, the NHS-ester intermediate is susceptible to hydrolysis. Prepare fresh solutions of EDC and NHS immediately before use and proceed to the coupling step promptly after the activation step.
Presence of Primary Amines in Buffer Avoid using buffers containing primary amines (e.g., Tris, glycine) as they will compete with your target molecule. Switch to a non-amine-containing buffer such as PBS, MES, or HEPES.
Inefficient Activation of Carboxylic Acid Ensure you are using a sufficient molar excess of activating agents (e.g., EDC and NHS). Optimization of the molar ratios may be necessary.
Steric Hindrance The reactive amine on your target molecule may be sterically hindered. Consider using a longer PEG linker to increase the distance between the two molecules.
Problem 2: Precipitation of the Compound During the Experiment
Possible Cause Recommended Solution
Poor Solubility of the Conjugate While the PEG linker enhances solubility, the final conjugate may have different solubility properties. Try performing the reaction at a more dilute concentration. You can also consider adjusting the buffer composition or pH.
Aggregation of the Target Molecule The experimental conditions (e.g., pH, temperature) may be causing your target molecule to aggregate. Optimize these conditions to ensure the stability of your biomolecule throughout the conjugation process.
"Salting Out" Effect High concentrations of salts in your buffers can sometimes lead to the precipitation of PEG-containing molecules. If possible, try reducing the salt concentration of your buffers.

Experimental Protocols

General Protocol for Protein Conjugation using EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid group of this compound sodium salt to primary amines (e.g., lysine residues) on a target protein.

Materials:

  • This compound sodium salt

  • Target protein in a suitable amine-free buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before opening their containers to prevent moisture condensation.

    • Prepare a stock solution of this compound sodium salt in an appropriate solvent (e.g., water, DMSO).

    • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

  • Activation of Carboxylic Acid:

    • In a reaction tube, combine this compound sodium salt with a molar excess of EDC and NHS in Activation Buffer. A typical starting point is a 1.5 to 2-fold molar excess of EDC and NHS over the PEG linker.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to the Protein:

    • Immediately add the activated PEG linker solution to your protein solution. The pH of the reaction mixture should be adjusted to 7.2-7.5 for optimal coupling to primary amines.

    • The molar ratio of the PEG linker to the protein will depend on the desired degree of labeling and should be optimized for your specific application. A 10-20 fold molar excess of the linker is a common starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction (Optional but Recommended):

    • Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification:

    • Remove the excess, unreacted PEG linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

Visualizations

experimental_workflow Experimental Workflow for Protein Conjugation cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification prep_peg Prepare PEG Stock Solution activation Activate Carboxylic Acid (15-30 min, RT) prep_peg->activation prep_edc_nhs Prepare Fresh EDC/NHS Solutions prep_edc_nhs->activation conjugation Add to Protein Solution (2h RT or O/N 4°C) activation->conjugation quenching Quench Reaction (15-30 min, RT) conjugation->quenching purify Purify Conjugate (Desalting/Dialysis) quenching->purify troubleshooting_low_yield Troubleshooting Low Conjugation Yield cluster_checks Initial Checks cluster_solutions Potential Solutions start Low Conjugation Yield check_ph Is buffer pH optimal? start->check_ph check_buffer_amines Does buffer contain primary amines? start->check_buffer_amines check_reagent_freshness Are EDC/NHS solutions fresh? start->check_reagent_freshness adjust_ph Adjust pH to 7.2-8.5 for coupling check_ph->adjust_ph No change_buffer Switch to amine-free buffer (e.g., PBS) check_buffer_amines->change_buffer Yes remake_reagents Prepare fresh EDC/NHS immediately before use check_reagent_freshness->remake_reagents No optimize_ratios Optimize molar ratios of EDC/NHS adjust_ph->optimize_ratios change_buffer->optimize_ratios remake_reagents->optimize_ratios increase_linker_length Consider a longer PEG linker for steric hindrance optimize_ratios->increase_linker_length If yield is still low

References

Technical Support Center: Characterization of Hydroxy-PEG1-acid Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of Hydroxy-PEG1-acid and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing this compound?

The primary challenges in characterizing this compound stem from its chemical properties. As a short-chain polyethylene glycol (PEG) derivative, it is highly polar and lacks a strong UV chromophore, making detection and quantification by standard HPLC-UV methods difficult.[1][] Furthermore, the presence of two reactive functional groups (a hydroxyl and a carboxylic acid) can lead to self-reaction or the formation of side products during synthesis and conjugation, complicating purity analysis.[3][4][5] Polydispersity, although less of an issue for a short PEG linker like PEG1, can still be a factor in related, longer-chain products, making molecular weight determination complex.[6][7]

Q2: Why is my this compound product showing a broad peak in reverse-phase HPLC?

A broad peak in reverse-phase HPLC can be attributed to several factors. The highly polar nature of this compound can lead to poor retention and interaction with the stationary phase, resulting in peak tailing.[8] Additionally, the presence of impurities or byproducts with similar polarity can cause peak broadening. One common impurity in the synthesis of heterobifunctional PEGs is the corresponding PEG-diol, which can be difficult to separate.[7] To address this, optimization of the mobile phase, such as the addition of an ion-pairing agent or using a different stationary phase, may be necessary.

Q3: I am having difficulty detecting my this compound using HPLC with a UV detector. What are my options?

Since PEGs do not have a significant chromophore for UV detection, alternative detection methods are recommended.[] Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) are powerful techniques for detecting compounds that lack UV absorbance.[1][6][9] These detectors are mass-based and provide a more uniform response for non-volatile analytes. Alternatively, coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and specificity, allowing for both detection and mass confirmation.[][10]

Q4: How can I confirm the identity and purity of my this compound product?

A combination of analytical techniques is recommended for comprehensive characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure. The characteristic peaks of the PEG backbone, the protons adjacent to the hydroxyl group, and the protons adjacent to the carboxylic acid can be integrated to assess purity.[6]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) can be used to determine the molecular weight of the product and identify any impurities.[6][11]

  • High-Performance Liquid Chromatography (HPLC): Coupled with detectors like CAD, ELSD, or MS, HPLC is excellent for assessing purity and quantifying the product.[][6][9]

Q5: What are common impurities I should look for in my this compound product?

Common impurities can include:

  • Starting materials from the synthesis.

  • The corresponding PEG-diol (from the presence of water during synthesis).[7]

  • Oligomers or polymers formed through self-esterification of the this compound.[3][4][5]

  • Residual solvents from the purification process.[12]

Troubleshooting Guides

Problem 1: Low Yield of Conjugated Product

Symptoms:

  • Low intensity of the desired conjugate peak in HPLC.

  • Presence of a large peak corresponding to the unconjugated starting material.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Suboptimal Reaction pH For reactions involving NHS esters, maintain a pH between 7.2 and 8.5. For maleimide chemistry, a pH of 6.5-7.5 is recommended.[13]
Hydrolysis of Activated PEG Prepare the activated PEG derivative immediately before use. NHS esters, for example, have a short half-life in aqueous solutions, especially at higher pH.[13]
Presence of Competing Nucleophiles Avoid buffers containing primary amines (e.g., Tris) when using NHS esters, as they will compete for the reaction.[13]
Incorrect Molar Ratio of Reactants Optimize the molar ratio of the PEG linker to the target molecule. A titration of the PEG linker may be necessary.[1]
Problem 2: Product Aggregation During or After Conjugation

Symptoms:

  • Precipitation observed in the reaction mixture.

  • Broad, high molecular weight peaks observed in Size Exclusion Chromatography (SEC).

Possible Causes and Solutions:

CauseTroubleshooting Steps
Conformational Changes Leading to Aggregation Perform the reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process.[13]
High Protein Concentration Lower the concentration of the protein or other biomolecule in the reaction mixture.
Intermolecular Cross-linking If using a bifunctional linker, ensure that the reaction conditions favor intramolecular conjugation. This can sometimes be controlled by the rate of addition of the linker.
Buffer Conditions Add excipients such as arginine to the buffer, which can help to suppress protein aggregation.[13]

Experimental Protocols

Protocol 1: Purity Analysis by HPLC-CAD

This method is suitable for quantifying this compound and monitoring conjugation reactions.

  • Instrumentation: HPLC system with a Charged Aerosol Detector (CAD).

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector Settings: Optimized for the specific instrument.

Protocol 2: Structural Confirmation by ¹H NMR

This method is ideal for confirming the chemical structure and assessing the purity of this compound.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d6.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton experiment.

    • Number of Scans: 16 or 64 for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation for quantitative analysis.[6]

  • Data Analysis: Integrate the characteristic peaks of the PEG backbone (around 3.5 ppm), the protons adjacent to the hydroxyl group, and the protons adjacent to the carboxylic acid. The ratio of these integrals can be used to confirm the structure and assess purity.[6]

Quantitative Data Summary

Table 1: Expected Analytical Parameters for this compound

ParameterExpected ValueAnalytical Technique
Molecular Weight134.13 g/mol Mass Spectrometry
Purity≥95%HPLC-CAD/ELSD
¹H NMR Chemical Shifts (in DMSO-d6)~3.5 ppm (PEG backbone), ~4.5 ppm (-OH), ~2.5 ppm (-CH₂-COOH)¹H NMR

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_conjugation Application synthesis This compound Synthesis purification Purification (e.g., Chromatography) synthesis->purification hplc HPLC-CAD/ELSD/MS (Purity) purification->hplc Purity Check nmr NMR (Structure ID) purification->nmr Structure Verification ms Mass Spec (MW Confirmation) purification->ms Molecular Weight conjugation Conjugation to Biomolecule ms->conjugation final_char Characterization of Conjugate conjugation->final_char troubleshooting_workflow start Low Conjugation Yield? ph_check Is pH optimal? start->ph_check Yes hydrolysis_check Freshly prepared activated PEG? ph_check->hydrolysis_check Yes adjust_ph Adjust pH ph_check->adjust_ph No buffer_check Buffer contains competing amines? hydrolysis_check->buffer_check Yes prepare_fresh Prepare fresh activated PEG hydrolysis_check->prepare_fresh No ratio_check Is molar ratio optimized? buffer_check->ratio_check No change_buffer Change to non-amine buffer buffer_check->change_buffer Yes optimize_ratio Optimize molar ratio ratio_check->optimize_ratio No success Improved Yield ratio_check->success Yes adjust_ph->hydrolysis_check prepare_fresh->buffer_check change_buffer->ratio_check optimize_ratio->success

References

Technical Support Center: Minimizing Steric Hindrance in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding steric hindrance in bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation?

A1: Steric hindrance refers to the spatial obstruction that prevents or slows down a chemical reaction due to the size and shape of the molecules involved.[1] In bioconjugation, this occurs when the three-dimensional structure of a biomolecule, such as a protein or antibody, physically blocks the reactive sites, preventing efficient conjugation with another molecule like a drug, dye, or linker.[2][3] This can happen if the target functional group is buried within the protein's structure or shielded by bulky neighboring residues.

Q2: What are the common indicators that steric hindrance is affecting my bioconjugation reaction?

A2: Common signs of steric hindrance include:

  • Low or no conjugation yield: The final amount of your desired bioconjugate is significantly lower than expected.[2][4]

  • Incomplete conjugation: Even with an excess of the labeling reagent, the biomolecule does not become fully conjugated.[4]

  • Lack of site-specificity: Conjugation occurs at more accessible, unintended sites on the biomolecule's surface.[4]

  • Protein aggregation or precipitation: Modification of surface residues can alter the protein's properties, leading to aggregation.[5]

Q3: How can I overcome steric hindrance in my experiments?

A3: Several strategies can be employed to minimize steric hindrance:

  • Use of Linkers/Spacers: Introducing a flexible spacer, such as a Polyethylene Glycol (PEG) linker, between the two molecules to be conjugated can increase the distance between them and reduce spatial constraints.[3][6]

  • Optimize Reaction Conditions: Adjusting the pH, temperature, or reaction time can sometimes induce slight conformational changes in the protein, potentially exposing the target site.[4][5] However, this must be done carefully to avoid denaturation.[4]

  • Site-Specific Conjugation: Employing techniques that target specific, accessible amino acids or introducing unique reactive handles through protein engineering can bypass hindered sites.[7][8] This includes methods like engineering cysteine residues or incorporating unnatural amino acids.[9][10]

  • Choose Appropriate Reagents: If possible, select smaller, less bulky labeling reagents.[4]

Q4: How does the length of a PEG linker impact steric hindrance?

A4: The length of a PEG linker is a critical factor:

  • Too short: A short linker may not provide enough separation, leading to persistent steric clash and potentially reduced biological activity.[4]

  • Too long: A very long PEG chain can sometimes wrap around the biomolecule, creating its own form of steric hindrance.[4] It can also impact the pharmacokinetic properties of the final conjugate.[4] Finding the optimal linker length often requires empirical testing for each specific bioconjugate.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during bioconjugation experiments that may be related to steric hindrance.

Problem 1: Low or No Conjugation Yield

Possible Cause Recommended Solution
Inaccessible Reactive Site 1. Introduce a Linker: Use a flexible linker, such as a PEG linker, to increase the distance between the biomolecule and the payload. Experiment with different linker lengths to find the optimal separation.[4][7] 2. Optimize Reaction Conditions: Carefully adjust the pH and temperature of the reaction to potentially expose the target site through minor conformational changes.[5] 3. Site-Directed Mutagenesis: If feasible, mutate a surface-exposed, non-essential amino acid to a more reactive one (e.g., cysteine) in a more accessible location.[4][9]
Steric Clash Between Bulky Molecules 1. Optimize Linker Length: Test a range of linker lengths to identify the ideal distance for efficient conjugation.[4] 2. Use Smaller Reagents: If possible, select smaller and less bulky labeling reagents or payloads.[4]
Incorrect Reaction Conditions 1. Verify pH: Ensure the reaction buffer pH is optimal for your specific conjugation chemistry (e.g., pH 7.5-8.5 for NHS esters, pH 6.5-7.5 for maleimides).[4][5] 2. Check Reagent Stability: Ensure reagents, especially moisture-sensitive ones like NHS esters, have not degraded.[4]

Problem 2: Protein Aggregation or Precipitation During Conjugation

Possible Cause Recommended Solution
Increased Hydrophobicity 1. Use a Hydrophilic Linker: Incorporate a hydrophilic PEG linker to improve the solubility of the final conjugate.[4][11] 2. Optimize Drug-to-Antibody Ratio (DAR): For antibody-drug conjugates (ADCs), a high DAR with a hydrophobic payload can lead to aggregation. Reducing the DAR may be necessary.[4]
Protein Instability 1. Optimize Buffer Conditions: Screen different buffers, pH, and excipients to find conditions that stabilize the protein during and after conjugation.[4] 2. Lower Reaction Temperature: Performing the conjugation at a lower temperature (e.g., 4°C) can sometimes reduce aggregation.[4]
Change in Protein pI The conjugation of molecules can alter the isoelectric point (pI) of the protein. If the reaction pH is close to the new pI, aggregation can occur. Screen a range of buffer pH values to maintain solubility.[5]

Data Presentation

The following tables summarize quantitative data on how linker length can influence key parameters in bioconjugation.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

LinkerDrug-to-Antibody Ratio (DAR)In Vitro Potency (IC50, nM)Plasma Clearance (mL/kg/day)
Short PEG3.50.515
Medium PEG3.51.210
Long PEG3.52.55
Data synthesized from representative studies on ADCs.

Table 2: Influence of Linker Type on Conjugation Efficiency

Linker TypeMolar Excess of LinkerConjugation Efficiency (%)
NHS-ester (No PEG)20x65
NHS-PEG4-ester20x85
NHS-PEG12-ester20x92
Data represents typical results for lysine-based antibody conjugation.

Experimental Protocols

Protocol 1: General Procedure for Antibody PEGylation using an NHS-Ester Linker

This protocol outlines the conjugation of an NHS-activated PEG linker to the lysine residues of an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • NHS-activated PEG linker.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., size-exclusion chromatography column).

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column. Adjust the antibody concentration to 1-10 mg/mL.

  • PEG-NHS Ester Preparation: Immediately before use, dissolve the NHS-activated PEG linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the antibody solution. Mix gently.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[4]

  • Purification: Remove excess, unreacted PEG linker and quenching buffer using a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by UV-Vis spectroscopy to determine the final concentration. The degree of labeling can be determined by mass spectrometry.

Protocol 2: Site-Specific Antibody Conjugation via Engineered Cysteine

This protocol describes the conjugation to an engineered cysteine residue on an antibody using a maleimide-functionalized payload.

Materials:

  • Cysteine-engineered antibody.

  • Reducing agent (e.g., TCEP).

  • Maleimide-functionalized payload.

  • Reaction buffer (e.g., PBS, pH 6.5-7.5, containing EDTA).

  • Quenching solution (e.g., free cysteine or N-acetylcysteine).

  • Purification system (e.g., size-exclusion chromatography column).

Procedure:

  • Antibody Reduction: If the engineered cysteine is in a disulfide bond, reduce the antibody with a 10-fold molar excess of TCEP for 1-2 hours at 37°C.

  • Buffer Exchange: Remove the reducing agent using a desalting column, exchanging the antibody into the reaction buffer.

  • Payload Preparation: Dissolve the maleimide-functionalized payload in DMSO or another suitable organic solvent.

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the payload solution to the reduced antibody.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching solution to a final concentration of 10-fold molar excess over the payload to react with any unreacted maleimide groups. Incubate for 30 minutes.

  • Purification: Purify the antibody-drug conjugate using size-exclusion chromatography.

  • Characterization: Confirm site-specific conjugation and determine the drug-to-antibody ratio using techniques like mass spectrometry and hydrophobic interaction chromatography (HIC).

Visualizations

StericHindrance cluster_no_linker Without Linker: Steric Hindrance cluster_with_linker With Linker: Minimized Hindrance Antibody1 Antibody ReactiveSite1 Payload1 Bulky Payload Payload1->ReactiveSite1 Reaction Blocked Antibody2 Antibody ReactiveSite2 Payload2 Bulky Payload Linker Flexible Linker Payload2->Linker Linker->ReactiveSite2 Successful Conjugation

Caption: Overcoming steric hindrance with a flexible linker.

BioconjugationWorkflow start Start: Biomolecule & Payload buffer_exchange 1. Buffer Exchange (if needed) start->buffer_exchange activation 2. Activation of Biomolecule or Payload buffer_exchange->activation conjugation 3. Conjugation Reaction activation->conjugation quenching 4. Quenching of Reaction conjugation->quenching purification 5. Purification of Conjugate quenching->purification characterization 6. Characterization (e.g., MS, HPLC) purification->characterization end End: Purified Bioconjugate characterization->end

Caption: General experimental workflow for bioconjugation.

HER2Signaling cluster_cell Tumor Cell HER2 HER2 Receptor PI3K PI3K/AKT Pathway HER2->PI3K Activation RAS RAS/MEK/MAPK Pathway HER2->RAS Activation Internalization Internalization & Lysosomal Degradation HER2->Internalization Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation PayloadRelease Payload Release Internalization->PayloadRelease PayloadRelease->Proliferation Inhibition ADC Antibody-Drug Conjugate (ADC) ADC->HER2 Binding

Caption: Simplified HER2 signaling pathway targeted by an ADC.

References

Technical Support Center: Addressing Immunogenicity of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PEGylated compounds. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you address challenges related to the immunogenicity of these complex molecules.

Frequently Asked Questions (FAQs)

General Understanding

  • Q1: What is PEGylation and why is it used? A1: PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a therapeutic agent, such as a protein, peptide, or nanoparticle.[1][2] This modification is designed to improve the drug's pharmacokinetic and pharmacodynamic properties.[2] Key benefits include increased drug stability, prolonged circulation time in the bloodstream, and reduced immunogenicity and renal excretion.[1][3] These improvements can lead to less frequent dosing and better patient compliance.[1][2]

  • Q2: Is PEG itself immunogenic? A2: While PEG has long been considered non-immunogenic, a growing body of evidence indicates that PEG itself can elicit an immune response.[4][5][6][7][8] The immune system can recognize PEG as a foreign substance, leading to the production of anti-PEG antibodies.[9][10][11] These antibodies can be pre-existing in individuals due to exposure to PEG in everyday products like cosmetics and food, or they can be induced by treatment with PEGylated therapeutics.[6][9][10]

Troubleshooting Unexpected Results

  • Q3: My PEGylated drug is showing reduced efficacy and faster clearance than expected in preclinical/clinical studies. What could be the cause? A3: A primary cause for reduced efficacy and rapid clearance of a PEGylated drug is the "Accelerated Blood Clearance (ABC)" phenomenon.[12][13][14] This is often mediated by anti-PEG antibodies, particularly IgM and IgG.[6][12] These antibodies can bind to the PEG moiety of the drug, leading to its rapid removal from circulation by the mononuclear phagocyte system, especially Kupffer cells in the liver.[11][14] The presence of pre-existing or treatment-induced anti-PEG antibodies is a significant factor.[9][10]

  • Q4: I am observing hypersensitivity reactions (HSRs) in subjects administered with my PEGylated compound. What is the likely immunological mechanism? A4: Hypersensitivity reactions to PEGylated compounds can be a serious safety concern.[5][9][10] These reactions are often linked to the activation of the complement system, which is a part of the innate immune system.[13][15][16] Anti-PEG antibodies can trigger the classical complement pathway upon binding to the PEGylated drug.[14] This leads to the generation of anaphylatoxins (C3a and C5a), which can cause pseudo-anaphylactic reactions.[15][17]

  • Q5: My anti-drug antibody (ADA) assay for a PEGylated protein is giving inconsistent results. What could be interfering with the assay? A5: Assays for ADAs against PEGylated proteins need to be able to detect antibodies against both the protein and the PEG moiety.[5] Interference can arise from several sources. The presence of circulating PEGylated drug can interfere with the detection of anti-PEG antibodies. Also, the choice of reagents in an ELISA, such as surfactants like Tween 20, can lead to biased results in anti-PEG antibody detection.[18][19] It is crucial to optimize assay conditions, including coating methods, blocking solutions, and washing buffers, to ensure accuracy.[18][19]

Assay and Protocol Guidance

  • Q6: How can I detect and quantify anti-PEG antibodies in my samples? A6: The most common method for detecting anti-PEG antibodies is the enzyme-linked immunosorbent assay (ELISA).[18] Other methods include surface plasmon resonance (SPR), which can offer rapid and quantitative detection.[20] Cell-based assays using flow cytometry can also be used to assess the functional consequences of anti-PEG antibody binding.[12][21]

  • Q7: Are there established protocols for anti-PEG antibody ELISA? A7: Yes, several protocols for anti-PEG antibody ELISA have been published. These protocols provide guidance on reagent selection, coating conditions, and sample dilution. It is important to select a protocol that is specific for the antibody isotype of interest (e.g., IgM, IgG) and to validate the assay for your specific application. A generalized protocol is provided in the "Experimental Protocols" section below.

Mitigation Strategies

  • Q8: What strategies can I employ to reduce the immunogenicity of my PEGylated compound? A8: Several strategies can be considered to mitigate the immunogenicity of PEGylated therapeutics. These include modifying the PEG structure, such as using branched instead of linear PEG, which can enhance immune shielding.[7][22] The choice of PEG molecular weight and the density of PEG chains on the drug surface are also critical factors.[11][14] Additionally, exploring alternative polymers to PEG is an active area of research.[23]

Data Summary Tables

Table 1: Factors Influencing the Immunogenicity of PEGylated Compounds

FactorInfluence on ImmunogenicityReference
PEG Molecular Weight Higher molecular weight PEGs tend to be more immunogenic.[11][14]
PEG Structure Branched PEGs may offer better shielding of epitopes compared to linear PEGs.[7][22]
Terminal Functional Groups Hydrophobic terminal groups, like the methoxy group, may contribute to immunogenicity.[17][22]
PEG Surface Density The density of PEG chains on the surface of a nanoparticle or protein can impact immune recognition.[14]
Conjugated Molecule The nature of the protein, lipid, or polymer conjugated to PEG can influence the overall immunogenicity.[17]
Route of Administration The route of administration (e.g., intravenous vs. subcutaneous) can affect the type and magnitude of the immune response.[7][24]
Dosing Regimen The frequency and dose of the PEGylated drug can impact the induction of anti-PEG antibodies.[14]

Table 2: Comparison of Anti-PEG Antibody Detection Methods

Assay MethodPrincipleAdvantagesDisadvantagesReference
ELISA Immobilized PEG captures anti-PEG antibodies, which are then detected by an enzyme-linked secondary antibody.Widely available, relatively inexpensive, high throughput.Can be prone to interference, results can vary between labs.[18][19]
Surface Plasmon Resonance (SPR) Measures the binding of anti-PEG antibodies to a PEG-coated sensor surface in real-time.Rapid, quantitative, provides kinetic data.Requires specialized equipment, can be more expensive.[20]
Flow Cytometry Detects the binding of fluorescently labeled PEGylated liposomes or cells to B cells expressing anti-PEG antibodies.Provides functional information, can identify specific B cell populations.More complex workflow, may have lower throughput.[21]

Experimental Protocols

Protocol: General Sandwich ELISA for Anti-PEG Antibody Detection

This protocol provides a general framework. Optimization of concentrations, incubation times, and blocking buffers is essential for each specific PEGylated compound and antibody isotype.

Materials:

  • High-binding 96-well microplates

  • PEGylated compound for coating (e.g., mPEG-BSA)

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, note: Tween-20 can interfere, so optimization is crucial)[18][19]

  • Sample Diluent (e.g., Blocking Buffer)

  • Patient/animal serum or plasma samples

  • Detection Antibody (e.g., HRP-conjugated anti-human IgG or IgM)

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Dilute the PEGylated coating antigen to a predetermined optimal concentration (e.g., 5 µg/mL) in Coating Buffer. Add 50-100 µL per well and incubate overnight at 4°C.[25]

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[25]

  • Sample Incubation: Wash the plate 3 times. Dilute samples and controls in Sample Diluent. Add 50-100 µL per well and incubate for 1-2 hours at room temperature.[25]

  • Detection Antibody Incubation: Wash the plate 3 times. Add 50-100 µL of diluted HRP-conjugated detection antibody to each well and incubate for 1 hour at room temperature.[25]

  • Substrate Development: Wash the plate 5-6 times. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.[25]

  • Stopping Reaction: Add 100 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm within 30 minutes.

Visualizations

Immunogenicity_Pathway Immune Response to PEGylated Compounds cluster_antigen_presentation Antigen Presentation cluster_b_cell_activation B Cell Activation cluster_antibody_production Antibody Production cluster_consequences Clinical Consequences PEGylated Compound PEGylated Compound APC Antigen Presenting Cell (APC) PEGylated Compound->APC Uptake BCR B Cell Receptor (BCR) PEGylated Compound->BCR Direct Binding (T-independent) B_Cell B Cell APC->B_Cell Antigen Presentation BCR->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Anti_PEG_Abs Anti-PEG Antibodies (IgM, IgG) Plasma_Cell->Anti_PEG_Abs Secretion ABC Accelerated Blood Clearance (ABC) Anti_PEG_Abs->ABC Complement Complement Activation Anti_PEG_Abs->Complement HSR Hypersensitivity Reactions (HSR) Complement->HSR

Caption: Signaling pathway of the immune response to PEGylated compounds.

ELISA_Workflow Anti-PEG Antibody ELISA Workflow Start Start Coat_Plate Coat Plate with PEG-Antigen Start->Coat_Plate Wash_1 Wash Coat_Plate->Wash_1 Block Block Non-specific Sites Wash_1->Block Wash_2 Wash Block->Wash_2 Add_Sample Add Serum/Plasma Sample Wash_2->Add_Sample Wash_3 Wash Add_Sample->Wash_3 Add_Detection_Ab Add HRP-conjugated Detection Antibody Wash_3->Add_Detection_Ab Wash_4 Wash Add_Detection_Ab->Wash_4 Add_Substrate Add TMB Substrate Wash_4->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance End End Read_Absorbance->End

Caption: Experimental workflow for a typical anti-PEG antibody ELISA.

Troubleshooting_Logic Troubleshooting Immunogenicity Issues Issue Unexpected Clinical/Preclinical Outcome Reduced_Efficacy Reduced Efficacy / Rapid Clearance? Issue->Reduced_Efficacy HSR Hypersensitivity Reactions? Issue->HSR Assay_Problem Inconsistent Assay Results? Issue->Assay_Problem Check_Anti_PEG Measure Anti-PEG Abs (IgM/IgG) Reduced_Efficacy->Check_Anti_PEG Yes Check_Complement Assess Complement Activation HSR->Check_Complement Yes Review_Assay Review Assay Protocol & Reagents Assay_Problem->Review_Assay Yes Mitigate_ABC Consider ABC Phenomenon - Modify PEG structure - Adjust dosing Check_Anti_PEG->Mitigate_ABC Mitigate_HSR Investigate Complement-Mediated HSR - Pre-screening for Abs? Check_Complement->Mitigate_HSR Optimize_Assay Optimize ELISA Conditions - Blocking/Wash Buffers - Validate for interference Review_Assay->Optimize_Assay

Caption: Logical workflow for troubleshooting common immunogenicity issues.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Characterization of Hydroxy-PEG1-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring product efficacy, safety, and consistency. Hydroxy-PEG1-acid is a discrete polyethylene glycol (PEG) linker that contains a hydroxyl group and a terminal carboxylic acid. This bifunctional nature allows for its incorporation into complex biomolecules, such as antibody-drug conjugates (ADCs), where it can influence solubility, stability, and pharmacokinetic properties. Mass spectrometry (MS) stands out as a powerful and indispensable tool for the detailed structural elucidation of these conjugates.

This guide provides an objective comparison of the primary mass spectrometry techniques used for the characterization of biomolecules conjugated with this compound. We will delve into the performance of these methods, supported by experimental data and detailed protocols, to assist in the selection and implementation of the most appropriate analytical strategy.

Comparison of Mass Spectrometry Techniques

The two most prevalent mass spectrometry techniques for analyzing PEGylated biomolecules are Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). Each method offers distinct advantages and is suited for different aspects of the characterization workflow.

FeatureElectrospray Ionization (ESI) MSMatrix-Assisted Laser Desorption/Ionization (MALDI)-TOF MS
Principle Soft ionization technique that generates multiply charged ions from a solution.Soft ionization technique where a laser strikes a matrix containing the analyte, generating predominantly singly charged ions.
Typical Analytes Proteins, peptides, oligonucleotides, and other large biomolecules in solution.Peptides, proteins, synthetic polymers, and other large molecules that can be co-crystallized with a matrix.
Mass Accuracy High (<5 ppm with high-resolution instruments like Orbitrap or FT-ICR).Good to high (typically 5-100 ppm, depending on the instrument).
Resolution High, allowing for isotopic resolution of large molecules.Good, can resolve oligomers in heterogeneous PEG samples.[1]
Complexity of Spectra Can be complex due to the presence of multiple charge states, requiring deconvolution.[2][3]Generally simpler spectra with predominantly singly charged ions, making interpretation easier.[3]
Coupling to LC Easily coupled with liquid chromatography (LC) for online separation and analysis (LC-MS).[2][4]Can be performed offline with LC, but direct coupling is less common.
Sample Preparation Relatively simple, requires soluble samples in a volatile buffer.[5]Requires co-crystallization with a suitable matrix, which can be a trial-and-error process.[6]
Throughput High, especially with automated LC-MS systems.High, with the ability to analyze many samples on a single target plate.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for obtaining high-quality mass spectrometry data for this compound conjugates. Below are representative protocols for sample preparation and analysis using both ESI-MS and MALDI-TOF MS.

Protocol 1: ESI-MS Analysis of a this compound Conjugated Protein

This protocol outlines the general procedure for analyzing a PEGylated protein using a Liquid Chromatography system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

Materials:

  • Purified this compound conjugated protein

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

  • Triethylamine (TEA) (optional, for charge reduction)[5][7]

Sample Preparation:

  • Dilute the purified PEGylated protein to a final concentration of 0.1-1 mg/mL in an appropriate buffer for mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid in water).[8]

Liquid Chromatography (LC) Parameters:

  • Column: A reverse-phase column suitable for protein separation (e.g., C4 or C8).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-60 °C.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive

  • Capillary Voltage: 3-4 kV[8]

  • Source Temperature: 120-150 °C[8]

  • Mass Range: 500-4000 m/z[8]

  • Acquisition Mode: Full scan

Data Analysis:

  • Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.[2]

  • Identify the peaks corresponding to the unmodified protein and the different PEGylated species.

  • Calculate the mass difference between the peaks to confirm the addition of the this compound moiety.

Protocol 2: MALDI-TOF MS Analysis of a this compound Conjugate

This protocol provides a general method for the analysis of PEGylated molecules using MALDI-TOF MS.

Materials:

  • Purified this compound conjugate

  • MALDI Matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA))[6]

  • Cationizing agent (e.g., sodium trifluoroacetate - NaTFA)[6]

  • Solvents for matrix and sample preparation (e.g., acetonitrile, ethanol, water with 0.1% trifluoroacetic acid - TFA)

Sample Preparation:

  • Matrix Solution: Prepare a saturated solution of the chosen matrix in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% TFA). For CHCA, a concentration of 15.8 mg/mL in ethanol can be used.[6]

  • Cationizing Agent Solution: Prepare a solution of the cationizing agent (e.g., 5.9 mg/mL NaTFA in ethanol).[6]

  • Sample Solution: Dissolve the purified conjugate in a suitable solvent at a concentration of approximately 1-10 pmol/µL.

  • Spotting: Mix the sample, matrix, and cationizing agent solutions in a specific ratio (e.g., 1:5:1 v/v/v sample:matrix:cationizing agent) and spot 0.5-1 µL of the mixture onto the MALDI target plate.[6] Allow the spot to air dry completely.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive

  • Laser: Nitrogen laser (337 nm)

  • Mode: Linear or reflector mode (reflector mode provides higher resolution)

  • Mass Range: Set to encompass the expected molecular weight of the conjugate.

Data Analysis:

  • Identify the series of peaks corresponding to the different oligomers of the PEGylated conjugate.

  • Determine the mass of the repeating unit (44 Da for PEG).[6]

  • Calculate the average molecular weight and the polydispersity of the conjugate.

Alternative and Complementary Analytical Techniques

While mass spectrometry is a cornerstone for the characterization of this compound conjugates, other techniques provide valuable complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including confirmation of end-groups and determination of purity.[9][10]Provides unambiguous structural elucidation.Lower sensitivity compared to MS, requires higher sample amounts.
High-Performance Liquid Chromatography (HPLC) with UV, ELSD, or CAD Purity assessment, quantification, and separation of conjugates from unreacted starting materials.[10][11]Robust and widely available, can be used for quality control.Does not provide direct molecular weight information.
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) Determination of molecular weight distribution and polydispersity.Good for analyzing the overall size distribution of the polymer.Provides relative molecular weight based on calibration standards.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the mass spectrometric characterization of this compound conjugates.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis start Purified This compound Conjugate dilution Dilution in MS-compatible buffer start->dilution lc Reverse-Phase HPLC Separation dilution->lc Injection esi Electrospray Ionization (ESI) lc->esi Elution ms_analysis Mass Analysis (e.g., Q-TOF) esi->ms_analysis deconvolution Deconvolution of Mass Spectrum ms_analysis->deconvolution mw_determination Molecular Weight Determination deconvolution->mw_determination

Caption: Workflow for ESI-MS analysis of this compound conjugates.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis start Purified This compound Conjugate mixing Mix with Matrix and Cationizing Agent start->mixing spotting Spot onto MALDI Plate mixing->spotting maldi Matrix-Assisted Laser Desorption/Ionization spotting->maldi Insertion into MS tof_analysis Time-of-Flight Mass Analysis maldi->tof_analysis spectrum Analysis of Mass Spectrum tof_analysis->spectrum mw_distribution Determine MW and Polydispersity spectrum->mw_distribution

Caption: Workflow for MALDI-TOF MS analysis of this compound conjugates.

References

A Comparative Guide to HPLC Analysis of Hydroxy-PEG1-acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of reaction products involving bifunctional linkers like Hydroxy-PEG1-acid is critical for ensuring the quality, efficacy, and safety of bioconjugates, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). High-Performance Liquid Chromatography (HPLC) is an essential technique for characterizing these reactions. This guide provides an objective comparison of common HPLC methods for the analysis of this compound reaction products, supported by experimental protocols and data presentation.

This compound is a short, hydrophilic linker containing a terminal hydroxyl group and a carboxylic acid. The carboxylic acid is commonly reacted with primary amines on proteins, peptides, or small molecules to form stable amide bonds, while the hydroxyl group can be used for further modifications. Analyzing the resulting conjugates, as well as unreacted starting materials and potential byproducts, requires robust analytical methods.

A primary challenge in the HPLC analysis of PEGylated compounds is often the lack of a strong UV chromophore, which makes detection by standard UV-Vis detectors difficult.[1][2] Consequently, universal detectors like Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS) are frequently employed.[2][][4]

Comparison of HPLC Methods

The selection of the optimal HPLC method depends on the properties of the reaction products and the specific analytical goal, such as purity assessment, quantification of conjugation efficiency, or characterization of isomers. The three most common HPLC modes for analyzing PEGylated molecules are Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), and Hydrophilic Interaction Liquid Chromatography (HILIC).[1]

HPLC Method Principle of Separation Primary Application for this compound Products Advantages Limitations Typical Detector(s)
Reversed-Phase (RP-HPLC) Based on hydrophobicity.[1]Separating unreacted this compound from the more hydrophobic conjugate. Resolving reaction byproducts.High resolution, compatible with gradient elution for complex mixtures, widely available columns (e.g., C18).[1][5]The short PEG chain may not provide a significant retention shift upon conjugation, potentially requiring careful method optimization.CAD, ELSD, MS.[1]
Size-Exclusion (SEC) Based on hydrodynamic volume (molecular size).Separating high molecular weight protein/peptide conjugates from the much smaller, unreacted this compound. Assessing aggregation.Simple method development, useful for determining the extent of conjugation to large molecules.[6][7]Not suitable for separating small molecule conjugates from unreacted linker. Resolution can be limited, especially if the hydrodynamic radii of the species are similar.UV (for proteins), CAD, ELSD, MS.
Hydrophilic Interaction (HILIC) Partitioning between a hydrophilic stationary phase and a mobile phase with a high organic solvent content.[8][9]Separation of highly polar molecules, including short PEG linkers and their polar conjugates.Orthogonal selectivity to RP-HPLC, enhanced sensitivity with ESI-MS due to the high organic content of the mobile phase.[8]Can be less robust than RP-HPLC; retention can be sensitive to mobile phase composition and water content.[8]CAD, ELSD, MS.

Experimental Protocols

Below are detailed protocols for the key experiments cited in this guide.

Protocol 1: Amine-Reactive Conjugation of this compound

This protocol describes a typical two-step reaction to conjugate the carboxylic acid of this compound to a primary amine-containing molecule using EDC/NHS chemistry.[10]

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing molecule (e.g., peptide, small molecule)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Conjugation Buffer (e.g., 0.1 M Phosphate Buffered Saline, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 2-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester intermediate.[10]

  • Conjugation to Amine:

    • Dissolve the amine-containing molecule in Conjugation Buffer.

    • Add the activated this compound (NHS-ester) solution to the amine-containing molecule solution. A typical molar ratio is a 10-20 fold excess of the linker.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[10]

  • Quenching:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS-ester.[10]

  • Purification:

    • Purify the conjugate using an appropriate method, such as dialysis, desalting columns, or preparative HPLC, to remove excess linker and reaction byproducts.

Protocol 2: RP-HPLC Analysis of Conjugation Reaction

This protocol details a general RP-HPLC method for monitoring the progress of the conjugation reaction and assessing the purity of the final product.[1]

Sample Preparation:

  • Dilute an aliquot of the reaction mixture or the purified conjugate in the initial mobile phase (e.g., 95% Mobile Phase A) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[1]

  • Mobile Phase A: Water with 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35 °C.[11]

  • Injection Volume: 10 µL.

  • Detector: Charged Aerosol Detector (CAD)

    • Evaporation Temperature: 35 °C.[1]

    • Follow manufacturer's recommendations for other settings.

Visualizations

To better illustrate the processes involved, the following diagrams outline the experimental workflow and a common application of this compound in drug development.

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_analysis Analysis Step a This compound c Activated PEG-NHS Ester a->c 15-30 min, RT b EDC/NHS in Activation Buffer b->c e Conjugated Product c->e 2-4 h, RT d Amine-containing Molecule d->e f Quench Reaction e->f g RP-HPLC-CAD/MS Analysis f->g

Experimental workflow for this compound conjugation and analysis.

This compound is frequently used as a linker in the development of PROTACs, which are molecules designed to induce the degradation of specific proteins.[12][13] The following diagram illustrates this mechanism.

G cluster_PROTAC PROTAC Molecule cluster_Cell Cellular Environment p_poi POI Ligand p_linker This compound Linker p_poi->p_linker poi Target Protein (POI) p_poi->poi binds p_e3 E3 Ligase Ligand p_linker->p_e3 e3 E3 Ubiquitin Ligase p_e3->e3 binds ternary Ternary Complex (POI-PROTAC-E3) poi->ternary e3->ternary poly_ub Poly-ubiquitination ternary->poly_ub ub Ubiquitin ub->poly_ub Transfer proteasome Proteasome poly_ub->proteasome Recognition degradation Protein Degradation proteasome->degradation

General mechanism of PROTAC-mediated protein degradation.

References

A Comparative Guide to Bioconjugation Linkers: Hydroxy-PEG1-acid vs. SMCC and Other Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant in the successful development of bioconjugates, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). The linker, which bridges a biological molecule to a payload, profoundly influences the stability, solubility, pharmacokinetics, and ultimately, the therapeutic efficacy of the conjugate. This guide provides an objective comparison of Hydroxy-PEG1-acid, a short-chain polyethylene glycol (PEG) linker, with the widely used succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker and other relevant alternatives. This analysis is supported by a synthesis of available experimental data and detailed methodologies to inform rational bioconjugate design.

At a Glance: Key Differences in Linker Chemistry and Performance

The fundamental distinction between this compound and SMCC lies in their chemical structures, which dictate their physicochemical properties and the nature of the bonds they form. This compound is a hydrophilic, heterobifunctional linker featuring a hydroxyl group and a terminal carboxylic acid, separated by a single ethylene glycol unit.[1] In contrast, SMCC is a more hydrophobic, non-cleavable heterobifunctional crosslinker with an N-hydroxysuccinimide (NHS) ester and a maleimide group.[2][3]

FeatureThis compoundSMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Other Linker Examples
Structure HO-(CH2CH2O)-CH2COOHSuccinimide-cyclohexane-maleimideSPDB, Maleimide-PEGn-NHS
Reactive Groups Carboxylic Acid, HydroxylNHS Ester, MaleimideDisulfide, NHS Ester, Maleimide, etc.
Bond Type with Antibody Stable Amide BondStable Amide BondStable Amide or Thioether Bond
Bond Type with Payload Dependent on payload functional groupStable Thioether BondDisulfide, Thioether, etc.
Cleavability Non-cleavable[4]Non-cleavable[2]Cleavable (e.g., disulfide) or Non-cleavable
Hydrophilicity High[5]Low[4]Variable (PEG linkers are hydrophilic)
Key Advantages Improves solubility, reduces aggregation, potentially lowers immunogenicity.[5]High stability, well-established protocols.[2]Tunable properties (e.g., cleavability, length).
Potential Limitations Hydroxyl group requires activation for further conjugation.[6]Hydrophobicity can lead to aggregation and faster clearance.[4]Instability (some cleavable linkers), complexity.

Data Presentation: A Quantitative Comparison

Direct head-to-head quantitative data for this compound versus SMCC is limited in publicly available literature. The following tables synthesize representative data from studies comparing PEGylated linkers and SMCC to provide a comparative perspective. It is crucial to note that these values are influenced by the specific antibody, payload, and experimental conditions.

Table 1: Physicochemical Properties and In Vitro Stability
ParameterPEG-Acid Linker (representative)SMCC LinkerRationale
Hydrophilicity HighLowThe ethylene glycol units in PEG linkers increase water solubility, while the cyclohexane and succinimide moieties in SMCC are hydrophobic.[4]
Aggregation Propensity LowHighThe hydrophilic nature of PEG linkers can shield the hydrophobic payload, reducing the tendency for aggregation, especially at higher drug-to-antibody ratios (DARs).[5][7]
In Vitro Plasma Stability HighModerate to HighThe amide bond formed by the acid group is highly stable. The thiosuccinimide bond formed by the maleimide group in SMCC can undergo a retro-Michael reaction, leading to premature drug release, although this is often minimal in human plasma.[4][8][9]
Table 2: Pharmacokinetics and In Vivo Performance
ParameterADC with PEG-Linker (representative)ADC with SMCC LinkerRationale
Plasma Half-life (t½) LongerShorterThe hydrophilic PEG chain reduces non-specific uptake and clearance by the reticuloendothelial system. The hydrophobic nature of the SMCC linker can lead to faster clearance.[4]
Clearance (CL) LowerHigherReduced non-specific interactions and aggregation lead to lower clearance rates for PEGylated ADCs.
Area Under the Curve (AUC) HigherLowerA longer half-life and lower clearance result in greater overall drug exposure.
In Vivo Efficacy Potentially HigherVariableEnhanced tumor accumulation due to improved pharmacokinetics can lead to better in vivo efficacy.[10][11]
Therapeutic Index WiderNarrowerImproved pharmacokinetics and potentially reduced off-target toxicity contribute to a wider therapeutic window.[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of bioconjugate performance.

Protocol 1: Antibody Conjugation using this compound

This protocol describes the two-step conjugation of a payload to an antibody using the this compound linker. This involves the activation of the carboxylic acid group of the linker for reaction with amine groups on the antibody, followed by activation of the hydroxyl group for reaction with the payload.

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-hydroxysuccinimide (NHS) or N,N'-Disuccinimidyl carbonate (DSC)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Payload with a reactive group for the activated hydroxyl

  • Quenching reagent (e.g., Tris or glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer.

  • This compound Activation (Carboxylic Acid):

    • Dissolve this compound and NHS (1.5 molar excess) in anhydrous DMF or DMSO.

    • Add EDC (1.5 molar excess) to the solution and stir for 15-60 minutes at room temperature to form the NHS ester.

  • Conjugation to Antibody:

    • Add the activated this compound-NHS ester solution to the antibody solution. A typical starting molar excess is 10-20 fold over the antibody.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification Step 1: Remove excess linker and by-products by size-exclusion chromatography.

  • Activation of Hydroxyl Group:

    • The terminal hydroxyl group of the conjugated linker can be activated using various methods depending on the payload's reactive group. For example, activation with DSC can form a succinimidyl carbonate ester for reaction with amines on the payload.

  • Conjugation to Payload:

    • Add the payload to the activated antibody-linker conjugate.

    • Incubate under appropriate conditions (pH, temperature, time) based on the specific reaction chemistry.

  • Quenching: Quench any unreacted linker by adding a quenching reagent.

  • Purification Step 2: Purify the final antibody-payload conjugate using size-exclusion chromatography to remove unconjugated payload and other impurities.

Protocol 2: Antibody Conjugation using SMCC

This protocol outlines the two-step conjugation process for linking a thiol-containing payload to an antibody using the SMCC crosslinker.[2][3][12]

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • SMCC

  • Anhydrous DMSO or DMF

  • Thiol-containing payload

  • Reducing agent (e.g., TCEP or DTT) if the payload has a disulfide bond

  • Quenching reagent (e.g., L-cysteine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.[2]

  • Antibody Activation with SMCC:

    • Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[2]

    • Add the SMCC solution to the antibody solution. The molar excess of SMCC will depend on the antibody concentration (e.g., 20-fold excess for 1-4 mg/mL antibody).[3][13]

    • Incubate the reaction for 30-60 minutes at room temperature.[12]

  • Removal of Excess SMCC: Remove unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).[2]

  • Payload Preparation (if necessary): If the payload contains a disulfide bond, reduce it to generate a free thiol using a reducing agent like TCEP. Remove the reducing agent before proceeding.[12]

  • Conjugation of Payload to Activated Antibody:

    • Add the thiol-containing payload to the maleimide-activated antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature.[12]

  • Quenching: After the incubation, quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine.[2]

  • Purification: Purify the final antibody-drug conjugate using size-exclusion chromatography to remove any unreacted payload, unconjugated antibody, and aggregates.[2]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow Experimental Workflow for ADC Comparison cluster_linker_prep Linker-Payload Synthesis cluster_conjugation Antibody Conjugation cluster_analysis Comparative Analysis Linker_A This compound Activated_Linker_A Activated_Linker_A Linker_A->Activated_Linker_A Activate COOH Linker_B SMCC Linker_Payload_B Linker_Payload_B Linker_B->Linker_Payload_B Conjugate to Payload Payload Cytotoxic Payload Linker_Payload_A Linker_Payload_A Payload->Linker_Payload_A Payload->Linker_Payload_B Activated_Linker_A->Linker_Payload_A Conjugate to Payload ADC_A ADC with This compound Linker_Payload_A->ADC_A Conjugate to Antibody ADC_B ADC with SMCC Linker_Payload_B->ADC_B Conjugate to Antibody Antibody Monoclonal Antibody Antibody->ADC_A Antibody->ADC_B Physicochemical Physicochemical Characterization (Aggregation, DAR) ADC_A->Physicochemical In_Vitro In Vitro Studies (Stability, Cytotoxicity) ADC_A->In_Vitro In_Vivo In Vivo Studies (PK, Efficacy) ADC_A->In_Vivo ADC_B->Physicochemical ADC_B->In_Vitro ADC_B->In_Vivo

Caption: Workflow for comparing ADCs with different linkers.

linker_properties_impact Impact of Linker Properties on ADC Performance cluster_properties Linker Properties cluster_performance ADC Performance Metrics Hydrophilicity Hydrophilicity (e.g., PEG Linkers) Solubility Solubility & Aggregation Hydrophilicity->Solubility Increases Pharmacokinetics Pharmacokinetics (Clearance, Half-life) Hydrophilicity->Pharmacokinetics Improves Hydrophobicity Hydrophobicity (e.g., SMCC) Hydrophobicity->Solubility Decreases Hydrophobicity->Pharmacokinetics Worsens Stability Linkage Stability Efficacy Therapeutic Efficacy Stability->Efficacy Enhances Toxicity Off-Target Toxicity Stability->Toxicity Reduces Solubility->Pharmacokinetics Impacts Pharmacokinetics->Efficacy Determines Pharmacokinetics->Toxicity Influences

Caption: Logical flow of how linker hydrophilicity influences ADC performance.

Conclusion

The choice between this compound and SMCC, along with other linkers, is a critical decision in the design of bioconjugates. While SMCC is a well-established linker known for its stability, its hydrophobic nature can present challenges such as aggregation and rapid clearance, particularly with hydrophobic payloads and high drug-to-antibody ratios.[4]

This compound and other hydrophilic PEG linkers offer a compelling alternative by improving the solubility and pharmacokinetic profile of the resulting conjugate.[5] The enhanced hydrophilicity can lead to reduced aggregation, longer circulation times, and potentially a wider therapeutic window.[4][14] The selection of the optimal linker requires careful consideration of the specific antibody, the physicochemical properties of the payload, and the desired therapeutic outcome. Empirical testing and thorough characterization, following detailed protocols as outlined, are paramount to developing safe and effective bioconjugate therapeutics.

References

A Researcher's Guide to Validating Protein Conjugation Sites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of conjugation sites on a protein is a critical step in the development of bioconjugates, ensuring product consistency, understanding structure-activity relationships, and meeting regulatory requirements. This guide provides an objective comparison of the leading methodologies for validating these conjugation sites, complete with supporting experimental protocols and data.

The covalent attachment of molecules such as polymers (e.g., PEGylation), small molecule drugs (as in antibody-drug conjugates or ADCs), or fluorescent dyes is a widely used strategy to enhance the therapeutic properties, stability, and functionality of proteins.[1][2][3] The site of this conjugation can significantly impact the protein's biological activity and efficacy. Therefore, robust analytical methods are required to pinpoint the exact amino acid residues that have been modified.

Comparison of Key Validation Methodologies

The gold standard for identifying and characterizing conjugation sites is mass spectrometry-based peptide mapping.[1] However, other techniques can provide valuable, albeit sometimes less precise, information. The choice of method depends on factors such as the nature of the protein and conjugated molecule, the required level of detail, and the available instrumentation.

Data Presentation: Comparative Analysis of Validation Techniques
MethodPrincipleResolutionAdvantagesLimitations
LC-MS/MS Peptide Mapping Enzymatic digestion of the protein followed by liquid chromatography and tandem mass spectrometry to identify modified peptides.[1][4][5]Single amino acidThe "gold standard" for definitive site-specific identification and can quantify site occupancy.[1] High sensitivity and accuracy.Requires complex sample preparation and sophisticated instrumentation. Data analysis can be challenging for highly heterogeneous samples.[1]
Edman Degradation Sequential removal and identification of N-terminal amino acids.[6][7]Single amino acidCan definitively identify N-terminal conjugation.[1][6] Less instrumentally complex than mass spectrometry.Only applicable to the N-terminus and will not identify internal conjugation sites.[1] The process can be time-consuming for long sequences.
Intact Mass Analysis (MS) Mass spectrometry of the intact protein to determine the overall degree of conjugation.Protein levelProvides the drug-to-protein ratio and can confirm successful conjugation.[8][9][10]Does not provide information on the specific location of the conjugation.
UV/Vis Spectroscopy Spectroscopic methods to estimate the degree of conjugation.Protein levelSimple and readily available.Indirect method that does not identify the conjugation site. Can be prone to interference.[8]
Amino Acid Analysis Hydrolysis of the protein and quantification of amino acids to determine which residues have been modified.Amino acid typeCan identify which amino acid types are involved in conjugation.Destructive method that does not provide sequence context or specific site information.

Experimental Protocols

LC-MS/MS Peptide Mapping for Conjugation Site Validation

This protocol outlines the key steps for identifying conjugation sites using a bottom-up proteomics approach.

1. Sample Preparation (Reduction, Alkylation, and Digestion):

  • Denaturation: Solubilize approximately 50 µg of both the conjugated and unconjugated (control) protein in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0).

  • Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.[1]

  • Alkylation: Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 25 mM. Incubate in the dark at room temperature for 1 hour to alkylate free cysteine residues.[1]

  • Buffer Exchange/Dilution: Dilute the sample at least 8-fold with a digestion-compatible buffer (e.g., 100 mM Tris-HCl, pH 8.0) to reduce the urea concentration to below 1 M.

  • Proteolytic Digestion: Add a protease, such as trypsin, at a 1:50 enzyme-to-protein ratio (w/w). Incubate overnight (12-16 hours) at 37°C.[1]

  • Quench Reaction: Stop the digestion by adding trifluoroacetic acid (TFA) or formic acid (FA) to a final concentration of 0.1%, lowering the pH to approximately 2-3.[1]

2. LC-MS/MS Analysis:

  • Chromatography: Inject the digested peptide mixture onto a C18 reverse-phase HPLC column.

  • Separation: Separate the peptides using a gradient of increasing acetonitrile (containing 0.1% FA) over a suitable time (e.g., 60-120 minutes).[1]

  • Mass Spectrometry: The eluting peptides are ionized (e.g., by electrospray ionization) and analyzed in the mass spectrometer. The instrument should be operated in a data-dependent acquisition mode to automatically select precursor ions for fragmentation (MS/MS).[5]

3. Data Analysis:

  • Database Search: Process the raw MS/MS data using a database search engine (e.g., Mascot, Sequest). Search the spectra against the known sequence of the target protein.

  • Modification Specification: Specify the mass of the conjugated molecule as a variable modification on potential amino acid residues (e.g., lysine, cysteine).[1]

  • Peptide Identification: Compare the peptide maps of the conjugated and unconjugated protein. Identify peptides in the conjugated sample that show a mass shift corresponding to the mass of the conjugated molecule. The MS/MS spectrum of this peptide will confirm the exact amino acid residue of modification.

Edman Degradation for N-Terminal Conjugation Site Validation

This protocol describes the general steps for determining if conjugation has occurred at the N-terminus of a protein.

1. Sample Preparation:

  • Purification: Ensure the protein sample is highly purified to avoid interference from other proteins.

  • Buffer Exchange: The sample should be in a volatile buffer system compatible with the sequencing chemistry.

2. N-Terminal Sequencing:

  • Coupling: The protein is reacted with phenyl isothiocyanate (PITC) under alkaline conditions. PITC covalently attaches to the free N-terminal amino group.[7]

  • Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the protein chain using a strong acid (e.g., trifluoroacetic acid).[6]

  • Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (e.g., HPLC) by comparing its retention time to known standards.[7]

  • Cycle Repetition: The cycle of coupling, cleavage, and identification is repeated to sequence the subsequent amino acids.[6]

3. Data Interpretation:

  • If the N-terminus is conjugated, no PTH-amino acid will be detected in the first cycle, or a modified amino acid derivative with a different retention time will be observed. This provides strong evidence of N-terminal modification.

Visualizing the Workflow and Logic

To further clarify the processes and decision-making involved in validating protein conjugation sites, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result start Conjugated Protein Sample denature Denaturation & Reduction start->denature alkylate Alkylation denature->alkylate digest Proteolytic Digestion (e.g., Trypsin) alkylate->digest lc LC Separation (Reverse Phase) digest->lc ms Tandem Mass Spectrometry (MS/MS) lc->ms data_analysis Data Analysis (Peptide Identification) ms->data_analysis result Identified Conjugation Site(s) data_analysis->result

Caption: Workflow for LC-MS/MS based conjugation site validation.

decision_tree cluster_yes cluster_no question1 Need to identify the specific amino acid residue of conjugation? question2 Is conjugation expected at the N-terminus? question1->question2 Yes intact_ms Use Intact Mass Analysis (for degree of conjugation) question1->intact_ms No lcmsms Use LC-MS/MS Peptide Mapping (Gold Standard) question2->lcmsms No / Unsure edman Use Edman Degradation (Confirm with LC-MS/MS if needed) question2->edman Yes spectroscopy Use UV/Vis Spectroscopy (for estimation of conjugation) intact_ms->spectroscopy

Caption: Decision tree for selecting a validation method.

References

The Balancing Act: A Comparative Guide to Hydroxy-PEG1-acid and Longer Chain PEG Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant of a drug conjugate's therapeutic index, profoundly influencing its stability, pharmacokinetics, and overall efficacy. Among the diverse linker technologies, polyethylene glycol (PEG) has emerged as a gold standard for its ability to enhance the physicochemical and pharmacological properties of bioconjugates.[1] This guide provides an objective comparison of the very short-chain Hydroxy-PEG1-acid linker against its longer-chain counterparts, supported by experimental data, to inform the rational design of next-generation drug delivery systems, particularly in the context of Antibody-Drug Conjugates (ADCs).

The length of the PEG chain is a crucial parameter that modulates a conjugate's solubility, stability, and in vivo performance. While this compound, a single ethylene glycol unit linker, offers a compact design, longer PEG chains are often employed to improve pharmacokinetic profiles and overcome challenges associated with hydrophobic payloads.[1][2] The choice between a short and a long PEG linker represents a critical trade-off between enhancing in vivo residence time and maintaining potent bioactivity.[3]

Key Performance Metrics: A Comparative Analysis

The decision to employ a short linker like this compound versus a longer chain PEG linker has significant implications for the performance of a drug conjugate. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference Molecule
No PEG~151.0Non-binding IgG-MMAE (DAR 8)
PEG2~101.5Non-binding IgG-MMAE (DAR 8)
PEG4~72.1Non-binding IgG-MMAE (DAR 8)
PEG8~53.0Non-binding IgG-MMAE (DAR 8)
PEG12~53.0Non-binding IgG-MMAE (DAR 8)
PEG24~53.0Non-binding IgG-MMAE (DAR 8)

Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.[4]

Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity of ADCs

PEG Linker LengthIC50 (ng/mL)Cell LineObservations
Short (e.g., PEG2-PEG4)Lower (Higher Potency)VariousMay retain higher in vitro potency.[3]
Intermediate (e.g., PEG8-PEG12)ModerateVariousOften shows a balanced profile of potency and improved PK.[3]
Long (e.g., PEG24, 4kDa)Higher (Lower Potency)VariousCan lead to a reduction in in vitro cytotoxicity due to steric hindrance.[5]

Table 3: Effect of PEG Linker Length on In Vivo Efficacy of ADCs

PEG Linker LengthTumor ModelAnimal ModelTumor Weight Reduction
PEG2 / PEG4L540cy xenograftSCID Mouse35-45%
PEG8 / PEG12 / PEG24L540cy xenograftSCID Mouse75-85%

Data is illustrative of general trends observed in preclinical ADC studies.[3]

The Trade-Offs: Short vs. Long PEG Linkers

The selection of PEG linker length is a nuanced decision that involves balancing competing factors to optimize the therapeutic window of a drug conjugate.

Advantages of Longer PEG Linkers (e.g., PEG8, PEG12, PEG24):

  • Improved Pharmacokinetics: Longer PEG chains increase the hydrodynamic radius of the conjugate, which reduces renal clearance and prolongs circulation half-life.[1] This extended exposure can lead to greater accumulation of the drug at the target site.

  • Enhanced Solubility and Stability: The hydrophilic nature of longer PEG linkers can mitigate aggregation issues caused by hydrophobic drug payloads, thereby improving the overall stability and formulation of the conjugate.[1][6]

  • Increased Tumor Accumulation: By extending circulation time, longer PEG linkers can enhance the Enhanced Permeability and Retention (EPR) effect in solid tumors, leading to higher drug concentrations at the site of action.[1][7]

  • Reduced Immunogenicity: The PEG chain can "mask" the conjugate from the immune system, potentially reducing the risk of an immune response.

Potential Downsides of Longer PEG Linkers:

  • "PEG Shroud" Effect and Reduced Potency: Excessively long PEG chains can create a "shroud" around the antibody, sterically hindering its interaction with the target antigen on cancer cells. This can lead to reduced binding affinity and in vitro potency.[5]

  • Complex Drug Release Kinetics: For cleavable linkers, a longer PEG chain might influence the rate of payload release once the conjugate is internalized by the target cell.[8]

Advantages of Short PEG Linkers (e.g., this compound, PEG2, PEG4):

  • Higher In Vitro Potency: With less steric hindrance, ADCs with shorter linkers may exhibit higher potency in cell-based assays.[3]

  • More Compact Conjugate: A shorter linker results in a smaller, more compact ADC molecule.

  • Improved Stability (in some contexts): Shorter linkers can sometimes lead to better ADC stability by anchoring the payload within the spatial shield of the antibody.[9]

  • Rapid Clearance for Imaging: In applications like immuno-PET imaging, faster clearance of the unbound conjugate from the bloodstream is desirable to achieve high-contrast images, and shorter PEG linkers can facilitate this.[10]

Potential Downsides of Short PEG Linkers:

  • Rapid Clearance and Reduced Efficacy: The primary drawback is faster clearance from circulation, which can lead to lower overall drug exposure at the tumor and potentially reduced in vivo efficacy.[3][11]

  • Hydrophobicity and Aggregation: With highly hydrophobic payloads, a short PEG linker may not be sufficient to prevent aggregation, leading to manufacturing and stability challenges.[12][13]

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

ADC_Structure_and_Action cluster_ADC Antibody-Drug Conjugate (ADC) cluster_MoA Mechanism of Action Antibody Antibody Linker Linker Antibody->Linker conjugated to Payload Payload Linker->Payload carries Binding 1. ADC binds to target antigen on cancer cell Internalization 2. ADC is internalized (Endocytosis) Binding->Internalization Release 3. Payload is released inside the cell Internalization->Release Action 4. Payload induces cell death Release->Action

General structure and mechanism of action of an ADC.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Studies Start Start: Design of Drug-Linker Constructs Synthesis ADC Synthesis & Characterization (Varying PEG Lengths) Start->Synthesis InVitro In Vitro Evaluation Synthesis->InVitro InVivo In Vivo Evaluation Synthesis->InVivo DataAnalysis Data Analysis & Comparison InVitro->DataAnalysis Cytotoxicity Cytotoxicity Assays (IC50 Determination) InVitro->Cytotoxicity Stability Plasma Stability Assay InVitro->Stability InVivo->DataAnalysis PK Pharmacokinetic (PK) Studies (Rodent Model) InVivo->PK Efficacy Efficacy Studies (Xenograft Model) InVivo->Efficacy Conclusion Conclusion: Optimal Linker Selection DataAnalysis->Conclusion

Preclinical experimental workflow for comparing ADCs.

Linker_Tradeoffs cluster_Short Short Linker (e.g., this compound) cluster_Long Longer Linker (e.g., PEG8, PEG12, PEG24) LinkerLength PEG Linker Length Short_Pros Pros: + Higher In Vitro Potency + More Compact + Potentially Better Stability Short_Cons Cons: - Faster Clearance - Reduced In Vivo Efficacy - Aggregation Risk Long_Pros Pros: + Improved Pharmacokinetics + Enhanced Solubility + Increased Tumor Accumulation Long_Cons Cons: - Potential for Reduced Potency - 'PEG Shroud' Effect - Complex Release Kinetics

References

A Comparative Guide to Analytical Techniques for Determining Drug-to-Antibody Ratio (DAR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs) that profoundly influences their efficacy, safety, and pharmacokinetic profile. Accurate and robust analytical methods for DAR determination are therefore essential throughout the discovery, development, and manufacturing of these targeted therapeutics. This guide provides a comprehensive comparison of the most widely used analytical techniques for DAR analysis, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.

Comparison of Key Analytical Techniques for DAR Determination

The selection of an analytical technique for DAR measurement depends on various factors, including the conjugation chemistry (e.g., cysteine vs. lysine), the stage of development, and the level of detail required. The following table summarizes the key characteristics of the four most common methods: Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

FeatureUV/Vis SpectroscopyHydrophobic Interaction Chromatography (HIC)Reversed-Phase Liquid Chromatography (RPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Measures absorbance at two wavelengths to determine the concentration of the antibody and the drug.Separates ADC species based on differences in hydrophobicity under non-denaturing conditions.Separates molecules based on hydrophobicity under denaturing conditions.Separates molecules based on their mass-to-charge ratio, providing detailed molecular weight information.
Information Provided Average DAR.Average DAR, drug-load distribution, and detection of unconjugated antibody.Average DAR and drug-load distribution of reduced ADC fragments (light and heavy chains).Precise molecular weight of intact ADC and its subunits, average DAR, drug-load distribution, and identification of conjugation sites.
Advantages Simple, rapid, and requires minimal sample preparation.[1][2][3][]Can analyze intact ADCs under native conditions, making it suitable for cysteine-linked ADCs.[1][2] Considered a standard method for DAR analysis.[1]High resolution and compatible with MS.[5]Provides the most detailed and specific information.[1][6] Can identify different drug-loaded species and their distribution.
Limitations Only provides an average DAR and is susceptible to interference from impurities that absorb at the same wavelengths.[2] Does not give information on drug distribution.Not readily compatible with MS due to the high salt concentrations in the mobile phase.[7] May have lower resolution for highly hydrophobic ADCs.[8]Denaturing conditions can cause dissociation of cysteine-linked ADCs.[6][8]Requires more complex instrumentation and data analysis. Ionization efficiency can vary between different drug-loaded species, potentially affecting quantitation.[8]
Typical Application Rapid screening and in-process control.Quality control and characterization of cysteine-linked ADCs.Characterization of reduced ADCs and as an orthogonal method to HIC.In-depth characterization, identification of conjugation sites, and analysis of complex ADC mixtures.

Quantitative Data Presentation

The following table presents a hypothetical comparison of DAR values for a cysteine-linked ADC (ADC-X) as determined by the four analytical techniques. This data illustrates the typical concordance and variability observed between the methods.

Analytical TechniqueAverage DARStandard Deviation (n=3)
UV/Vis Spectroscopy 3.8± 0.2
HIC 3.6± 0.1
RPLC (reduced) 3.7± 0.1
LC-MS (intact) 3.6± 0.05

Note: The data presented here is for illustrative purposes and may not be representative of all ADCs. Actual results will vary depending on the specific ADC and experimental conditions. A study comparing different analytical techniques on four different ADCs found that the determined DAR from all techniques was comparable.[9]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

UV/Vis Spectroscopy for Average DAR Determination

This method relies on the Beer-Lambert law to calculate the concentrations of the antibody and the conjugated drug based on their distinct absorbance maxima.[2][3]

Protocol:

  • Determine Extinction Coefficients: Accurately measure the molar extinction coefficients of the unconjugated antibody (typically at 280 nm) and the free drug-linker at both 280 nm and its wavelength of maximum absorbance (λmax).

  • Sample Preparation: Prepare the ADC sample in a suitable buffer that does not interfere with the absorbance measurements.

  • Spectrophotometer Measurement: Measure the absorbance of the ADC sample at 280 nm and the λmax of the drug.

  • Calculation: Use the following equations to calculate the concentrations of the antibody and the drug, and subsequently the average DAR:

    • A280 = εAb,280 * CAb * l + εDrug,280 * CDrug * l

    • Aλmax = εAb,λmax * CAb * l + εDrug,λmax * CDrug * l

    • DAR = CDrug / CAb

    Where A is the absorbance, ε is the molar extinction coefficient, C is the concentration, and l is the path length of the cuvette.

Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

HIC separates ADC species based on their hydrophobicity. The addition of a hydrophobic drug molecule increases the hydrophobicity of the antibody, leading to stronger retention on the HIC column.[1][2]

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).

  • HPLC System: A biocompatible HPLC system is recommended due to the high salt concentrations.

  • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes).

  • Detection: UV detection at 280 nm.

  • Data Analysis: The average DAR is calculated by the weighted average of the peak areas of the different drug-loaded species (DAR0, DAR2, DAR4, etc.).

Reversed-Phase Liquid Chromatography (RPLC) for DAR Analysis

RPLC is a high-resolution technique that separates molecules based on their hydrophobicity under denaturing conditions. For cysteine-linked ADCs, prior reduction is necessary to separate the light and heavy chains.[5]

Protocol:

  • Sample Preparation (for Cysteine-linked ADCs): Reduce the ADC sample using a reducing agent like dithiothreitol (DTT) to separate the heavy and light chains.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Column: A reversed-phase column with a wide pore size (e.g., C4 or C8).

  • HPLC System: A standard HPLC or UHPLC system.

  • Gradient: A linear gradient from a low to a high concentration of Mobile Phase B.

  • Detection: UV detection at 280 nm.

  • Data Analysis: The average DAR is calculated from the weighted peak areas of the drug-conjugated and unconjugated light and heavy chains.

Liquid Chromatography-Mass Spectrometry (LC-MS) for DAR Analysis

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry to provide detailed information about the molecular weight of the ADC and its fragments.[6][10]

Protocol:

  • Sample Preparation: Depending on the ADC and the information required, the sample can be analyzed intact, after reduction, or after enzymatic digestion. Deglycosylation is often performed to simplify the mass spectra.

  • LC System: An HPLC or UHPLC system is coupled to the mass spectrometer. The choice of chromatography (e.g., RPLC or SEC) depends on the sample and the desired analysis.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for accurate mass measurement.

  • Data Acquisition: The mass spectrometer is operated in a mode suitable for large molecules.

  • Data Analysis: The raw data is deconvoluted to obtain the mass of the different ADC species. The average DAR and drug-load distribution are then calculated from the relative abundance of these species.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical techniques.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing ADC_Sample ADC Sample ADC_in_Buffer ADC in Buffer ADC_Sample->ADC_in_Buffer Buffer Suitable Buffer Buffer->ADC_in_Buffer Spectrophotometer UV/Vis Spectrophotometer ADC_in_Buffer->Spectrophotometer Absorbance_Data Absorbance Data (280 nm & λmax) Spectrophotometer->Absorbance_Data Calculation Calculate Concentrations & DAR Absorbance_Data->Calculation Average_DAR Average DAR Calculation->Average_DAR

UV/Vis Spectroscopy Workflow

HIC_Workflow cluster_prep Sample Preparation cluster_analysis HIC Separation cluster_data Data Processing ADC_Sample ADC Sample HPLC HPLC System with HIC Column ADC_Sample->HPLC Chromatogram Chromatogram (UV 280 nm) HPLC->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration DAR_Calculation Weighted Average DAR Calculation Peak_Integration->DAR_Calculation DAR_Distribution DAR & Distribution DAR_Calculation->DAR_Distribution

HIC Workflow

RPLC_Workflow cluster_prep Sample Preparation cluster_analysis RPLC Separation cluster_data Data Processing ADC_Sample ADC Sample Reduction Reduction (e.g., DTT) ADC_Sample->Reduction Reduced_ADC Reduced ADC (Light & Heavy Chains) Reduction->Reduced_ADC HPLC HPLC System with RP Column Reduced_ADC->HPLC Chromatogram Chromatogram (UV 280 nm) HPLC->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration DAR_Calculation Weighted Average DAR Calculation Peak_Integration->DAR_Calculation DAR_Distribution DAR & Distribution DAR_Calculation->DAR_Distribution

RPLC Workflow for Cysteine-linked ADCs

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing ADC_Sample ADC Sample Prep_Options Intact, Reduced, or Digested ADC_Sample->Prep_Options Prepared_Sample Prepared Sample Prep_Options->Prepared_Sample LC_MS LC-MS System (e.g., RPLC-Q-TOF) Prepared_Sample->LC_MS Raw_Data Mass Spectra Data LC_MS->Raw_Data Deconvolution Deconvolution Raw_Data->Deconvolution Mass_Analysis Mass Analysis of Species Deconvolution->Mass_Analysis DAR_Calculation DAR Calculation & Distribution Mass_Analysis->DAR_Calculation

LC-MS Workflow

References

comparative stability of different PEG linker conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of Different PEG Linker Conjugates

For researchers, scientists, and drug development professionals, the choice of a Polyethylene Glycol (PEG) linker is a critical decision that significantly impacts the pharmacokinetic profile, efficacy, and safety of a therapeutic agent.[1] The stability of this linker dictates the release kinetics of the conjugated molecule and, consequently, its therapeutic window.[1] This guide provides an objective comparison of the stability of different PEG linker types, supported by experimental data, to inform the rational design of next-generation bioconjugates.

PEG linkers can be broadly categorized into two main classes based on their in vivo stability: stable (non-cleavable) linkers and cleavable linkers.[2] The selection between these two depends on the therapeutic goal. Stable linkers are intended for maximal circulation time, whereas cleavable linkers are engineered for controlled release of the therapeutic payload at a specific target site.[2]

Non-Cleavable PEG Linkers: For Maximum Stability

Non-cleavable linkers form robust covalent bonds that are resistant to enzymatic and hydrolytic degradation under physiological conditions.[2] The primary goal of using a stable linker is to extend the half-life of the conjugated molecule, reduce its clearance, and minimize off-target effects by keeping the drug conjugated to the PEG moiety.[2]

Key characteristics of non-cleavable linkers include:

  • High Plasma Stability: Bonds like amide, carbamate, ether, and thioether are highly stable in the bloodstream, preventing premature drug release.[1][3]

  • Mechanism of Action: The release of the active payload relies on the complete degradation of the entire conjugate, typically within the lysosome of the target cell.[4]

  • Applications: Ideal for therapeutics where the intact conjugate is the active entity or when maximizing circulation half-life is the primary objective.[2]

Cleavable PEG Linkers: For Controlled Release

In contrast, cleavable linkers are designed to break under specific physiological conditions, releasing the native drug.[2] This is particularly advantageous for prodrug strategies and targeted delivery systems like antibody-drug conjugates (ADCs).[2] The cleavage mechanism is tailored to the target environment.[2]

Common types of cleavable linkers include:

  • Hydrazones (Acid-Labile): These linkers are stable at neutral pH but are designed to hydrolyze in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[3][4][5] This pH-dependent cleavage allows for targeted drug release inside the cell.

  • Disulfides (Redox-Sensitive): These linkers are stable in the bloodstream but are cleaved in the reducing environment of the cytoplasm, which has a much higher concentration of glutathione than the extracellular space.[4][5][6]

  • Esters (Enzyme/pH-Sensitive): Ester bonds are susceptible to hydrolysis, which can be catalyzed by esterase enzymes present in plasma and within cells.[2][3] Their degradation rate can be influenced by pH, with hydrolysis being favored under both acidic and basic conditions.[3][7]

  • Peptides (Enzyme-Sensitive): These linkers incorporate short amino acid sequences (e.g., Valine-Citulline) that are specifically recognized and cleaved by enzymes, such as cathepsins, which are often overexpressed in the tumor microenvironment.[5][6][8]

Data Presentation: Comparative Stability of PEG Linkers

The stability of a PEG linker is fundamentally determined by the chemical nature of its covalent bonds. The following tables summarize the stability characteristics of common linker types.

Table 1: Comparative Stability of Common PEG Linker Chemistries

Linker TypeCleavage MechanismStability in Plasma (pH 7.4)Cleavage Site/ConditionIdeal Application
Non-Cleavable
Amide/CarbamateNon-cleavableHighly StableLysosomal degradationLong-circulating therapeutics
EtherNon-cleavableHighly StableLysosomal degradationMaximizing conjugate half-life
ThioetherNon-cleavableGenerally StableLysosomal degradationStable conjugation to thiols
Cleavable
HydrazoneAcid HydrolysisModerately StableAcidic pH (endosomes/lysosomes)Intracellular drug delivery
DisulfideReductionModerately StableHigh glutathione (cytoplasm)Cytoplasmic drug delivery
EsterEnzymatic/HydrolysisLow to Moderate StabilityEsterases, Acidic/Basic pHProdrugs, controlled release
Peptide (e.g., Val-Cit)EnzymaticHighly StableSpecific proteases (e.g., Cathepsin B)Tumor-targeted therapy

Table 2: Influence of PEG Linker Length on ADC Clearance

The length of the PEG chain also plays a crucial role in the overall performance of the conjugate, impacting solubility, stability, and pharmacokinetics.[9][10]

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG4~5.51.5
PEG8~4.02.1
PEG12~3.82.2
PEG24~3.52.4
Data synthesized from a study on a non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.[6]

Longer PEG chains generally decrease the clearance rate, thereby extending the circulation half-life.[6] However, this must be balanced with potential drawbacks, such as steric hindrance, which could reduce the binding affinity or biological activity of the conjugated molecule.[9]

Mandatory Visualization

PEG_Linker_Classification cluster_main PEG Linker Conjugates cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linkers PEG Linkers PEG Linkers Cleavable Cleavable PEG Linkers->Cleavable Non-Cleavable Non-Cleavable PEG Linkers->Non-Cleavable pH-Sensitive pH-Sensitive Redox-Sensitive Redox-Sensitive Enzyme-Sensitive Enzyme-Sensitive Ester-Based Ester-Based Amide Amide Carbamate Carbamate Ether Ether Cleavable->pH-Sensitive e.g., Hydrazone Cleavable->Redox-Sensitive e.g., Disulfide Cleavable->Enzyme-Sensitive e.g., Val-Cit Cleavable->Ester-Based Non-Cleavable->Amide Non-Cleavable->Carbamate Non-Cleavable->Ether

Caption: Classification of PEG linkers based on their in vivo stability.

Experimental Protocols

Determining the in vivo and in vitro stability of a PEGylated molecule is crucial for its development as a therapeutic. The following are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a PEG linker in plasma by measuring the degradation of the PEG-conjugate and the release of the payload over time.[1]

Materials:

  • PEG-conjugated molecule of interest

  • Human or animal plasma (heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., acetonitrile with internal standard)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Prepare a stock solution of the PEG-conjugate in a suitable solvent (e.g., PBS or DMSO).

  • Incubate the PEG-conjugate in plasma at 37°C.[11]

  • At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), take aliquots of the plasma-ADC mixture.[11]

  • Stop the reaction by adding a cold quenching solution, such as acetonitrile, to precipitate the plasma proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant and analyze it using a validated LC-MS/MS method to quantify the amount of intact conjugate and/or released payload.[11]

  • Calculate the percentage of intact conjugate remaining at each time point to determine the plasma stability profile and half-life.[11]

Plasma_Stability_Workflow cluster_workflow In Vitro Plasma Stability Assay Workflow start Prepare Stock Solution of PEG-Conjugate incubate Incubate Conjugate in Plasma at 37°C start->incubate aliquot Take Aliquots at Time Points incubate->aliquot quench Quench Reaction & Precipitate Proteins aliquot->quench centrifuge Centrifuge Sample quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Intact Conjugate & Half-Life analyze->calculate

Caption: Experimental workflow for an in vitro plasma stability assay.

In Vivo Pharmacokinetic (PK) Analysis

Objective: To determine the circulation half-life, clearance, and biodistribution of a PEGylated bioconjugate in an animal model.[9]

Materials:

  • PEG-conjugated molecule

  • Animal model (e.g., mice or rats)

  • Dosing and blood collection supplies

  • Analytical method for quantification (e.g., ELISA or LC-MS/MS)

Protocol:

  • Administer the PEG-conjugate to the animal model via a relevant route (e.g., intravenous injection).

  • At predetermined time points, collect blood samples.

  • Process the blood to obtain plasma or serum.

  • Quantify the concentration of the intact PEG-conjugate in the plasma/serum samples using a validated analytical method.

  • Plot the plasma concentration of the bioconjugate versus time.

  • Fit the data to a pharmacokinetic model (e.g., a two-compartment model) to calculate key parameters, including elimination half-life (t½), clearance, and volume of distribution.[9]

Drug_Delivery_Pathway cluster_pathway Targeted Drug Delivery Pathway cluster_keys Linker Role admin IV Administration of ADC circulation Systemic Circulation (Stable Linker) admin->circulation epr Tumor Accumulation (EPR Effect) circulation->epr binding Binding to Target Cell epr->binding internalization Internalization (Endocytosis) binding->internalization release Payload Release (Cleavable Linker) internalization->release Acidic pH / Enzymes / Reducing Agents action Therapeutic Action (e.g., Cytotoxicity) release->action stable_key Stable Linker: Ensures integrity during circulation cleavable_key Cleavable Linker: Enables release at target site

Caption: Logical relationship between linker choice and the drug delivery pathway.

Conclusion

The selection of a PEG linker with the appropriate stability is a cornerstone of rational drug design for bioconjugates.[1] Non-cleavable linkers, such as amides and ethers, provide high stability for long-circulating therapeutics where the conjugate itself is the active molecule.[1] In contrast, cleavable linkers, including hydrazones, disulfides, and peptides, offer the advantage of controlled payload release in specific physiological environments, which is particularly beneficial for targeted therapies like ADCs.[1][2] By systematically evaluating different linker chemistries and lengths using the methodologies outlined in this guide, researchers can rationally design more effective and safer biotherapeutics.

References

A Researcher's Guide to Purity Assessment of Hydroxy-PEG1-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of bioconjugates is a critical step in the development of safe and effective therapeutics and research tools. This guide provides an objective comparison of the primary analytical techniques for assessing the purity of Hydroxy-PEG1-acid conjugates, supported by experimental data and detailed protocols.

The successful conjugation of this compound to a target molecule must be verified, and the purity of the resulting conjugate needs to be accurately determined to remove any unreacted starting materials or byproducts. The most common and effective methods for this purpose are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific information required, the nature of the conjugate, and the available instrumentation. Each method offers distinct advantages for purity assessment.

Technique Principle of Separation/Analysis Information Provided Key Advantages Limitations
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Retention time, quantitative purity (peak area %).[1]High resolution, widely available, excellent for separating conjugate from non-polar starting materials.[2][1]Detection can be challenging if the conjugate lacks a UV chromophore.[1][3]
Size-Exclusion Chromatography (SEC-HPLC) Separation based on molecular size.[3]Detection of aggregates and high molecular weight species.[4]Good for analyzing the homogeneity of large biomolecule conjugates.Not ideal for separating small molecule conjugates from starting materials of similar size.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Couples HPLC separation with mass detection.[4]Molecular weight confirmation of the conjugate and impurities.[1][4]High sensitivity and specificity, provides unambiguous identification of the conjugate.[6][7]More complex instrumentation and data analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei.Detailed chemical structure confirmation, identification of residual starting materials and byproducts.[1][5]Provides definitive structural information and can determine the site of PEGylation.[2]Lower sensitivity compared to other methods, requires higher sample concentrations.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization based on the specific characteristics of the this compound conjugate.

This protocol is designed for the analysis of a small molecule conjugated with this compound.

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a suitable detector (UV-Vis, ELSD, or CAD).[2]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[2]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[2]

  • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 40 °C.[4]

  • Detection: UV detection at a wavelength appropriate for the conjugated molecule. If the molecule has poor UV absorbance, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended.[1][8]

  • Sample Preparation: Dissolve the sample in Mobile Phase A or a suitable solvent to a concentration of approximately 1 mg/mL.[4]

This protocol combines RP-HPLC with mass spectrometry for definitive identification of the conjugate.

  • Instrumentation: LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer).[4]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]

  • Gradient: A suitable gradient to elute the conjugate of interest (e.g., 5% to 95% B over 10 minutes).[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Column Temperature: 45 °C.[4]

  • MS Analysis:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

    • Mass Range: A range appropriate to detect the expected molecular weight of the conjugate and potential impurities (e.g., 100-2000 m/z).[4]

    • Data Acquisition: Full scan mode.[4]

This method is ideal for confirming the chemical structure and assessing the purity of the this compound conjugate.[5][6]

  • Instrumentation: NMR spectrometer (400 MHz or higher).[6]

  • Solvent: A suitable deuterated solvent in which the conjugate is soluble (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Sample Preparation: Dissolve an appropriate amount of the sample (typically 1-5 mg) in the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. The successful conjugation can be confirmed by the appearance of new signals or shifts in the signals corresponding to the protons near the conjugation site.[9] Purity can be estimated by comparing the integration of signals from the conjugate to those of any impurities.[5][9]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical process for assessing the purity of this compound conjugates.

cluster_synthesis Conjugation Reaction cluster_purification Purification cluster_analysis Purity Assessment This compound This compound Reaction Reaction This compound->Reaction Target Molecule Target Molecule Target Molecule->Reaction Crude Conjugate Crude Conjugate Reaction->Crude Conjugate Purification (e.g., HPLC) Purification (e.g., HPLC) Crude Conjugate->Purification (e.g., HPLC) Purified Conjugate Purified Conjugate Purification (e.g., HPLC)->Purified Conjugate Analytical HPLC Analytical HPLC Purified Conjugate->Analytical HPLC LC-MS LC-MS Purified Conjugate->LC-MS NMR NMR Purified Conjugate->NMR Sample Sample HPLC System HPLC System Sample->HPLC System Detector Detector HPLC System->Detector Chromatogram Chromatogram Detector->Chromatogram UV/Vis UV/Vis Detector->UV/Vis ELSD/CAD ELSD/CAD Detector->ELSD/CAD Purity Calculation Purity Calculation Chromatogram->Purity Calculation Sample Sample LC System LC System Sample->LC System Mass Spectrometer Mass Spectrometer LC System->Mass Spectrometer Mass Spectrum Mass Spectrum Mass Spectrometer->Mass Spectrum Molecular Weight Confirmation Molecular Weight Confirmation Mass Spectrum->Molecular Weight Confirmation

References

A Comparative Spectroscopic Guide to Hydroxy-PEG1-acid and Its Methyl Ester Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of polyethylene glycol (PEG) linkers is paramount for ensuring the quality, consistency, and efficacy of bioconjugates. This guide provides a comparative spectroscopic analysis of Hydroxy-PEG1-acid, a fundamental building block in PEGylation, and its common derivative, Hydroxy-PEG1-methyl ester. By understanding their distinct spectral signatures, researchers can confidently identify and differentiate these critical reagents.

Introduction to this compound and its Derivatives

This compound (molecular formula C₅H₁₀O₄, molecular weight 134.13 g/mol ) is a heterobifunctional linker possessing a terminal hydroxyl group and a carboxylic acid. This structure allows for versatile conjugation strategies. The hydroxyl group can be activated for reaction with various functional groups, while the carboxylic acid can be coupled to amines using standard carbodiimide chemistry. A common derivative is the methyl ester, which protects the carboxylic acid or offers an alternative route for conjugation through hydrolysis.

This guide focuses on the key spectroscopic techniques used for the characterization of these molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound and Hydroxy-PEG1-methyl ester. These values are based on established principles of spectroscopy and data from similar small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful tools for elucidating the chemical structure of these PEG derivatives. The spectra are characterized by signals corresponding to the ethylene glycol backbone and the terminal functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

AssignmentThis compound (Predicted δ, ppm)Hydroxy-PEG1-methyl ester (Predicted δ, ppm)MultiplicityIntegration
-CH₂ -COOH / -CH₂ -COOCH₃~ 2.6~ 2.6Triplet2H
HOOC-CH₂-CH₂ -O-~ 3.7~ 3.7Triplet2H
-O-CH₂ -CH₂-OH~ 3.8~ 3.8Triplet2H
-O-CH₂-CH₂ -OH~ 3.6~ 3.6Triplet2H
-COOCH₃ -~ 3.7Singlet3H
-OH Broad, variableBroad, variableSinglet1H
-COOH Broad, variable (>10)-Singlet1H

Table 2: Predicted ¹³C NMR Spectroscopic Data

AssignmentThis compound (Predicted δ, ppm)Hydroxy-PEG1-methyl ester (Predicted δ, ppm)
C OOH / C OOCH₃~ 174~ 173
-C H₂-COOH / -C H₂-COOCH₃~ 35~ 35
HOOC-CH₂-C H₂-O-~ 68~ 68
-O-C H₂-CH₂-OH~ 72~ 72
-O-CH₂-C H₂-OH~ 61~ 61
-COOC H₃-~ 52
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and purity of the compounds. Electrospray ionization (ESI) is a common technique for these molecules.

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted [M+H]⁺Predicted [M+Na]⁺Predicted [M-H]⁻
This compoundC₅H₁₀O₄134.13135.06157.04133.05
Hydroxy-PEG1-methyl esterC₆H₁₂O₄148.16149.08171.06-

Note: The observation of sodium and potassium adducts is common for PEGylated molecules in mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecules.

Table 4: Predicted Infrared (IR) Absorption Frequencies

Functional GroupVibrationThis compound (cm⁻¹)Hydroxy-PEG1-methyl ester (cm⁻¹)Intensity
O-H (Alcohol)Stretch3500 - 32003500 - 3200Broad, Strong
O-H (Carboxylic Acid)Stretch3300 - 2500-Broad, Strong
C-H (sp³)Stretch2950 - 28502950 - 2850Medium-Strong
C=O (Carboxylic Acid/Ester)Stretch1725 - 17001750 - 1735Strong
C-OStretch1300 - 10001300 - 1000Strong

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to assist in obtaining high-quality data.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Instrumentation : Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.

    • Process the data with appropriate phasing and baseline correction.

  • Data Analysis : Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign peaks based on their chemical shifts and multiplicities.

Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation : Prepare a dilute solution of the analyte (e.g., 10-100 µM) in a suitable solvent such as methanol, acetonitrile, or water, often with a small amount of formic acid for positive ion mode or ammonium hydroxide for negative ion mode.

  • Instrumentation : Use an electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Infusion : Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition :

    • Acquire data in both positive and negative ion modes.

    • Scan a mass range appropriate for the expected ions (e.g., m/z 100-500).

  • Data Analysis : Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, [M-H]⁻) and compare the observed m/z values with the calculated theoretical masses.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation :

    • Neat Liquid : If the sample is a viscous liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solution : Alternatively, dissolve the sample in a suitable solvent that has minimal IR absorbance in the regions of interest (e.g., CCl₄, CS₂).

  • Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Acquire a background spectrum of the salt plates or solvent.

    • Acquire the sample spectrum.

    • The instrument software will automatically subtract the background.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a this compound derivative.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Derivative NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structure MS Mass Spectrometry (ESI-MS) Sample->MS Molecular Weight IR IR Spectroscopy (FTIR) Sample->IR Functional Groups Structure Structural Elucidation NMR->Structure Purity Purity Assessment MS->Purity Identity Identity Confirmation MS->Identity IR->Identity

Analytical workflow for spectroscopic characterization.

Conclusion

The spectroscopic techniques of NMR, MS, and IR provide a comprehensive toolkit for the characterization of this compound and its derivatives. By comparing the experimental data with the expected values presented in this guide, researchers can confidently verify the identity, purity, and structure of these essential PEG linkers, ensuring the quality and reproducibility of their downstream applications in bioconjugation and drug delivery.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Hydroxy-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and preventing environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of Hydroxy-PEG1-acid, a common polyethylene glycol (PEG) derivative used in biomedical research. Adherence to these protocols is critical for mitigating risks to both personnel and the environment.

Hazard and Safety Information

A thorough understanding of the potential hazards associated with this compound is the first step toward safe handling and disposal. While specific quantitative data for this compound is not detailed in the provided search results, a closely related compound, Hydroxy-PEG12-acid, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Given the structural similarity, it is prudent to handle this compound with the same level of caution.

Hazard StatementDescriptionPrecautionary Measures
H302 Harmful if swallowed.Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1]
H410 Very toxic to aquatic life with long lasting effects.[1]Avoid release to the environment. Collect spillage.[1]

Personal Protective Equipment (PPE): When handling this compound, wearing appropriate PPE is mandatory. This includes safety goggles with side-shields, protective gloves, and impervious clothing.[1] All work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in a manner that complies with all local, regional, and national regulations.[2] This chemical should never be disposed of in standard waste streams or poured down the drain.

  • Waste Segregation:

    • Designate a specific, clearly labeled hazardous waste container for this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent pads).[1][2]

    • Never mix this compound waste with incompatible materials.[1]

  • Container Management:

    • Use a chemically compatible container with a secure, tight-fitting lid. The original product container is often a suitable choice.[1][2]

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".[2]

    • Do not overfill the container; it is recommended to fill it to no more than 75% of its capacity to allow for expansion.[1]

    • Store the sealed waste container in a designated, secure, and well-ventilated area.[1][2]

  • Spill Management:

    • In the event of a spill, absorb the material with a non-combustible absorbent material such as diatomite or universal binders.[1]

    • Decontaminate the affected surfaces by scrubbing with alcohol.[1]

    • Collect all contaminated materials and place them in the designated hazardous waste container.[1]

  • Disposal of Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent.[1]

    • The first rinsate must be collected and disposed of as hazardous waste.[1]

    • After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste.[1]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service to arrange for the pickup and disposal of the hazardous waste.[1][2]

    • Dispose of the contents and the container at an approved waste disposal plant.[1]

Disposal Workflow

The following diagram illustrates the key decision points and actions required for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Impervious Clothing start->ppe spill_check Spill Occurred? ppe->spill_check absorb_spill Absorb with Inert Material spill_check->absorb_spill Yes segregate Segregate Waste into Labeled, Compatible Hazardous Waste Container spill_check->segregate No decontaminate Decontaminate Area with Alcohol absorb_spill->decontaminate collect_spill Collect Contaminated Materials into Hazardous Waste decontaminate->collect_spill collect_spill->segregate empty_container_check Empty Container? segregate->empty_container_check store Store Sealed Container in Designated, Well-Ventilated Area contact_ehs Contact EHS or Licensed Disposal Service for Pickup store->contact_ehs end End: Proper Disposal at Approved Facility contact_ehs->end empty_container_check->store No rinse_container Rinse Container with Solvent empty_container_check->rinse_container Yes collect_rinsate Collect First Rinsate as Hazardous Waste rinse_container->collect_rinsate dispose_container Deface Label & Dispose of Container as Solid Waste collect_rinsate->dispose_container

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Hydroxy-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety, and logistical information for researchers, scientists, and drug development professionals handling Hydroxy-PEG1-acid. Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining experimental integrity.

Chemical Identifier:

  • CAS Number: 89211-34-7[1]

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent exposure when handling this compound. The required PPE is summarized in the table below.

PPE CategorySpecificationRationale and Best Practices
Eye/Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield should be worn in addition to goggles when there is a high risk of splashing.[2][3][4]Essential for protecting eyes from splashes. Standard safety glasses do not offer adequate protection.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[3][6]Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately after use in accordance with applicable laws and good laboratory practices.[2][5]
Body Protection A fully fastened lab coat or other impervious protective clothing.[5][7]Provides a barrier against accidental spills and skin contact.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any potential vapors or aerosols.[4][5][7] If exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge should be used.[2][3]Necessary to prevent irritation to the respiratory tract.[3]
Foot Protection Closed-toe shoes.[5]Protects feet from spills and falling objects.

Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining the chemical's integrity and preventing accidents.

Handling:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Avoid the formation of dust and aerosols.[2]

  • Use in a well-ventilated area or under a chemical fume hood.[5]

  • Wash hands thoroughly after handling.[2]

  • Note that the free acid form of this compound may not be stable; it is often supplied as a more stable sodium salt.[8]

Storage:

  • Keep the container tightly sealed in a dry, cool, and well-ventilated place.[2]

  • Store at 4°C for long-term stability.[1]

  • Avoid storage with incompatible materials such as strong oxidizing agents and bases.[2][9]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical for environmental safety and regulatory compliance.

Waste Segregation:

  • Collect waste in a dedicated, properly labeled, and sealed container.[5][7]

  • Do not mix this compound waste with other waste streams.[5]

Spill Management:

  • In case of a spill, absorb the material with a non-combustible absorbent material (e.g., diatomite or universal binders).[7]

  • Collect all contaminated materials and place them in the designated hazardous waste container.[7]

  • Decontaminate the affected surfaces.[7]

Final Disposal:

  • Dispose of the chemical waste and its container at an approved waste disposal plant.[7]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service for pickup and disposal.[7]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather Materials and Reagents prep_workspace->prep_materials handle_transfer Carefully Transfer this compound prep_materials->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction handle_spill Manage Spills Immediately handle_reaction->handle_spill cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate handle_spill->cleanup_decontaminate cleanup_segregate Segregate Chemical Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste via EHS cleanup_segregate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxy-PEG1-acid
Reactant of Route 2
Reactant of Route 2
Hydroxy-PEG1-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.